1-Benzyl-1,2,4-triazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-4-9(5-3-1)6-12-8-10-7-11-12/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWQEHYYXTVKOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209692 | |
| Record name | 1H-1,2,4-Triazole, 1-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6085-94-5 | |
| Record name | 1-(Phenylmethyl)-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6085-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole, 1-benzyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006085945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 1-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Benzyl-1,2,4-triazole synthesis mechanism
An In-Depth Technical Guide to the Synthesis of 1-Benzyl-1,2,4-triazole
Abstract
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The attachment of a benzyl group at the N1 position often enhances lipophilicity and modulates biological activity, making this compound a key building block in drug discovery. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying reaction mechanisms, experimental considerations, and the rationale behind procedural choices. We will dissect the most direct method—N-alkylation of 1,2,4-triazole—and contrast it with classical ring-forming strategies such as the Einhorn-Brunner and Pellizzari reactions. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of these critical synthetic transformations.
The Predominant Synthetic Pathway: Direct N-Alkylation
The most straightforward and widely employed method for synthesizing this compound is the direct alkylation of the parent 1,2,4-triazole heterocycle with a suitable benzylating agent, typically benzyl bromide or benzyl chloride. This reaction proceeds via a nucleophilic substitution mechanism.
Mechanism of N-Alkylation
The core of the mechanism involves two principal steps:
-
Deprotonation: The 1,2,4-triazole ring possesses two tautomeric forms, 1H- and 4H-, with the 1H-tautomer being more stable.[3][4] The N-H proton is acidic and can be removed by a base to generate a resonance-stabilized triazolate anion.
-
Nucleophilic Attack: The resulting triazolate anion acts as a potent nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. This displaces the halide leaving group and forms the new N-C bond.
A critical aspect of this synthesis is regioselectivity . The triazolate anion has nucleophilic character at both the N1 and N4 positions. Consequently, the reaction can yield a mixture of this compound and 4-benzyl-1,2,4-triazole.[5][6] The ratio of these isomers is influenced by factors such as the choice of base, solvent, and reaction temperature. However, studies have shown that using a mild, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) consistently favors the formation of the 1-substituted isomer, often in a 90:10 ratio or greater.[5][6]
The Pellizzari Reaction
First reported in 1911, the Pellizzari reaction involves the thermal condensation of an amide with an acylhydrazide to form a 1,2,4-triazole. [1][7]This method typically requires high temperatures (often >200°C) and can result in lower yields. [1][7]However, modern adaptations using microwave irradiation have significantly improved efficiency, reducing reaction times from hours to minutes and increasing yields. [1][8] Mechanism Overview: The mechanism starts with the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the amide's carbonyl carbon. [9]A subsequent intramolecular cyclization and two dehydration steps form the stable aromatic 1,2,4-triazole ring. [7]While powerful for creating symmetrically substituted triazoles (e.g., 3,5-diphenyl-1,2,4-triazole from benzamide and benzoylhydrazide), its application for the direct synthesis of this compound is less common and can lead to isomeric mixtures if not carefully designed. [9]
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on factors like starting material availability, desired substitution pattern, scalability, and required isomeric purity.
| Method | Starting Materials | Typical Conditions | Key Advantages | Key Disadvantages |
| N-Alkylation | 1,2,4-Triazole, Benzyl Halide | Base (DBU, NaH, K₂CO₃), Solvent (THF, DMF), Room Temp to Mild Heat | High yield, simple procedure, readily available starting materials. [6] | Potential for isomeric mixtures (N1 vs. N4 alkylation). [5] |
| Einhorn-Brunner | Diacylamine, Benzylhydrazine | Acid catalyst, Reflux | Good for specific substitution patterns, predictable regioselectivity. [2][10] | Requires synthesis of specific hydrazine and imide precursors. [11] |
| Pellizzari | Amide, Acylhydrazide | High temperature (>200°C) or Microwave Irradiation | Direct route to the triazole core. [1] | Harsh conditions (traditional), low yields, potential for side products. [7][9] |
| Modern Methods | Varies (e.g., Anilines, Nitriles, Amidines) | Often catalyst-driven (e.g., Cu), one-pot procedures | High efficiency, novel bond formations, access to diverse structures. [12][13][14] | Catalyst may be expensive or require specific handling. |
Field-Proven Experimental Protocol: N-Alkylation of 1,2,4-Triazole
This protocol details a reliable and high-yielding synthesis of this compound, emphasizing the rationale behind each step to ensure a self-validating and reproducible workflow.
Objective: To synthesize this compound with high regioselectivity for the N1 isomer.
Materials:
-
1,2,4-Triazole (1.0 eq)
-
Benzyl Bromide (1.05 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1,2,4-triazole (1.0 eq) and anhydrous THF. Stir until the solid is fully dissolved.
-
Rationale: An inert atmosphere (nitrogen) prevents side reactions with atmospheric moisture and oxygen. Anhydrous solvent is critical as water can react with the base and potentially hydrolyze the benzyl bromide.
-
-
Base Addition:
-
Cool the solution to 0°C using an ice bath. Slowly add DBU (1.1 eq) dropwise over 5 minutes. Stir the mixture at 0°C for 20-30 minutes.
-
Rationale: DBU is a strong, non-nucleophilic base ideal for deprotonating the triazole without competing in the subsequent alkylation reaction. [6]Cooling the reaction controls the exothermic deprotonation step and maintains selectivity.
-
-
Alkylation:
-
While maintaining the temperature at 0°C, add benzyl bromide (1.05 eq) dropwise.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Rationale: A slight excess of the alkylating agent ensures complete consumption of the triazolate anion. The reaction is run overnight to ensure it proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Rationale: The NaHCO₃ wash neutralizes the DBU hydrobromide salt formed during the reaction. Ethyl acetate is a suitable solvent for extracting the product. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removing all water is essential before solvent evaporation to obtain a clean crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Rationale: While the reaction is highly regioselective, chromatography is necessary to separate the desired 1-benzyl isomer from the minor 4-benzyl isomer and any unreacted starting materials, yielding the final product with high purity. [6]
-
Conclusion
The synthesis of this compound is a fundamental transformation in medicinal and materials chemistry. While classical ring-forming reactions like the Einhorn-Brunner and Pellizzari methods offer valuable pathways to substituted triazoles, the direct N-alkylation of 1,2,4-triazole remains the most efficient and practical approach for this specific target. By carefully selecting the base and reaction conditions, the challenge of regioselectivity can be effectively managed, leading to a high yield of the desired N1-benzylated product. Understanding the causality behind each mechanistic step and experimental choice, as detailed in this guide, is paramount for achieving reproducible and successful outcomes in the laboratory.
References
- Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa_OcwS-PoT7aH4uVDb9ak1sygg3nRnfG7dYg7UMAkvkh2faRyxXbaJDx5DzZbRmAAPysfeisrB5YJNbHa2SoTg-162n03av-Ta_DY62qhRwXKKiMZyTCWh84B7o2jy2CMAuPnUBfc-Tn817BWOiriWS-PlX1LN0_vF2qDMNJtQhtytoHAF6N0vGD9Xbk2nyrlJwd0wGjsOZLwOTgQ5hJvcfyrOxbjbnI-4Try-Q==]
- The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe__yWzN7-NVbT_VOTrAbomLYzHKVDdhQv0cfETQd8pWzba_pgZJc9YpK3GA00cTEfls2MkQbvvNLB3tar2imGSTkbKmMXtnRZx_z2Pa-1Hf_Bxv2TZpzC2L6_7JrsIZ0UuZRUJn8ASnD6ikGRkI3lnMEUikCxoKPozyN3BVwAcNp5mqbA8fxku519aHxpneaZi05dL198EgTFVHqllNNzOiGZwu4rdBOaxsG7_wgjeWADcm71-vjSgTGPnZRF5UZ5r7JbOLpOs_AcnTg=]
- A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU-duveyiyR21caixGuaSD3bng7xTtp3PpDEeEWQ9ArUeuAFnpKHkPjbnH4UR_ngS0uWQ4IL7Brglh_M5yMzrf7MgqNNUWGCNDaizQ4ScaaItFSauWenSerlsvH7Kbzx7G0IF9plCOjsXas7Xk5Va-xEXf5UB1HTzu5TVeaO1tBI1VxoafuRY0TMTVm-gAHJWChcGpzQ==]
- Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCHx1-dTey6HwtR1mm-CjWwXYpNI3oiQ1j2lP-I4wSoxPtZEaYj9taSNav6Tcof-VqP7mCtKcmmVPPlXQQYmI2CqGDlbGfrlZGKlQOMISuMJxLunv5R5oxbl_kHdyLalBKCXEh5Nz3Jt8Gl9gVxHa7I8CCHhUu6VxruXKhPzSD4rnnOX4JdMykXRbvvsKF3Ee7_zh3vbkzT2Nc__SFQA==]
- Einhorn–Brunner reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Einhorn%E2%80%93Brunner_reaction]
- Pellizzari reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pellizzari_reaction]
- Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF14LwdtvBUDM8Gei_iIYqPVTjEtMjfFzkRSSs5WgJqLYW78Z_PMF8rtwvmmVzxpTeUX_8nUQiTKXGfJqYKvymfmIqLdvn_CShE80UD0Hm-QoqplB2EySCsuALYHMcGuxXA1zYE3SY-J4HUxFb5CacYPTqejmyKaWInrInHU6lgYNF02iLMS7UWrFCgT_JjjzX4B4R6c9wt9zP05xZwwlvF3WEkA==]
- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. [URL: https://www.jsmpm.com/index.php/jsmpm/article/view/108]
- Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol401672g]
- Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.
- Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/0030494021000014923]
- Einhorn-Brunner Reaction. Merck Index. [URL: https://www.rsc.org/merck-index/monograph/m2854/einhorn-brunner%20reaction]
- synthesis of 1,2,4 triazole compounds. ISRES Publishing. [URL: https://www.isres.org/chemistry-of-1-2-4-triazoles-in-current-science.html]
- Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/triazoles/1H-1,2,4-triazoles.shtm]
- Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives. Benchchem. [URL: https://www.benchchem.
- Regioselective 1H-1,2,4 Triazole alkylation. Slideshare. [URL: https://www.slideshare.
- An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [URL: https://www.researchgate.
- An investigation into the alkylation of 1,2,4-triazole. ElectronicsAndBooks. [URL: https://electronicsandbooks.
- One-Pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8184640/]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 4. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 12. isres.org [isres.org]
- 13. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 14. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of the 1,2,4-Triazole Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl-1,2,4-triazole
To researchers, scientists, and drug development professionals, the 1,2,4-triazole nucleus is a privileged scaffold of immense interest. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have made it a cornerstone in medicinal chemistry.[1][2] Derivatives of 1,2,4-triazole are known to exhibit a vast spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]
This guide focuses on a specific, yet foundational, derivative: This compound . Understanding the core physicochemical properties of this molecule is paramount for its effective use in synthesis, as a building block for more complex analogues, and for interpreting its behavior in biological systems. Here, we move beyond a simple data sheet to provide a comprehensive analysis, explaining the causality behind experimental choices and grounding our findings in authoritative protocols.
Synthesis and Purification: Establishing a Foundational Protocol
The synthesis of 1-benzyl-1,2,4-triazoles is typically achieved through the alkylation of the parent 1,2,4-triazole ring. A common and effective method involves the reaction of 1H-1,2,4-triazole with a benzyl halide.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the N-alkylation of heterocyclic compounds.[6]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-1,2,4-triazole (1.0 eq), a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq), and a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).
-
Reagent Addition: To the stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature. The causality here is crucial: dropwise addition helps to control any potential exotherm from the alkylation reaction.
-
Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C for ACN) for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting triazole.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Extraction: The resulting residue is redissolved in a water-immiscible organic solvent like ethyl acetate and washed sequentially with a 5% sodium bicarbonate solution (to remove any unreacted acidic starting material) and brine. This washing sequence is a self-validating system to ensure the purity of the organic layer.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a pure solid.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Structural Characterization
Characterization is the cornerstone of chemical synthesis, confirming the identity and purity of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzyl and triazole protons. The benzylic protons (CH₂) typically appear as a singlet around 5.4 ppm. The aromatic protons of the benzyl group will appear as a multiplet in the 7.2-7.4 ppm region. The two protons on the triazole ring will appear as distinct singlets, typically downfield due to the electron-withdrawing nature of the ring nitrogens.
-
¹³C NMR: The carbon NMR will show characteristic signals for the benzylic carbon, the aromatic carbons of the benzyl group, and the two distinct carbons of the 1,2,4-triazole ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:
-
~3100-3000 cm⁻¹: Aromatic and vinyl C-H stretching.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic and triazole rings.
-
~1220 cm⁻¹: N-N=N stretching, characteristic of some triazole systems.[7]
-
~750-700 cm⁻¹: C-H out-of-plane bending for the monosubstituted benzyl ring.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound (C₉H₉N₃), the expected molecular weight is approximately 159.19 g/mol .[8] The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 159 and a base peak at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺) formed after fragmentation.
| Spectroscopic Data Summary | |
| Technique | Expected Observations |
| Molecular Formula | C₉H₉N₃ |
| Molecular Weight | 159.19 g/mol [8] |
| ¹H NMR | Signals for benzylic (CH₂), aromatic (C₆H₅), and triazole (C₂H₂) protons. |
| ¹³C NMR | Signals for benzylic, aromatic, and triazole carbons. |
| IR Spectroscopy | Bands corresponding to C-H, C=N, C=C, and N-N stretching. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 159; key fragment at m/z 91. |
X-ray Crystallography
The choice of solvent is the most critical factor, requiring a system where the compound is moderately soluble.[11]
-
Purity: Ensure the compound is highly pure (>98%), as impurities can inhibit crystal growth.
-
Solvent Selection: Screen various solvents. A good starting point is a solvent in which the compound is soluble when heated but sparingly soluble at room temperature.
-
Method 1: Slow Evaporation: Prepare a nearly saturated solution in a suitable solvent (e.g., ethyl acetate, chloroform).[12] Filter the solution into a clean vial through a syringe filter to remove dust, which can act as unwanted nucleation sites.[11] Cover the vial with a cap containing a small pinhole and leave it undisturbed in a vibration-free location for several days.
-
Method 2: Solvent Diffusion: Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane). Place this vial inside a larger jar containing a "poor" solvent in which the compound is insoluble (e.g., hexane or pentane).[12] Seal the larger jar. The slow diffusion of the poor solvent vapor into the good solvent will gradually decrease the solubility and promote crystal growth.
Core Physicochemical Properties
These fundamental properties govern the compound's behavior in various physical and chemical systems.
| Property | Value | Significance |
| Melting Point | 49 °C[13] | A key indicator of purity. A sharp melting point suggests a pure compound. |
| Boiling Point | 115 °C[13] | Indicates the volatility of the compound. |
| Density | 1.13 ± 0.1 g/cm³ (Predicted)[13] | Relates mass to volume, useful in formulation and process chemistry. |
| pKa | 2.87 ± 0.10 (Predicted)[13] | Refers to the acidity of the conjugate acid (protonated triazole). This value indicates it is a weak base. The parent 1,2,4-triazole has a pKa of 2.19 for the protonated form and 10.26 for the neutral molecule.[14] |
| Appearance | Light brown to brown solid[13] | Basic physical observation. |
| Solubility | Soluble in water and ethanol.[15] | Informs choice of solvents for reactions, formulations, and biological assays. |
Thermal Stability Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for understanding the stability of a compound at different temperatures.[1][16] This is especially important for drug development, where stability during storage and processing is essential.
Diagram: Physicochemical Characterization Workflow
Caption: A logical workflow for the comprehensive characterization of a synthesized compound.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[17] It is an invaluable tool for determining the melting point with high precision and assessing the purity of a sample.[18][19]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.[20]
-
Instrument Setup: Place the pan in the DSC cell. An empty, sealed pan is used as a reference.
-
Thermal Program: Heat the sample under a nitrogen atmosphere at a constant rate, typically 10 °C/min. The nitrogen environment is inert and prevents oxidative degradation.
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point. The area under the peak corresponds to the heat of fusion. A broad peak suggests the presence of impurities.[20][21]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and overall thermal stability of a compound.[2]
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan (typically ceramic or platinum).
-
Instrument Setup: Place the pan onto the TGA's microbalance.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 or 20 °C/min) under a continuous flow of inert gas (e.g., nitrogen).
-
Data Analysis: The TGA curve plots mass percentage versus temperature. A sharp drop in mass indicates decomposition. The onset temperature of this mass loss is a key measure of the compound's thermal stability. For many triazole derivatives, decomposition occurs at temperatures above 200 °C, indicating good thermal stability.[16][22]
Relevance in Drug Development
While this compound itself is a simple building block, its structural motifs are present in numerous pharmaceutically active agents. The benzyl group can engage in hydrophobic or π-stacking interactions within a biological target, while the triazole ring can act as a hydrogen bond acceptor or a metabolically stable linker. Studies on related 1-benzyl-1,2,3-triazole derivatives have shown weak to moderate antimicrobial activity, highlighting the potential of this chemical class.[23] The foundational data presented in this guide is therefore essential for any scientist looking to design, synthesize, and evaluate novel triazole-based therapeutic agents.
Conclusion
The comprehensive physicochemical characterization of this compound provides a critical dataset for researchers in chemistry and drug discovery. From its synthesis and structural elucidation to its thermal stability and core physical properties, each piece of data serves as a foundational pillar for future innovation. By employing the rigorous, self-validating protocols described herein, scientists can ensure the quality and reproducibility of their work, accelerating the journey from a simple molecule to a potentially life-saving therapeutic.
References
- Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry.
- ChemicalBook. (n.d.). This compound CAS#: 6085-94-5.
- D'Amelia, R., Franks, T., & Nirode, W. F. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
- Shared Materials Instrumentation Facility, Duke University. (n.d.). Differential Scanning Calorimeter.
- TCA Lab / Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.
- ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole.
- Royal Society of Chemistry. (n.d.).
- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
- Al-Ghamdi, M. A., Al-Omair, M. A., Al-Hazmi, G. A., & El-Metwaly, N. M. (2021). Preparation and Thermogravimetric and Antimicrobial Investigation of Cd (II) and Sn (II) Adducts of Mercaptopyridine, Amino Triazole Derivatives, and Mercaptothiazoline Organic Ligand Moieties. PMC - PubMed Central.
- Cheung, E. Y., Fujii, K., Guo, F., et al. (n.d.).
- Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025).
- Royal Society of Chemistry. (n.d.).
- Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (n.d.).
- ResearchGate. (n.d.).
- Blake, A. (2024). How to grow crystals for X-ray crystallography. IUCr Journals.
- Sarmiento-Sánchez, J. I., Ochoa-Terán, A., et al. (n.d.). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. SciELO México.
- Wikipedia. (n.d.). X-ray crystallography.
- ResearchGate. (n.d.). Figure S8. IR (ATR) spectrum of 3-(1'-benzyl-1',2',3'-triazol-4'-yl)propan-1-ol (4a).
- Dinger, M. (2015). Crystal Growing Tips. University of Florida, Center for Xray Crystallography.
- ChemicalBook. (n.d.). This compound(6085-94-5) 1H NMR.
- Wikipedia. (n.d.). 1,2,4-Triazole.
- ResearchGate. (n.d.). (PDF) 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis.
- Science of Synthesis. (n.d.). Product Class 14: 1,2,4-Triazoles.
- ResearchGate. (n.d.).
- Ameen, D. S. M., Hamdi, M. D., & Khan, A. K. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences.
- Verma, A., Joshi, N., Singh, D., & Rawat, M. S. M. (2013). An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.
- Al-Masoudi, N. A. L., Al-Salihi, R. J., & Al-Amiery, A. A. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Physics: Conference Series.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Tiekink, E. R. T., Ali, M. A., & Ismail, R. (n.d.). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. CORE.
- Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empir.
- PubChem. (n.d.). 1H-1,2,4-Triazole.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Preparation and Thermogravimetric and Antimicrobial Investigation of Cd (II) and Sn (II) Adducts of Mercaptopyridine, Amino Triazole Derivatives, and Mercaptothiazoline Organic Ligand Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. scbt.com [scbt.com]
- 9. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. How To [chem.rochester.edu]
- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 13. This compound CAS#: 6085-94-5 [m.chemicalbook.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 20. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 23. Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole [scielo.org.mx]
The Vanguard of Discovery: A Technical Guide to the Biological Activity Screening of 1-Benzyl-1,2,4-triazole Derivatives
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the exploration of 1-Benzyl-1,2,4-triazole derivatives. It provides a comprehensive overview of the synthesis, biological activity screening methodologies, and structure-activity relationships of this promising class of heterocyclic compounds. By elucidating the causality behind experimental choices and grounding protocols in established scientific principles, this document aims to empower researchers to design, execute, and interpret their investigations with confidence and precision.
The Architectural Blueprint: Synthesis of this compound Scaffolds
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, and the addition of a benzyl group at the N1 position often imparts significant biological activity. The synthetic routes to this compound derivatives are versatile, allowing for the introduction of a wide array of substituents, which is crucial for tuning their pharmacological profiles.
A common and effective strategy for the synthesis of the core structure involves a multi-step process, beginning with the conversion of a carboxylic acid to key intermediates.[1] This foundational approach allows for the systematic construction of the triazole ring. Further functionalization can be achieved through various reactions, such as the introduction of a chloroacetyl group followed by reaction with secondary amines to generate a library of diverse derivatives.[1] Another prominent method involves the reaction of 1-substituted benzyl-1H-1,2,3-triazole-4-carbohydrazides with isothiocyanates, followed by cyclization to yield the 1,2,4-triazole-3-thiol core, which can be further alkylated.[2]
The choice of synthetic route is dictated by the desired substitutions on the triazole and benzyl rings. For instance, microwave-assisted synthesis has emerged as an efficient method for the preparation of certain 1,2,3-triazole analogs, highlighting the continuous evolution of synthetic strategies.[3]
Unveiling the Pharmacological Potential: A Multi-faceted Screening Approach
The diverse biological activities exhibited by this compound derivatives necessitate a comprehensive screening cascade. This section details the experimental protocols for evaluating their antimicrobial, antifungal, anticancer, and antioxidant properties.
The War on Microbes: Antimicrobial and Antifungal Activity Screening
Derivatives of 1,2,4-triazole are well-established as potent antimicrobial and antifungal agents.[4] Their mechanism of action, particularly in fungi, often involves the inhibition of cytochrome P450 enzymes, such as 14α-demethylase, which is crucial for ergosterol biosynthesis. The disruption of this pathway leads to the accumulation of toxic sterol intermediates and impairs fungal cell membrane integrity.
Caption: Workflow for antimicrobial and antifungal activity screening.
This method provides a preliminary qualitative assessment of antimicrobial activity.
-
Medium Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.
-
Disc Application: Sterilize paper discs (5-6 mm in diameter) and impregnate them with a known concentration of the test compound solution.
-
Placement and Incubation: Place the impregnated discs on the inoculated agar surface. Include positive control (standard antibiotic/antifungal) and negative control (solvent) discs. Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-48 hours.[3]
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
This quantitative method determines the lowest concentration of a compound that inhibits visible microbial growth.
-
Preparation of Test Plates: In a 96-well microtiter plate, add a specific volume of sterile broth (e.g., Mueller-Hinton Broth or RPMI-1640 for fungi) to each well.
-
Serial Dilution: Add the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include wells for a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard drug control.
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5] This can be assessed visually or by measuring absorbance using a microplate reader.
| Representative Antimicrobial/Antifungal Activity of this compound Derivatives | | :--- | :--- | :--- | :--- | | Compound Type | Organism | Activity | Reference | | 1-(1-Benzyl-1H-1,2,3-triazol-4-yl) cyclopentanol | Staphylococcus aureus | Moderate Inhibition (50-200 µg/mL) |[6] | | 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol | Escherichia coli, Salmonella enterica | Moderate Inhibition |[6] | | Fused 1,2,4-triazolo[3,4-b][7]thiadiazines | E. coli, P. aeruginosa | Excellent (MIC: 3.125 µg/mL) |[4] | | Clinafloxacin-triazole hybrids | Various bacteria and fungi | Potent (MIC: 0.25–2 μg/mL) |[4] | | 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols | Eight human pathogenic fungi | Significant antifungal activity |[8] |
The Fight Against Cancer: Antiproliferative Activity Screening
The 1,2,4-triazole nucleus is a key feature in several established anticancer drugs, such as Letrozole and Anastrozole, which are aromatase inhibitors used in breast cancer therapy.[9] The antiproliferative activity of novel this compound derivatives is a critical area of investigation.
Caption: Workflow for in vitro anticancer activity screening.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, A549 lung cancer) into 96-well plates at an appropriate density and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[9]
| Representative Anticancer Activity of this compound Derivatives | | :--- | :--- | :--- | :--- | | Compound Type | Cell Line | Activity (IC50) | Reference | | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones (7d, 7e) | HeLa | < 12 µM |[9] | | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones (10a, 10d) | HeLa | 5.6 µM and 9.8 µM, respectively |[9] | | 1,2,4-Triazole-derived Schiff bases | Breast cancer cell lines | Cytotoxic activity |[10] | | Fused acridines containing 1,2,4-triazole | Lung, breast, melanoma, colon cancers | Anticancer activities |[10] |
Combating Oxidative Stress: Antioxidant Activity Screening
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases.[11] The ability of this compound derivatives to scavenge free radicals is a key indicator of their therapeutic potential.
This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, causing its purple color to fade.
-
Reagent Preparation: Prepare a methanolic solution of DPPH.
-
Reaction Mixture: Mix various concentrations of the test compounds with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[6][12]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. A standard antioxidant like ascorbic acid or Trolox is used as a positive control.[11]
| Representative Antioxidant Activity of 1,2,4-triazole Derivatives | | :--- | :--- | :--- | | Compound Type | Assay | Activity | Reference | | Phenol and pyridine substituted 1,2,4-triazoles | Various antioxidant assays | Good antioxidant agents |[7] | | 1,2,4-triazole-3-thiones | DPPH assay | Good inhibitory effect |[7] | | 1,2,4-triazole with alkoxy moiety (Compound 9b) | DPPH radical scavenging | 49.4% scavenging rate at 10 µM |[11] | | Aminophenol derivatives of 1-benzyl-1,2,3-triazole | DPPH scavenging | Highest scavenging activity in the series |[6] |
Decoding the Blueprint: Structure-Activity Relationship (SAR)
The systematic evaluation of a library of this compound derivatives allows for the elucidation of structure-activity relationships (SAR), providing critical insights for the rational design of more potent and selective compounds.
For antifungal activity , the nature and position of substituents on the benzyl ring and other parts of the molecule are crucial. For example, quantitative structure-activity relationship (QSAR) studies have shown that the introduction of electron-withdrawing groups can be favorable for the activity of 1,2,4-triazole derivatives.[13]
In the context of anticancer activity , for a series of 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones, the substitution pattern on the phenyl rings significantly influenced cytotoxicity against HeLa cells, with the order of activity being H > 4-Br > 2,4-di-Cl > 4-Cl.[9] This suggests that both electronic and steric factors play a vital role. The design of many anticancer triazoles is based on their ability to act as aromatase inhibitors, where the nitrogen atoms of the triazole ring coordinate with the heme iron of the enzyme.[9]
For antioxidant activity , the presence of moieties capable of donating a hydrogen atom or an electron, such as phenolic hydroxyl groups or a thione group, often enhances the radical scavenging capacity.[7] For instance, 1,2,4-triazole-3-thiones generally show better antioxidant activity than their S-alkylated counterparts.[7]
Conclusion: Charting the Future of this compound Research
This guide provides a foundational framework for the systematic biological activity screening of this compound derivatives. The protocols and insights presented herein are intended to facilitate the discovery and development of novel therapeutic agents. The versatility of the 1,2,4-triazole scaffold, combined with the significant influence of the 1-benzyl substituent, ensures that this class of compounds will remain a fertile ground for medicinal chemistry research. By integrating rational design, robust synthetic strategies, and comprehensive biological evaluation, the scientific community can continue to unlock the full therapeutic potential of these remarkable molecules.
References
- ISRES. (n.d.). Antioxidant Properties of 1,2,4-Triazoles.
- IOP Publishing. (n.d.). Antifungal activity of 1, 2, 3-triazoles of 1-Benzyl-4-(phenoxymethyl) derivatives.
- Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224.
- Unknown. (n.d.). Evaluation of Antioxidant Activity of 1, 2, 4-Triazole Derivatives With Morpholine Moiety.
- Gerokonstantis, D. T., et al. (2022). Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. Molecules, 27(25), 8863.
- Unknown. (n.d.). Antimicrobial Screening of Some Newly Synthesized Triazoles.
- Abu-Orabi, S. T., et al. (n.d.). Synthesis of some 1,2,4-Triazolyl-1,2,3-Triazole Derivatives: (1,3-Dipolar Cycloaddition Reaction)*. Jordan Journal of Chemistry (JJC).
- TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING.
- Unknown. (n.d.). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review.
- ResearchGate. (n.d.). Graphical representation of the structure–activity relationship.
- Taylor & Francis Online. (n.d.). Synthesis of Novel 1,2,4-Triazole Derivatives of N-Benzyl-5-nitroisatin: Anticancer Activity, Anti-oxidant Activity, and Molecular Design.
- Holla, B. S., et al. (2001). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Farmaco, 56(8), 565-570.
- Unknown. (2023). Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. Journal of the Iranian Chemical Society.
- Unknown. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Journal of Chemical and Pharmaceutical Research, 10(4), 1-7.
- ResearchGate. (2025). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group.
- Unknown. (2017). Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. PLoS ONE, 12(11), e0188783.
- Unknown. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity.
- Semantic Scholar. (n.d.). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group.
- Unknown. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 89.
- SciELO México. (n.d.). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole.
- Kumar, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 115, 105218.
- SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives.
- ResearchGate. (n.d.). (PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.
- ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles.
- Unknown. (n.d.). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives.
Sources
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 3. chemistryjournal.net [chemistryjournal.net]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole [scielo.org.mx]
- 7. isres.org [isres.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isres.org [isres.org]
- 11. pharm.minia.edu.eg [pharm.minia.edu.eg]
- 12. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
Topic: The 1-Benzyl-1,2,4-Triazole Core Structure: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-benzyl-1,2,4-triazole core is a quintessential example of a privileged scaffold in modern medicinal chemistry. Its robust chemical nature, combined with its capacity for versatile three-dimensional space occupancy, allows it to interact with a wide array of biological targets. This guide provides a comprehensive analysis of the this compound core, detailing its structural significance, synthetic accessibility, diverse pharmacological applications, and the critical structure-activity relationships that drive its therapeutic potential. We will explore its role in clinically significant drugs and provide detailed protocols and conceptual diagrams to offer a complete resource for professionals in drug discovery and development.
The Architectural Significance of the this compound Core
The efficacy of the this compound moiety stems from a synergistic combination of its structural and electronic features. The 1,2,4-triazole ring is an aromatic heterocycle that is metabolically stable and acts as a bioisostere for amide and ester groups, enhancing drug-like properties such as hydrogen bonding capacity and solubility.[1] The benzyl group, attached at the N1 position, provides a crucial lipophilic anchor and a synthetically versatile point for modification. This specific linkage dictates the overall topology of the molecule, enabling precise orientation within a target's binding site. The combination of the planar triazole and the flexible benzyl group allows the scaffold to engage in a multitude of binding interactions, including π-π stacking, hydrogen bonding, and hydrophobic interactions, making it a highly adaptable pharmacophore.[1]
Foundational Synthetic Strategies
The construction of the this compound core is well-established, with several efficient synthetic routes available. The most direct method involves the N-alkylation of 1,2,4-triazole with a substituted benzyl halide. This reaction is typically performed in the presence of a base in a polar aprotic solvent. The regioselectivity of the benzylation is a critical consideration, but the N1-isomer is often the thermodynamically favored product.
Experimental Protocol: General Synthesis of a this compound Derivative
This protocol describes a standard procedure for the synthesis of the core structure, which can be adapted by using appropriately substituted starting materials.
Objective: To synthesize this compound via nucleophilic substitution.
Materials:
-
1H-1,2,4-triazole
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, reflux condenser
-
Separatory funnel, rotary evaporator, thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1H-1,2,4-triazole (1.0 eq) and potassium carbonate (1.5 eq) in DMF (20 mL).
-
Addition of Reagent: Stir the mixture at room temperature for 20 minutes. Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.
Visualization: Synthetic Workflow
Caption: A streamlined workflow for the synthesis of this compound.
A Scaffold of Diverse Biological Activity
The true significance of the this compound core is demonstrated by its integration into a multitude of therapeutic agents across different disease areas.[2]
Antifungal Agents
This is arguably the most successful application of the scaffold. Triazole antifungals like fluconazole and voriconazole, which contain this core structural element, are frontline treatments for systemic fungal infections.[1][3]
-
Mechanism of Action: These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The N4 nitrogen of the triazole ring coordinates to the heme iron atom in the enzyme's active site, while the substituted benzyl moiety occupies a hydrophobic channel, leading to potent and selective inhibition. Disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell death.
Visualization: Antifungal Mechanism of Action
Caption: Inhibition of fungal ergosterol synthesis by this compound drugs.
Other Therapeutic Applications
The scaffold's utility extends far beyond antifungals. Derivatives have shown significant promise in various other fields:
-
Anticancer: Compounds have been designed as anticancer agents, with some derivatives showing cytotoxic activity.[4][5]
-
Anti-inflammatory: The core is present in molecules designed to inhibit inflammatory pathways, such as COX-2.[6][7]
-
Antibacterial and Antitubercular: Various derivatives exhibit activity against a range of bacterial strains, including Mycobacterium tuberculosis.[8]
-
Antiviral: The scaffold is being explored for the development of antiviral agents.[2]
-
CNS Disorders: Novel 1-benzyl-1,2,4-triazoles have been synthesized and evaluated as cannabinoid receptor (CB1) ligands and adenosine receptor antagonists, indicating potential applications in neurological and psychiatric disorders.[9][10]
Structure-Activity Relationship (SAR) and Lead Optimization
Optimizing the therapeutic index of any drug candidate requires a deep understanding of its SAR. For the this compound core, activity and selectivity are heavily influenced by the substitution patterns on both the benzyl and triazole rings.
Table: Key SAR Insights
| Molecular Region | Substitution Effect | Rationale & Examples |
| Benzyl Ring (Positions 2, 4) | Electron-withdrawing groups (e.g., -F, -Cl) often enhance antifungal activity. | Halogen substitutions can improve binding affinity within the hydrophobic pocket of CYP51 and enhance metabolic stability. This is a key feature of fluconazole (2,4-difluorobenzyl).[1][3] |
| Triazole Ring (Positions 3, 5) | Introduction of various side chains modulates target selectivity and potency. | Adding groups can introduce new interaction points, improve physicochemical properties, or block metabolic sites. For example, in somatostatin receptor agonists, specific groups at the 5-position mimic key amino acid side chains.[11] |
| Linker to Benzyl Ring | Not typically modified, as the direct N-benzyl linkage is crucial for the activity of many classes. | The direct attachment provides the optimal distance and angle for interaction with target proteins like CYP51. |
| Overall Lipophilicity | Must be balanced to ensure both target affinity and favorable ADME properties. | Increasing lipophilicity can improve binding but may lead to poor solubility or off-target effects. Quantitative structure-activity relationship (QSAR) studies often correlate activity with logP.[12] |
Visualization: SAR Hotspots
Caption: Key regions for structure-activity relationship (SAR) studies.
Conclusion and Future Outlook
The this compound core is a time-tested, high-value scaffold in medicinal chemistry. Its synthetic tractability and proven ability to form the basis of successful drugs ensure its continued relevance. Future directions will likely involve its use in creating novel hybrid molecules, developing agents to overcome drug resistance, and exploring new therapeutic areas. The application of computational modeling and machine learning will further accelerate the design of next-generation therapeutics built upon this remarkable and privileged core structure.
References
-
Title: Benzyl-1,2,4-triazoles as CB1 Cannabinoid Receptor Ligands: Preparation and In Vitro Pharmacological Evaluation Source: Hindawi URL: [Link]
-
Title: Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group Source: NIH National Library of Medicine URL: [Link]
-
Title: Synthesis of some 1,2,4-Triazolyl-1,2,3-Triazole Derivatives: (1,3-Dipolar Cycloaddition Reaction) Source: Jordan Journal of Chemistry URL: [Link]
-
Title: Graphical representation of the structure–activity relationship Source: ResearchGate URL: [Link]
-
Title: SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES Source: Journal of Chemistry and Technologies URL: [Link]
-
Title: Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity Source: MDPI URL: [Link]
-
Title: Synthesis of Novel 1,2,4-Triazole Derivatives of N-Benzyl-5-nitroisatin: Anticancer Activity, Anti-oxidant Activity, and Molecular Design Source: Taylor & Francis Online URL: [Link]
-
Title: Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole Source: SciELO México URL: [Link]
-
Title: Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives Source: Asian Journal of Chemistry URL: [Link]
-
Title: Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review Source: ResearchGate URL: [Link]
-
Title: Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment Source: NIH National Library of Medicine URL: [Link]
-
Title: Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review Source: Iraqi Journal of Pharmaceutical Sciences URL: [Link]
-
Title: An insight on medicinal attributes of 1,2,4-triazoles Source: NIH National Library of Medicine URL: [Link]
-
Title: Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group Source: ResearchGate URL: [Link]
-
Title: A review on methods of synthesis of 1,2,4-triazole derivatives Source: SciSpace by Typeset URL: [Link]
-
Title: Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity Source: PubMed URL: [Link]
-
Title: A Comprehensive review on 1, 2,4 Triazole Source: International Journal of Scientific Research in Science and Technology URL: [Link]
-
Title: Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives Source: MDPI URL: [Link]
-
Title: Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links Source: Al-Nahrain Journal of Science URL: [Link]
-
Title: Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article Source: Iraqi Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group Source: Semantic Scholar URL: [Link]
-
Title: Structure–Activity Relationships and Molecular Modeling of 1,2,4-Triazoles as Adenosine Receptor Antagonists Source: NIH National Library of Medicine URL: [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Benzyl-1,2,4-triazoles as CB1 Cannabinoid Receptor Ligands: Preparation and In Vitro Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationships and Molecular Modeling of 1,2,4-Triazoles as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
Whitepaper: A Framework for the Initial Antimicrobial Evaluation of 1-Benzyl-1,2,4-triazole
Abstract The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for therapeutic development. The 1,2,4-triazole nucleus is a well-established pharmacophore, particularly in the realm of antifungal agents, but its derivatives also exhibit a wide spectrum of biological activities, including antibacterial and anticancer properties[1][2]. This technical guide presents a structured, rationale-driven framework for conducting the initial antimicrobial investigations of a specific derivative, 1-Benzyl-1,2,4-triazole. We outline a two-phase experimental approach, beginning with a qualitative broad-spectrum screening via the Kirby-Bauer disk diffusion assay, followed by a quantitative determination of potency using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). This document is intended for researchers, scientists, and drug development professionals, providing not only detailed, self-validating protocols but also the scientific causality behind critical experimental choices, from medium selection to data interpretation. Our objective is to furnish a robust and reproducible methodology for the foundational assessment of novel triazole-based compounds.
Introduction: The Scientific Imperative
The Global Challenge of Antimicrobial Resistance
The proliferation of multidrug-resistant (MDR) pathogens represents a formidable threat to global public health. The waning efficacy of existing antibiotic and antifungal arsenals has created a critical need for new antimicrobial agents that operate via novel mechanisms or can overcome established resistance pathways[3]. The exploration of heterocyclic compounds, such as triazoles, offers a promising avenue for the discovery of next-generation therapeutics[1][3].
The Triazole Class: A Mechanistic Overview
Triazole-based compounds are synthetic molecules characterized by a five-membered ring containing three nitrogen atoms[3][4]. Their most prominent success has been in antifungal therapy. The primary mechanism of action for antifungal triazoles, such as fluconazole and itraconazole, is the targeted inhibition of a crucial fungal enzyme: the cytochrome P450-dependent lanosterol 14α-demethylase (CYP51)[5][6][7].
This enzyme is essential for the biosynthesis of ergosterol, the principal sterol component of the fungal cell membrane[8][9]. By binding to and inhibiting CYP51, triazoles disrupt the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors[9][10]. The resulting altered membrane exhibits increased permeability and compromised integrity, ultimately leading to fungistatic or fungicidal effects[6][11]. While this is the canonical mechanism, some research also suggests that electron transfer and the generation of reactive oxygen species may contribute to their multifaceted action[8].
Rationale for Investigating this compound
The 1,2,4-triazole scaffold is a versatile platform for chemical modification. The addition of different substituents can significantly alter the compound's biological activity spectrum[12][13]. The introduction of a benzyl group, as in this compound, is a strategic choice. The benzyl moiety can enhance lipophilicity, potentially improving cell membrane penetration, and can engage in various non-covalent interactions (e.g., π–π stacking) with biological targets[12]. Structure-activity relationship studies on other 1,2,4-triazole derivatives have indicated that a benzyl group at the N4 position can confer potent activity against Gram-positive bacteria[12]. Given the known antifungal potential of the triazole core and the possibility of antibacterial activity from the benzyl substitution, a comprehensive initial investigation against a diverse panel of microbial pathogens is scientifically justified.
Core Mechanistic Hypothesis
The initial investigation is predicated on the hypothesis that this compound will exhibit antifungal activity by inhibiting the ergosterol biosynthesis pathway, a mechanism shared with established triazole drugs[3][14]. The presence of the benzyl group further suggests the potential for antibacterial activity, the mechanism of which remains to be elucidated but may involve different targets.
Caption: Hypothesized mechanism of this compound action on the fungal ergosterol pathway.
Synthesis of this compound
For the purposes of this investigation, this compound can be synthesized via established methods. A common route involves the reaction of 1-methyl-1,2,4-triazole with benzyl bromide in a suitable solvent like toluene under reflux conditions[15]. The resulting triazolium salt is then processed to yield the target compound. Purity and structural confirmation must be rigorously established using techniques such as NMR spectroscopy and mass spectrometry before proceeding with biological assays.
Phase 1: Preliminary Antimicrobial Screening (Qualitative)
Objective
The primary goal of this phase is to rapidly and efficiently assess the broad-spectrum antimicrobial activity of this compound. This qualitative screen helps identify which classes of microorganisms (e.g., Gram-positive bacteria, Gram-negative bacteria, yeast) are susceptible, thereby guiding the more resource-intensive quantitative assays in Phase 2.
Methodology: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion method is a standardized, culture-based test used to evaluate the effectiveness of antimicrobial agents[16][17]. The principle involves placing a paper disk impregnated with the test compound onto an agar plate uniformly inoculated with a specific bacterium or fungus[18][19]. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear "zone of inhibition" will form around the disk where growth is prevented[16][19]. The diameter of this zone provides a qualitative measure of the agent's efficacy[16].
Detailed Experimental Protocol: Disk Diffusion
-
Preparation of Test Agent Disks:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable sterile solvent (e.g., DMSO). Causality Note: The solvent must be chosen for its ability to dissolve the compound without possessing intrinsic antimicrobial activity at the concentration used. A solvent-only control disk is mandatory to validate this.
-
Aseptically apply a precise volume (e.g., 20 µL) of the stock solution onto sterile blank paper disks (6 mm diameter).
-
Allow the disks to dry completely in a biological safety cabinet to ensure the solvent evaporates.
-
-
Inoculum Preparation:
-
From a pure, 18-24 hour culture of the test microorganism, select 3-5 isolated colonies.
-
Transfer these colonies into a tube containing 4-5 mL of sterile saline (0.85%) or a suitable broth[16].
-
Vortex the suspension to ensure homogeneity.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard[20]. Causality Note: Standardizing the inoculum to approximately 1.5 x 10⁸ CFU/mL is critical for reproducibility and ensures that the resulting lawn of growth is confluent but not overly dense, which could obscure the zones of inhibition[16][21].
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum, removing excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a uniform lawn of growth. Rotate the plate approximately 60° and repeat the streaking two more times[17][22]. Causality Note: MHA is the standard medium for routine susceptibility testing of non-fastidious bacteria because it has good reproducibility and is low in inhibitors that can interfere with certain antibiotics[18][23]. For fungi like Candida albicans, Sabouraud Dextrose Agar may be used.
-
-
Disk Placement and Incubation:
-
Using sterile forceps, place the prepared this compound disk onto the inoculated agar surface. Gently press the disk to ensure complete contact[22].
-
Place a solvent-only disk as a negative control and a disk with a known antibiotic/antifungal (e.g., Ampicillin for bacteria, Fluconazole for yeast) as a positive control.
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours (for bacteria) or 24-48 hours (for yeast)[20].
-
-
Data Collection:
-
After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers[16].
-
Caption: Standardized workflow for the Kirby-Bauer Disk Diffusion Assay.
Data Interpretation and Presentation
The results are recorded as the diameter of the inhibition zone. While this method is primarily qualitative, a larger zone of inhibition generally suggests greater susceptibility of the microorganism to the test agent.
Table 1: Hypothetical Disk Diffusion Screening Results for this compound (100 µ g/disk )
| Test Microorganism | Type | Zone of Inhibition (mm) | Positive Control (Agent) | Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive Bacteria | 18 | Ampicillin (10 µg) | 25 |
| Escherichia coli | Gram-negative Bacteria | 7 | Ampicillin (10 µg) | 19 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 6 (No inhibition) | Ciprofloxacin (5 µg) | 28 |
| Candida albicans | Yeast (Fungus) | 22 | Fluconazole (25 µg) | 28 |
Note: Data are hypothetical and for illustrative purposes only.
Phase 2: Quantitative Susceptibility Testing
Objective
Following the identification of susceptible strains in Phase 1, the objective of Phase 2 is to quantify the potency of this compound. This is achieved by determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after a specified incubation period[24].
Methodology: Broth Microdilution Assay
The broth microdilution method is a standardized and widely used technique for determining MIC values[23][25]. It involves challenging a standardized inoculum of the microorganism with serial twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate[20][26]. This format allows for efficient testing of multiple concentrations simultaneously.
Detailed Experimental Protocol: Broth Microdilution
-
Plate Preparation:
-
Prepare a stock solution of this compound at a concentration at least 10 times the highest desired test concentration[26].
-
In a 96-well microtiter plate, add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a designated row.
-
Add 100 µL of the prepared compound stock solution (at twice the highest final concentration) to well 1.
-
Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10[27]. Causality Note: This serial dilution creates a logarithmic concentration gradient, which is essential for precisely identifying the MIC breakpoint. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension adjusted to a 0.5 McFarland standard as described in section 4.3.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well[20].
-
-
Plate Inoculation and Incubation:
-
Add 50 µL of the final diluted inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and dilutes the compound concentrations by half to their final test concentrations.
-
Add 50 µL of sterile broth (without inoculum) to well 12 to serve as a sterility control[24].
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours (for bacteria) or 24-48 hours (for yeast)[20].
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity (a sign of microbial growth). A microplate reader can also be used to measure absorbance (e.g., at 600 nm) for a more objective reading[27].
-
The MIC is the lowest concentration of this compound in which there is no visible growth (the well appears clear)[20][24]. The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear for the assay to be valid.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 3. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. benchchem.com [benchchem.com]
- 6. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. altmeyers.org [altmeyers.org]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.iucr.org [journals.iucr.org]
- 16. benchchem.com [benchchem.com]
- 17. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 22. asm.org [asm.org]
- 23. mdpi.com [mdpi.com]
- 24. Broth Microdilution | MI [microbiology.mlsascp.com]
- 25. ovid.com [ovid.com]
- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 27. protocols.io [protocols.io]
Spectroscopic characterization of 1-Benzyl-1,2,4-triazole (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Benzyl-1,2,4-triazole
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the essential spectroscopic techniques used to characterize the molecular structure of this compound. Designed for researchers and drug development professionals, this document moves beyond procedural outlines to deliver field-proven insights into data interpretation and the causal logic behind experimental choices, ensuring a robust and verifiable structural elucidation.
Introduction: The Structural Imperative
This compound is a heterocyclic compound featuring a five-membered triazole ring N-substituted with a benzyl group. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive compounds, including antifungal and anticonvulsant agents[1]. Accurate and unambiguous structural confirmation is the bedrock of any chemical research or drug development program. The following sections detail a multi-technique spectroscopic approach, where each method provides a unique and complementary piece of the structural puzzle, culminating in a self-validating characterization.
Our analytical workflow is designed to be systematic, beginning with the confirmation of molecular mass, followed by the identification of key functional groups, and concluding with a detailed map of the carbon-hydrogen framework.
Caption: A systematic workflow for the structural elucidation of a target molecule.
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry is the initial and most critical step for confirming the molecular identity of a synthesized compound by providing its molecular weight. For this compound (C₉H₉N₃), the exact mass is 159.0796 g/mol .
Expert Rationale
We select Electron Ionization (EI) as the primary method for this type of small, relatively stable organic molecule. EI provides not only the molecular ion (M⁺) peak but also a reproducible fragmentation pattern that serves as a molecular fingerprint. This is crucial for distinguishing between isomers, such as 1-benzyl- versus 4-benzyl-1,2,3-triazole, which would have identical molecular weights[2][3].
Expected Fragmentation Pattern
The fragmentation of the 1,2,4-triazole ring and its substituents is highly informative[4]. The primary fragmentation event for this compound is the cleavage of the benzylic C-N bond, which is relatively weak.
-
Molecular Ion (M⁺): The parent peak is expected at m/z = 159.
-
Base Peak (m/z = 91): The most stable and abundant fragment is typically the tropylium ion (C₇H₇⁺) at m/z = 91. Its high intensity is due to its aromatic stability. This is a hallmark of benzyl-substituted compounds[5].
-
Triazole Ring Fragmentation: The unsubstituted 1H-1,2,4-triazole is known to lose HCN, resulting in a fragment at m/e 42[4]. Following the loss of the benzyl group, the remaining triazole fragment (C₂H₂N₃⁺, m/z 68) may undergo further fragmentation, such as the loss of N₂ to yield a nitrilium ion.
Caption: Primary EI fragmentation pathway for this compound.
Experimental Protocol: Electron Ionization GC-MS
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).
-
Ionization: Utilize a standard EI source operating at 70 eV. This energy level is an industry standard that ensures consistent and comparable fragmentation patterns across different instruments[5].
-
Analysis: Acquire mass spectra over a range of m/z 40-300.
-
Validation: Confirm the presence of the molecular ion at m/z 159 and the base peak at m/z 91.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups and types of chemical bonds present in a molecule. The spectrum provides a unique fingerprint based on the vibrational frequencies of the bonds.
Expert Rationale
For this compound, IR spectroscopy serves to confirm the presence of both the aromatic rings (benzyl and triazole) and the aliphatic CH₂ linker. We use Attenuated Total Reflectance (ATR) as it requires minimal sample preparation and yields high-quality, reproducible spectra of solid samples. Key marker bands for triazoles and substituted benzenes are well-established and allow for confident assignment[6].
Expected IR Absorption Bands
The following table summarizes the characteristic vibrational modes expected for this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety | Intensity |
| 3100-3000 | C-H Stretch | Aromatic (Phenyl & Triazole) | Medium |
| 2950-2850 | C-H Stretch | Aliphatic (-CH₂-) | Weak |
| 1610-1580 | C=C Stretch | Aromatic Ring | Medium |
| 1550-1450 | C=N Stretch | Triazole Ring | Medium |
| 1495, 1455 | CH₂ Scissoring | Methylene Bridge | Medium |
| 1250-1200 | N-N=N Stretch | Triazole Ring | Strong |
| 740-700 & ~690 | C-H Out-of-Plane Bend | Monosubstituted Benzene | Strong |
Table 1: Characteristic IR absorption frequencies for this compound.
The presence of strong bands in the 740-700 cm⁻¹ region is a clear indicator of the monosubstituted benzene ring, while the combination of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ confirms the integrity of the benzyl group. The C=N and N-N=N stretches are characteristic of the triazole heterocycle[6][7].
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the dry, solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-600 cm⁻¹.
-
Data Processing: Perform a background scan (air) prior to the sample scan. The instrument software will automatically generate the transmittance or absorbance spectrum.
-
Validation: Compare the observed peaks with the expected frequencies listed in Table 1 to confirm the presence of all key structural moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H and ¹³C NMR are essential for an unambiguous characterization.
Expert Rationale
NMR is the gold standard for structural elucidation in organic chemistry. ¹H NMR quantifies the different types of protons and their neighboring environments through chemical shift, integration, and multiplicity. ¹³C NMR provides a count of unique carbon atoms and information about their hybridization and electronic environment. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many neutral organic molecules due to its excellent solubilizing power and relatively clean spectral window. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm) for universal referencing[8].
Caption: Atom numbering scheme for this compound assignments.
¹H NMR Spectrum Analysis
The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments.
| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H3 | ~8.0 - 8.2 | Singlet | 1H | Triazole C3-H |
| H4 | ~7.9 - 8.1 | Singlet | 1H | Triazole C4-H |
| H7-H11 | ~7.2 - 7.4 | Multiplet | 5H | Phenyl Ring Protons |
| H5 | ~5.4 - 5.6 | Singlet | 2H | Methylene (-CH₂-) |
Table 2: Predicted ¹H NMR data for this compound in CDCl₃.
Causality of Assignments:
-
Triazole Protons (H3, H4): These protons are attached to an electron-deficient aromatic ring, causing them to be significantly deshielded and appear far downfield as sharp singlets[9].
-
Phenyl Protons (H7-H11): The five protons of the benzyl group's phenyl ring will appear as a complex multiplet in the typical aromatic region. Their chemical shifts are very similar, leading to overlapping signals.
-
Methylene Protons (H5): The two protons of the CH₂ group are adjacent to an electronegative nitrogen atom (N1), which deshields them. They appear as a sharp singlet because there are no adjacent protons to couple with. The integration value of 2H is a key confirmation of this group.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show the unique carbon atoms in the molecule.
| Atom # | Chemical Shift (δ, ppm) | Assignment |
| C3, C4 | ~145 - 155 | Triazole Ring Carbons |
| C6 | ~134 - 136 | Phenyl Ipso-Carbon |
| C7-C11 | ~127 - 129 | Phenyl Ring Carbons |
| C5 | ~52 - 55 | Methylene (-CH₂-) Carbon |
Table 3: Predicted ¹³C NMR data for this compound in CDCl₃.
Causality of Assignments:
-
Triazole Carbons (C3, C4): Similar to their attached protons, the triazole carbons are in an electron-poor environment and are thus shifted significantly downfield[10].
-
Phenyl Carbons (C6-C11): These appear in the standard aromatic carbon region of 120-140 ppm.
-
Methylene Carbon (C5): The signal for the CH₂ carbon appears around 52-55 ppm, a typical value for a carbon atom situated between a nitrogen atom and an aromatic ring.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of the sample in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.
-
¹H NMR Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: On the same instrument, record a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Fourier transform the raw data. Phase and baseline correct the spectra. Calibrate the chemical shifts using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.
-
Validation: Correlate the observed chemical shifts, multiplicities, and integrations with the predicted values in Tables 2 and 3 to confirm the structure.
Conclusion
The synergistic application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and self-validating characterization of this compound. MS confirms the molecular formula, IR identifies the constituent functional groups, and NMR provides the definitive and detailed map of the atomic framework. This rigorous, multi-faceted approach ensures the highest degree of scientific integrity and is an indispensable protocol in modern chemical research and development.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from RSC. [Link]
-
ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.... Retrieved from ResearchGate. [Link]
-
AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction. Retrieved from RSC. [Link]
-
SpectraBase. (n.d.). 1,2,4-Triazole [1H NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from RSC. [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from NCL. [Link]
-
ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from ResearchGate. [Link]
-
American Chemical Society. (2012). Method for Assigning Structure of 1,2,3-Triazoles. J. Org. Chem. [Link]
-
iopscience.iop.org. (n.d.). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from iopscience.iop.org. [Link]
-
ResearchGate. (n.d.). Figure S8. IR (ATR) spectrum of 3-(1'-benzyl-1',2',3'-triazol-4'-yl)propan-1-ol (4a). Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (n.d.). 1-Benzyl-4-phenyl-1,2,3-triazole. PubChem. [Link]
-
NIST. (n.d.). 1-Benzyl-1,2,3-triazole. NIST WebBook. [Link]
-
NIST. (n.d.). 1-Benzyl-1,2,3-triazole. NIST WebBook. [Link]
-
Al-Nahrain University. (2023). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science. [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from jmcsonline.com. [Link]
-
ResearchGate. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. Retrieved from ResearchGate. [Link]
-
AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]
-
Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Retrieved from scholarsresearchlibrary.com. [Link]
-
SpectraBase. (n.d.). 1-Benzyltriazole [13C NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]
-
ElectronicsAndBooks.com. (n.d.). Mass Spectra of Some 1,2,4-Triazole Derivatives (1). Retrieved from ElectronicsAndBooks.com. [Link]
-
RSYN RESEARCH. (2023). Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. Retrieved from rsynresearch.com. [Link]
-
ResearchGate. (n.d.). Fig. S11 1 H NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from ResearchGate. [Link]
-
PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. J Mol Model. [Link]
-
ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from ResearchGate. [Link]
-
PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Retrieved from pharmainfo.in. [Link]
-
iasj.net. (n.d.). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Retrieved from iasj.net. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Benzyl-4-phenyl-1,2,3-triazole | C15H13N3 | CID 11310894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-1,2,3-triazole [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. spectrabase.com [spectrabase.com]
- 10. 1,2,4-Triazole(288-88-0) 13C NMR [m.chemicalbook.com]
Whitepaper: A Multi-Pronged Strategy for the Deconvolution of Novel Biological Targets for 1-Benzyl-1,2,4-triazole
Abstract: The 1,2,4-triazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, anticancer, and antiviral properties.[1][2] 1-Benzyl-1,2,4-triazole, a specific derivative, has been identified as a ligand for the cannabinoid receptor 1 (CB1R), yet its full biological activity profile and potential alternative molecular targets remain largely unexplored. This technical guide presents a comprehensive, multi-pronged strategy for the systematic discovery and validation of novel biological targets for this compound. By integrating in silico predictive methods, advanced chemical proteomics, and cutting-edge genetic screening technologies, this workflow provides a robust framework for researchers and drug development professionals to elucidate the compound's mechanism of action, identify potential therapeutic applications, and anticipate off-target effects.
Introduction: The Rationale for Target Deconvolution
Phenotypic screening, where compounds are tested for their effects on cellular or organismal behavior, has seen a resurgence in drug discovery.[3][4] This approach can uncover first-in-class medicines by focusing on desired outcomes rather than preconceived targets. However, a critical challenge remains: the identification of the specific molecular target(s) responsible for the observed phenotype, a process known as target deconvolution.[4][5] Understanding the direct biological targets of a compound like this compound is paramount for several reasons:
-
Mechanism of Action (MoA): Elucidating the MoA is fundamental to rational drug development, enabling optimization of potency and selectivity.
-
Therapeutic Hypothesis Generation: Identifying the target can reveal new therapeutic avenues for diseases associated with that target's pathway.
-
Safety and Toxicology: Knowledge of on- and off-target interactions is crucial for predicting potential side effects and toxicity at an early stage.[6]
-
Biomarker Development: A validated target can serve as a biomarker to stratify patient populations who are most likely to respond to the drug.
This guide outlines a logical and experimentally validated workflow, moving from broad, hypothesis-generating techniques to rigorous, targeted validation assays.
The Strategic Workflow: An Integrated Approach
The discovery of novel targets for this compound will be approached through a three-phased strategy. This parallel and iterative process is designed to maximize the probability of identifying high-confidence targets by leveraging the orthogonal strengths of computational, biochemical, and genetic methods.
Caption: Integrated workflow for novel target discovery of this compound.
Phase 1: In Silico Target Prediction (Hypothesis Generation)
The initial phase involves computational methods to generate a preliminary list of potential targets. This is a cost-effective and rapid approach to prioritize subsequent experimental work.[7]
Rationale and Causality
The core principle is "guilt by association." We hypothesize that molecules with similar structures or physicochemical properties are likely to bind to similar protein targets. By leveraging vast databases of known compound-target interactions, we can predict likely targets for our query molecule, this compound.
Key Methodologies
-
Ligand-Based Similarity Searching: This method compares the 2D and 3D structure of this compound against libraries of compounds with known biological targets.
-
Reverse Docking: In contrast to traditional virtual screening, reverse docking screens a single ligand (our compound) against a large collection of 3D protein structures to predict potential binding partners.[7]
Recommended Tools and Databases
| Tool/Database | Principle | URL |
| SwissTargetPrediction | Combines 2D and 3D similarity to predict targets based on the principle that similar molecules bind to similar proteins.[8] | [Link] |
| ChEMBL | A large, curated database of bioactive molecules with drug-like properties, enabling similarity searches. | [Link] |
| Therapeutic Target Database (TTD) | Provides information on known and explored therapeutic targets and the associated drugs. | [Link] |
| PubChem | A public repository of small molecules and their biological activities, useful for structure similarity searches.[9] | [Link] |
The output of this phase will be a ranked list of putative protein targets. This list, while hypothetical, is invaluable for guiding the design of affinity probes and interpreting data from subsequent experimental phases.
Phase 2: Unbiased Experimental Target Identification
This phase employs two powerful, orthogonal experimental strategies to identify protein targets directly from a complex biological system, such as a cell lysate or live cells.
Chemical Proteomics: Affinity Chromatography-Mass Spectrometry (AC-MS)
Rationale: This direct biochemical approach physically isolates binding partners of this compound from a proteome.[6] By immobilizing the compound on a solid support, it can be used as "bait" to "fish" for its interacting proteins. Quantitative mass spectrometry is then used to identify proteins that are specifically enriched.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Detailed Protocol: Affinity Chromatography
-
Affinity Probe Synthesis: Synthesize a derivative of this compound with a linker arm attached to a position determined not to be critical for its activity (based on SAR if available). The linker should terminate in a reactive handle for immobilization (e.g., a primary amine or alkyne).
-
Immobilization: Covalently couple the affinity probe to an activated solid support, such as NHS-activated agarose beads. A control matrix (beads with linker only) must be prepared in parallel.
-
Lysate Preparation: Culture relevant cells (e.g., a neuronal cell line, given the known CB1R activity) and prepare a native cell lysate using a non-denaturing lysis buffer. Determine the total protein concentration.
-
Affinity Enrichment: Incubate the cell lysate with the compound-immobilized beads and the control beads for 2-4 hours at 4°C.[10]
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically to the matrix.[11]
-
Elution: Elute the specifically bound proteins. This can be done by competitive elution with an excess of free this compound or by using a denaturing elution buffer (e.g., SDS-PAGE loading buffer).[12]
-
Protein Identification: Eluted proteins are separated by SDS-PAGE, and bands of interest are excised for in-gel tryptic digestion, followed by LC-MS/MS analysis to identify the proteins.
Genetic Screening: Genome-Wide CRISPR-Cas9 Screens
Rationale: This powerful genetic approach identifies genes that are essential for a drug's activity.[13][14] The principle of a negative selection screen is that if a gene encoding a direct target is knocked out, the cells will become resistant to the compound's cytotoxic or cytostatic effects and will thus be enriched in the surviving population.[15][16]
Detailed Protocol: Negative Selection CRISPR-Cas9 Screen
-
Cell Line Selection: Choose a human cell line that shows a robust phenotypic response (e.g., growth inhibition) to this compound. This line must also stably express the Cas9 nuclease.
-
Library Transduction: Transduce the Cas9-expressing cells with a genome-wide lentiviral single-guide RNA (sgRNA) library (e.g., GeCKOv2) at a low multiplicity of infection (MOI < 0.5) to ensure most cells receive only one sgRNA.[13]
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Establish Baseline (T0): Collect a portion of the cells after selection to serve as the baseline representation of the sgRNA library.
-
Drug Treatment: Culture the remaining cells for 14-21 days in the presence of this compound at a concentration that inhibits growth by approximately 80% (IC80). A parallel culture is treated with a vehicle (e.g., DMSO) as a control.
-
Genomic DNA Extraction: At the end of the treatment period, harvest the surviving cells from both the drug-treated and vehicle-control populations and extract the genomic DNA.
-
Sequencing: Use PCR to amplify the sgRNA sequences from the genomic DNA of the T0, control, and drug-treated samples. The amplicons are then sequenced using Next-Generation Sequencing (NGS).[13]
-
Data Analysis: Align sequencing reads to the sgRNA library to get read counts for each sgRNA. Genes whose sgRNAs are significantly enriched in the drug-treated population compared to the control are identified as potential "hits" required for the drug's activity.
Phase 3: Hit Convergence and Target Validation
This crucial phase involves synthesizing the data from the computational, biochemical, and genetic screens to identify high-confidence candidate targets for rigorous validation.
Hit Convergence and Prioritization
The ideal candidate target is one that is identified by two or more of the orthogonal approaches. For example, a protein predicted in silico, pulled down in the affinity chromatography experiment, and identified as a hit in the CRISPR screen represents a very high-confidence candidate.
Table of Hypothetical Convergent Hits:
| Protein Candidate | In Silico Prediction | AC-MS Enrichment (Fold Change vs. Control) | CRISPR Screen Hit (Log2 Fold Change) | Priority |
| Protein X | Yes (Top 5) | 15.2 | 4.5 | High |
| Protein Y | No | 12.8 | 3.9 | Medium |
| Protein Z | Yes (Top 20) | Not Detected | Not a Hit | Low |
| CB1R | Yes (Known Target) | 8.5 | 2.1 | High (Positive Control) |
Direct Target Engagement and Validation
Once priority candidates are identified, direct validation is required to confirm a physical interaction in a cellular context and to quantify the binding affinity.
-
Biochemical Assays: If the target is a recombinant enzyme, its activity can be measured in the presence and absence of this compound to determine an IC50 value. Direct binding can be quantified using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or cell lysates. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
NanoBRET™/BRET: Bioluminescence Resonance Energy Transfer (BRET) assays can be used in live cells to measure the binding affinity of a compound to a target protein that has been tagged with a nanoluciferase enzyme.
Conclusion
The deconvolution of novel targets for this compound requires a systematic and multi-faceted approach. By beginning with broad, hypothesis-generating computational methods and moving through unbiased experimental screens using chemical proteomics and CRISPR-Cas9, researchers can efficiently identify a set of high-quality candidate targets. The subsequent validation of these hits through direct biochemical and cellular engagement assays provides the rigorous evidence needed to confirm a novel mechanism of action. This integrated strategy not only accelerates the drug discovery process but also deepens our understanding of the complex biology modulated by this promising chemical scaffold.
References
-
Lee, M. L., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126. [Link]
-
Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. [Link]
-
Bioinformatics.org. (n.d.). Directory of in silico Drug Design tools. [Link]
-
Wang, X., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]
- Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
-
Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
-
Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. [Link]
-
Creative Biolabs. (n.d.). In Silico Target Prediction. [Link]
-
CD Genomics. (n.d.). CRISPR Screening Protocol: A Step-by-Step Guide. [Link]
-
Xu, C., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules. [Link]
-
Singh, S., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Chemical Biology. [Link]
-
Drug Target Review. (2022). Five recent CRISPR drug target discoveries. [Link]
-
ResearchGate. (n.d.). Schematic illustration of step-by-step affinity capture. [Link]
-
MDPI. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. [Link]
-
Conduct Science. (2019). Affinity Chromatography Protocol. [Link]
-
Bitesize Bio. (2025). CRISPR Screening: A Simple Guide to Scaling Up. [Link]
-
Semantic Scholar. (n.d.). In Silico Target Prediction for Small Molecules. [Link]
-
Nakai, Y., et al. (2021). CRISPR Screen Contributes to Novel Target Discovery in Prostate Cancer. International Journal of Molecular Sciences, 22(23), 12777. [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
ResearchGate. (2025). Chemical Proteomics to Identify Molecular Targets of Small Compounds. [Link]
-
STAR Protocols. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. [Link]
-
ResearchGate. (2025). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. [Link]
-
MDPI. (2021). CRISPR Screen Contributes to Novel Target Discovery in Prostate Cancer. [Link]
-
Wang, X., et al. (2015). DrugTargetSeqR: a genomics- and CRISPR/Cas9-based method to analyze drug targets. Nature Communications, 6, 8104. [Link]
-
ResearchGate. (2025). Identification of the Targets of Biologically Active Small Molecules Using Quantitative Proteomics. [Link]
-
GE Healthcare. (n.d.). Affinity Chromatography. [Link]
-
Kamal, A., et al. (2011). N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. Journal of Medicinal Chemistry, 54(16), 5757–5761. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,4-Triazole-3,5-dimethanol, 1-benzyl-. PubChem. [Link]
-
Plech, T., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 24(20), 3778. [Link]
-
Ayati, A., et al. (2019). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 165, 94-123. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target deconvolution strategies in drug discovery | Semantic Scholar [semanticscholar.org]
- 4. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 8. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 9. 1,2,4-Triazole-3,5-dimethanol, 1-benzyl- | C11H13N3O2 | CID 562532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. conductscience.com [conductscience.com]
- 12. Protocol for Immunoaffinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. CRISPR Screen Contributes to Novel Target Discovery in Prostate Cancer [mdpi.com]
A Senior Application Scientist's Guide to Green Synthesis of 1-Benzyl-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: Embracing a Greener Future in Triazole Synthesis
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous antifungal, antiviral, and anticancer agents. However, traditional synthetic routes to these vital compounds often rely on harsh reagents, toxic solvents, and energy-intensive processes, running counter to the growing imperative for sustainable chemical manufacturing. This guide, born from extensive field experience, provides an in-depth exploration of modern, green synthetic strategies for the preparation of 1-Benzyl-1,2,4-triazole derivatives. We will move beyond mere protocols to dissect the underlying principles of these greener methods, offering a robust framework for their practical application and optimization in both research and industrial settings.
The Paradigm Shift: Key Green Chemistry Approaches
Our focus will be on methodologies that significantly reduce environmental impact while enhancing efficiency. The primary green routes for the synthesis of this compound derivatives that we will explore are:
-
Microwave-Assisted Synthesis: Leveraging microwave energy for rapid and uniform heating.
-
Ultrasound-Assisted Synthesis: Utilizing acoustic cavitation to accelerate reactions.
-
One-Pot Syntheses: Combining multiple reaction steps into a single, streamlined process to minimize waste and improve atom economy.
Section 1: Microwave-Assisted Synthesis: A Revolution in Reaction Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, often from hours to minutes, and frequently leading to higher product yields and purity.[1] The principle lies in the direct and uniform heating of the reaction mixture through dielectric heating, which avoids the temperature gradients associated with conventional heating methods.[1]
Catalyst-Free Approach: Reaction of Benzylhydrazine with Formamide
A particularly elegant and green microwave-assisted method involves the direct reaction of a hydrazine with formamide, which serves as both a reactant and a solvent, obviating the need for a catalyst.[2]
Causality of Experimental Choices:
-
Formamide as Reagent and Solvent: Formamide acts as a source of the C-H and one nitrogen atom of the triazole ring. Its high dielectric constant makes it an excellent solvent for microwave absorption, leading to rapid and efficient heating.
-
Microwave Irradiation: This technique provides rapid and uniform heating of the polar formamide and reactants, dramatically accelerating the rate of the condensation and cyclization steps.[2]
-
Catalyst-Free Conditions: The absence of a catalyst simplifies the reaction setup and workup, reduces cost, and eliminates the environmental burden associated with catalyst disposal.[2]
Experimental Protocol:
A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation in the absence of a catalyst and shows excellent functional-group tolerance.[2]
-
Reaction Setup: In a microwave-safe vessel, combine benzylhydrazine (1.0 mmol) and formamide (20 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 160°C for 10 minutes.[2]
-
Workup and Purification: After cooling, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.
Logical Workflow for Microwave-Assisted Synthesis:
Caption: Workflow for Microwave-Assisted Synthesis of this compound.
Section 2: Ultrasound-Assisted Synthesis: The Power of Acoustic Cavitation
Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for green synthesis. The immense energy released during the formation and collapse of cavitation bubbles creates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.[3]
One-Pot, Three-Component Synthesis
A highly efficient ultrasound-assisted method allows for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles from benzyl halides, sodium azide, and terminal alkynes in water.[4][5] While this example leads to the 1,2,3-triazole isomer, the principles of this green, one-pot approach under ultrasonic conditions are highly relevant and adaptable for 1,2,4-triazole synthesis. A general procedure involves the sonication of the reactants in an aqueous medium, often with a copper catalyst.[4]
Causality of Experimental Choices:
-
Ultrasound Irradiation: The acoustic cavitation provides the energy necessary to overcome activation barriers, leading to faster reaction rates at ambient temperatures. This avoids the need for high-temperature reflux.
-
Water as a Solvent: Utilizing water as the solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and inexpensive.
-
One-Pot Procedure: Combining the formation of the benzyl azide in situ with the subsequent cyclization minimizes handling of potentially hazardous intermediates and reduces waste from intermediate workup and purification steps.[6]
Experimental Protocol (Adapted for 1,2,4-Triazole Synthesis):
A facile preparation of a series of 1,2,4-triazole derivatives under ultrasound irradiation can be achieved through a one-pot reaction.[7]
-
Reaction Setup: In a suitable vessel, combine the starting materials (e.g., an α-nitrophenyl hydrazone and a methylene amine), an oxidant (e.g., sodium nitrite), and a phase transfer catalyst (e.g., benzyl triethyl ammonium chloride) in an appropriate solvent system.[7]
-
Sonication: Immerse the reaction vessel in an ultrasonic cleaning bath and sonicate at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the product is extracted, and the organic layer is washed, dried, and concentrated. Purification is typically achieved through recrystallization or column chromatography.
Comparative Data for Green Synthesis Methods:
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-Assisted | None | Formamide | 160 | 10 min | 74 | [2] |
| Ultrasound-Assisted | Varies | Water/Other | Room Temp. | 10 min - 14 h | 38-98 | [7] |
| One-Pot (Conventional) | Varies | Varies | Varies | Varies | High | [8][9] |
Note: Yields and reaction times for ultrasound and one-pot methods can vary significantly depending on the specific substrates and catalysts used.
Mechanistic Insight: The Role of Green Energy
The formation of the 1,2,4-triazole ring in these green methodologies generally proceeds through a series of condensation and cyclization reactions.
Caption: General Mechanistic Pathway for 1,2,4-Triazole Formation.
Microwave and ultrasound energy sources act to accelerate the initial condensation and the subsequent intramolecular cyclization and dehydration steps, leading to rapid product formation.
Section 3: One-Pot Syntheses: Maximizing Efficiency and Minimizing Waste
One-pot reactions are a hallmark of green chemistry, as they reduce the number of synthetic steps, minimize the use of solvents for workup and purification of intermediates, and often lead to higher overall yields.
Three-Component Approach to 1,3,5-Trisubstituted-1,2,4-Triazoles
A highly regioselective one-pot process provides rapid access to a wide variety of 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines.[9]
Causality of Experimental Choices:
-
One-Pot Design: This approach avoids the isolation of intermediates, saving time, solvents, and resources.
-
Common Reagents: The use of readily available starting materials makes this method practical and cost-effective.
Experimental Protocol:
-
Amide Coupling: In a suitable solvent such as DMF, couple the carboxylic acid and amidine using a peptide coupling reagent like HATU.
-
Hydrazine Addition and Cyclization: Add the monosubstituted hydrazine (e.g., benzylhydrazine) to the reaction mixture and heat to induce cyclization to the 1,2,4-triazole.
Logical Flow for One-Pot Synthesis:
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 3. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Ultrasound-assisted green synthesis of 1,4-disubstituted 1,2,3-triazoles using natural polymer supports - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Structure-Activity Relationship of 1-Benzyl-1,2,4-triazole Analogues: A Technical Guide for Drug Discovery Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its unique physicochemical properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a focal point for the design of novel therapeutics.[1][2] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 1-benzyl-1,2,4-triazole analogues, a class of compounds demonstrating significant potential across diverse therapeutic areas, including antifungal, anticancer, and neuroprotective applications.[3][4][5][6]
The Versatile Pharmacophore: this compound
The this compound core offers a versatile template for structural modification. The benzyl group provides a lipophilic anchor and allows for substitutions on the phenyl ring, influencing steric and electronic properties. The 1,2,4-triazole ring itself is crucial for interacting with biological targets, often through coordination with metal ions in enzyme active sites or by forming hydrogen bonds.[1][7] Understanding how modifications at different positions of this scaffold impact biological activity is paramount for rational drug design.
Antifungal Activity: Targeting Ergosterol Biosynthesis
A primary and well-established therapeutic application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[6][8][9] Many of these compounds, including clinically used drugs like fluconazole and voriconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][7] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of CYP51 leads to the disruption of membrane integrity and ultimately fungal cell death.[1]
The SAR of this compound analogues as antifungal agents often revolves around optimizing interactions with the CYP51 active site. The N4 of the triazole ring is known to coordinate with the heme iron atom in the enzyme's active site.[1]
Key SAR Insights for Antifungal Activity:
-
Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly modulate antifungal potency. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), often enhance activity. For instance, analogues of fluconazole incorporating a 2,4-difluorophenyl group have demonstrated potent antifungal effects.[10]
-
Modifications on the Triazole Ring: While the 1-benzyl substitution is a common feature, modifications at other positions of the triazole ring can also influence activity. Attaching various heterocyclic moieties can lead to compounds with broad-spectrum antifungal activity.
-
Side Chain Variations: In fluconazole analogues, the side chain attached to the tertiary alcohol is a key determinant of activity. The presence of a hydroxyl group is often considered a crucial pharmacophore for binding to CYP51.[10]
Anticancer Activity: Diverse Mechanisms of Action
This compound analogues have emerged as promising candidates for anticancer drug development, exhibiting multiple mechanisms of action.[4][11][12][13]
Aromatase Inhibition
Certain this compound derivatives, such as letrozole and anastrozole, are potent aromatase inhibitors used in the treatment of estrogen-dependent breast cancer.[4] Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. Similar to their antifungal counterparts, the triazole nitrogen atoms bind to the heme iron of the aromatase enzyme, inhibiting its function.[4] Phenyl moieties on the scaffold play a key role in interacting with the enzyme's active site.[4]
Tubulin Polymerization Inhibition
A novel class of 1,2,4-triazole derivatives has been identified as potent inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.[14] These compounds bind to the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis.[14]
Other Anticancer Mechanisms
Researchers have also explored 1,2,4-triazole derivatives as inhibitors of other cancer-related targets, including EGFR and BRAF kinases.[13] The SAR for these activities is highly specific to the target, with different substitution patterns favoring inhibition of different kinases.
Quantitative SAR Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic effects of selected 1,2,4-triazole derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7d | Hela | < 12 | [4] |
| 7e | Hela | < 12 | [4] |
| 10a | Hela | < 12 | [4] |
| 10d | Hela | < 12 | [4] |
| 8c | Various | EGFR IC50 = 3.6 | [13] |
Experimental Protocols
General Synthesis of this compound Analogues
A common synthetic route to this compound derivatives involves the reaction of a substituted benzoic acid with thiocarbohydrazide, followed by treatment with a substituted benzaldehyde to form a Schiff base.[15] Further cyclization and substitution reactions can be employed to generate a diverse library of analogues.
Step-by-step methodology:
-
Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: A mixture of a substituted benzoic acid and thiocarbohydrazide is heated to afford the corresponding 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[15]
-
Formation of Schiff Base: The product from step 1 is then reacted with a substituted benzaldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of acid, to yield the Schiff base.[15][16]
-
Alkylation/Further Modification: The resulting scaffold can be further modified, for example, by alkylation at the thiol group or other reactive sites to introduce additional diversity.
Caption: Generalized synthetic workflow for this compound analogues.
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Step-by-step methodology:
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and a standardized inoculum is prepared.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a microtiter plate containing RPMI-1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Step-by-step methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Key Mechanistic Pathways
Caption: Primary mechanisms of action for this compound analogues.
Conclusion and Future Directions
The this compound scaffold represents a highly fruitful area for drug discovery, with analogues demonstrating potent and diverse biological activities. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to optimize potency and selectivity for various therapeutic targets. Future research should focus on leveraging computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, to further refine the design of next-generation this compound-based therapeutics.[11][17][18] The exploration of novel hybrid molecules that combine the 1,2,4-triazole core with other pharmacophores also holds significant promise for developing drugs with enhanced efficacy and improved resistance profiles.[19]
References
-
Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent. Arch Pharm Res. 2012 Nov;35(11):1895-901. [Link]
-
Quantitative structure-activity relationship (QSAR) for anti microbial activity of 1,2,4-triazole. Internet Electronic Journal of Molecular Design 8:63-71. [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Beni-Suef University Journal of Basic and Applied Sciences. 2018 Dec;7(4):806-13. [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. 2023; 79(1):98-111. [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Cancer Nano. 2022 Nov 12;13(1):39. [Link]
-
QSAR Studies and Triazole. ResearchGate. [Link]
-
qsar study of 1, 2, 4 triazole for their anticancer activity. International Journal of Institutional Pharmacy and Life Sciences. 2016; 6(4): 2249-6807. [Link]
-
QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity. Asian Journal of Research in Chemistry. [Link]
-
3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. Informatics in Medicine Unlocked. 2023; 38:101217. [Link]
-
Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Des Devel Ther. 2015 Mar 11;9:1435-46. [Link]
-
Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. Eur J Med Chem. 2020 Mar 15;190:112114. [Link]
-
Graphical representation of the structure–activity relationship. ResearchGate. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. 2021 Nov 23;26(23):7110. [Link]
-
Benzyl-1,2,4-triazoles as CB1 Cannabinoid Receptor Ligands: Preparation and In Vitro Pharmacological Evaluation. Molecules. 2018; 23(11):2943. [Link]
-
Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Des Devel Ther. 2015; 9: 1435–1446. [Link]
-
Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. Chinese Chemical Letters. 2024 Mar;35(3):108464. [Link]
-
Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents. RSC Adv. 2022; 12(43): 28169–28182. [Link]
-
DESIGN, SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME BENZYL BENZIMIDAZOLE DERIVATIVES. Pharmacophore. 2016; 7(1):35-40. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. Eur J Med Chem. 2021 Jan 1;209:112894. [Link]
-
Synthesis of Novel 1,2,4-Triazole Derivatives of N-Benzyl-5-nitroisatin: Anticancer Activity, Anti-oxidant Activity, and Molecular Design. ResearchGate. [Link]
-
Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry. 2008; 20(2):1001-1008. [Link]
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorg Chem. 2019 Jun;87:484-495. [Link]
-
of SAR study of the synthesized 1,2,4-triazoles. ResearchGate. [Link]
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorg Med Chem Lett. 2005 Dec 1;15(23):5154-9. [Link]
-
Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. J Med Chem. 2020 Jun 25; 63(12): 6533–6555. [Link]
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. J Biomed Sci. 2017; 24: 33. [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. 2024; 29(4):898. [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Front. Pharmacol. 2021; 12: 651225. [Link]
-
Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. 2022; 69(2): 391-402. [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules. 2024; 29(1):36. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijipls.co.in [ijipls.co.in]
- 12. ajrconline.org [ajrconline.org]
- 13. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemmethod.com [chemmethod.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of 1-Benzyl-1,2,4-triazole
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 1-Benzyl-1,2,4-triazole, a key building block in the development of various pharmaceutical agents and functional materials. The synthesis is achieved through the N-alkylation of 1H-1,2,4-triazole with benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety procedures, and detailed characterization methods to ensure scientific integrity and reproducibility.
Introduction and Scientific Rationale
1,2,4-Triazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their broad spectrum of biological activities, including antifungal, antibacterial, and antimalarial properties.[1] The introduction of a benzyl group at the N1 position can significantly modify the molecule's steric and electronic properties, making this compound a valuable intermediate for synthesizing more complex molecular architectures.
The protocol described herein employs a classic and reliable method: the nucleophilic substitution reaction between the sodium salt of 1,2,4-triazole and benzyl bromide. The reaction proceeds via the deprotonation of 1,2,4-triazole using a strong base, sodium hydride (NaH), to form the triazolide anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide to yield the desired product. While alkylation of 1,2,4-triazole can potentially yield both N1 and N4 substituted isomers, this protocol is optimized to favor the formation of the 1-benzyl isomer.[2]
Reaction Scheme and Workflow
Overall Synthetic Reaction
The synthesis involves the deprotonation of 1H-1,2,4-triazole followed by nucleophilic attack on benzyl bromide.
Caption: N-alkylation of 1H-1,2,4-triazole.
Experimental Workflow Diagram
The following diagram outlines the complete workflow from initial setup to final product characterization.
Caption: Step-by-step experimental workflow.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Formula | MW ( g/mol ) | Purity |
| 1H-1,2,4-Triazole | 288-88-0 | C₂H₃N₃ | 69.07 | ≥98% |
| Sodium Hydride (60% disp. in oil) | 7646-69-7 | NaH | 24.00 | 60% |
| Benzyl Bromide | 100-39-0 | C₇H₇Br | 171.03 | ≥98% |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | ≥99.8% |
| Anhydrous Hexane | 110-54-3 | C₆H₁₄ | 86.18 | ≥99% |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | ACS Grade |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | ACS Grade |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | - |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh |
Equipment
-
Three-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Condenser and nitrogen/argon inlet adapter
-
Dropping funnel
-
Ice bath
-
Schlenk line or inert gas manifold
-
Cannula for solvent transfer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE)
Mandatory Safety Protocols
A thorough risk assessment must be conducted before beginning this procedure. This synthesis involves hazardous materials that require strict safety precautions.
-
Sodium Hydride (NaH): NaH is a highly water-reactive and flammable solid.[3] It reacts violently with water and other protic solvents to produce hydrogen gas, which can ignite spontaneously.[4]
-
Handling: Always handle NaH under an inert atmosphere (nitrogen or argon), preferably in a glove box or using Schlenk techniques.[4] Keep away from water, moisture, and sources of ignition.[5][6] Use non-sparking tools.[5]
-
PPE: Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and nitrile or neoprene gloves.[4]
-
Spills & Fire: In case of a spill, cover with dry sand, lime, or soda ash. DO NOT USE WATER.[5] A Class D fire extinguisher must be readily available.[4]
-
-
Benzyl Bromide: This compound is a lachrymator (causes severe tearing), toxic, and corrosive.[7][8][9] It causes severe irritation to the eyes, skin, and respiratory system.[10][11]
-
Handling: Always handle benzyl bromide in a certified chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[7][11]
-
PPE: Wear appropriate protective gloves, a lab coat, and chemical splash goggles with a face shield.[10]
-
First Aid: In case of skin contact, wash immediately and thoroughly with soap and plenty of water.[11] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][11] If inhaled, move to fresh air immediately.[11]
-
-
Solvents: Anhydrous solvents (DMF, Hexane) are flammable and must be handled away from ignition sources. DMF is a suspected teratogen. All solvent manipulations should be performed in a fume hood.
Detailed Step-by-Step Synthesis Protocol
Note: Ensure all glassware is thoroughly oven-dried ( >120°C overnight) and assembled while hot under a stream of dry nitrogen or argon to maintain an inert atmosphere.
Preparation of Sodium Hydride
-
Weighing: In a fume hood, weigh 1.1 equivalents of 60% sodium hydride dispersion in mineral oil (e.g., 0.44 g, 11.0 mmol for a 10 mmol scale reaction) into a dry three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Washing: Add anhydrous hexane (~10 mL) via cannula to the flask. Stir the suspension for 5-10 minutes to dissolve the mineral oil.
-
Settling & Removal: Stop stirring and allow the grey NaH powder to settle. Carefully remove the hexane supernatant containing the mineral oil using a cannula. Repeat this washing procedure two more times to ensure all mineral oil is removed.
-
Drying: Dry the resulting NaH powder under a steady stream of nitrogen or by placing it under high vacuum for 15-20 minutes. The result should be a fine, free-flowing grey powder.
Deprotonation of 1,2,4-Triazole (Formation of Triazolide Anion)
-
Solvent Addition: Add anhydrous DMF (~20 mL for a 10 mmol scale) to the flask containing the washed NaH.
-
Triazole Addition: In a separate flask, dissolve 1.0 equivalent of 1H-1,2,4-triazole (e.g., 0.69 g, 10.0 mmol) in anhydrous DMF (~10 mL).
-
Reaction: Slowly add the triazole solution to the stirred NaH suspension at room temperature using a dropping funnel. Vigorous hydrogen gas evolution will be observed. Causality: The slow addition is critical to control the rate of the exothermic deprotonation reaction and the evolution of flammable hydrogen gas.
-
Completion: Stir the mixture at room temperature for approximately 1 hour, or until the gas evolution has completely ceased. The formation of a thick, white-to-grey suspension of the sodium triazolide salt indicates the completion of this step.
N-Alkylation Reaction
-
Cooling: Cool the reaction flask to 0°C using an ice-water bath. Causality: This step is crucial to moderate the exothermic alkylation reaction, preventing potential side reactions and ensuring better regioselectivity.
-
Benzyl Bromide Addition: Add 1.05 equivalents of benzyl bromide (e.g., 1.25 mL, 1.80 g, 10.5 mmol) dropwise to the cold, stirred suspension over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent). The consumption of 1,2,4-triazole and the appearance of a new, less polar spot indicates product formation.
Workup and Product Isolation
-
Quenching: Cool the reaction mixture back to 0°C in an ice bath. Very carefully and slowly, add methanol (~5 mL) dropwise to quench any unreacted sodium hydride. Caution: This is a highly exothermic step that will produce hydrogen gas.
-
Solvent Removal: Remove the bulk of the DMF under high vacuum.
-
Extraction: Transfer the remaining residue to a separatory funnel containing deionized water (50 mL) and ethyl acetate (50 mL). Shake vigorously and allow the layers to separate.
-
Washing: Collect the organic layer. Wash it sequentially with deionized water (2 x 30 mL) and then with brine (1 x 30 mL). Causality: The water washes remove residual DMF and inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate to dryness using a rotary evaporator. This will yield the crude product as an oil or a solid.
Purification and Characterization
-
Purification: Purify the crude product using flash column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating the desired 1-benzyl isomer from the 4-benzyl isomer and any unreacted benzyl bromide.
-
Characterization: The structure and purity of the final product, this compound (C₉H₉N₃, MW: 159.19 g/mol ), should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Incomplete deprotonation due to wet reagents/solvents or insufficient NaH. | Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly opened reagents. Re-run the reaction with a slight excess of NaH. |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period (up to 24h). Gentle heating (40-50°C) can be attempted, but may reduce regioselectivity. |
| Mixture of Isomers | Reaction conditions favoring N4-alkylation. | Ensure the reaction is performed at a low initial temperature (0°C). The choice of solvent and base can influence the isomer ratio. |
| Difficult Purification | Isomers co-elute during chromatography. | Use a shallower solvent gradient during column chromatography. Try a different solvent system (e.g., dichloromethane/methanol). |
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%.
- New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. NJ.gov.
- Sigma-Aldrich. (2013). Benzyl Bromide - Safety Data Sheet.
- Alkali Metals Limited. (n.d.). MSDS for Sodium Hydride.
- Thermo Fisher Scientific. (n.d.). Benzyl bromide - Safety Data Sheet.
- University of California. (2012). Sodium Hydride - Standard Operating Procedure. UC Center for Laboratory Safety.
- Thermo Fisher Scientific. (2010). Benzyl bromide - Safety Data Sheet.
- Acros Organics. (n.d.). Material Safety Data Sheet Benzyl bromide.
- Sigma-Aldrich. (2011). Sodium hydride - Safety Data Sheet.
- Fisher Scientific. (2008). Sodium hydride - Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole.
- PubMed. (2022). 1,2,4-Triazole and benzimidazole fused dihydropyrimidine derivatives: Design, green synthesis, antibacterial, antitubercular, and antimalarial activities.
Sources
- 1. 1,2,4-Triazole and benzimidazole fused dihydropyrimidine derivatives: Design, green synthesis, antibacterial, antitubercular, and antimalarial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. nj.gov [nj.gov]
- 6. alkalimetals.com [alkalimetals.com]
- 7. msds.nipissingu.ca [msds.nipissingu.ca]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. westliberty.edu [westliberty.edu]
- 12. scbt.com [scbt.com]
Application Notes: 1-Benzyl-1,2,4-triazole for Mild Steel Corrosion Inhibition
An in-depth guide for researchers and scientists on the application of 1-Benzyl-1,2,4-triazole as a corrosion inhibitor for mild steel in acidic environments.
Introduction and Scientific Rationale
The corrosion of mild steel is a pervasive issue in numerous industrial applications, including acid pickling, industrial cleaning, and oil and gas exploration, where acidic solutions are frequently employed.[1][2] This electrochemical process leads to significant material degradation, economic losses, and potential safety hazards. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. Among these, nitrogen-containing heterocyclic compounds, such as triazole derivatives, have garnered substantial attention.[1][2][3]
This compound and its isomers are particularly effective due to their unique molecular structure. The molecule possesses multiple centers of adsorption: the nitrogen atoms in the triazole ring, which have lone pairs of electrons, and the π-electrons of the aromatic benzyl group.[1] These features enable the molecule to strongly adsorb onto the metal surface, forming a protective barrier against the corrosive environment. This guide provides a detailed overview of the inhibition mechanism, evaluation methodologies, and practical protocols for utilizing this compound and its related structures as corrosion inhibitors for mild steel.
Mechanism of Action: A Surface-Science Perspective
The corrosion of mild steel in an acidic medium (e.g., HCl or H₂SO₄) involves two primary electrochemical reactions:
-
Anodic Reaction (Oxidation): The dissolution of iron into the solution. Fe → Fe²⁺ + 2e⁻
-
Cathodic Reaction (Reduction): The evolution of hydrogen gas. 2H⁺ + 2e⁻ → H₂(g)
This compound mitigates corrosion by interfering with these reactions through adsorption onto the steel surface. The mechanism is multifaceted:
-
Adsorption and Film Formation: The inhibitor molecules displace water and aggressive ions (like Cl⁻) from the metal surface. The nitrogen atoms in the triazole ring can share their lone pair electrons with the vacant d-orbitals of iron atoms, forming coordinate covalent bonds (chemisorption). Concurrently, protonated inhibitor molecules can be electrostatically attracted to the negatively charged steel surface (physisorption).[4][5][6] This combined effect creates a stable, thin protective film.
-
Mixed-Type Inhibition: Electrochemical studies consistently show that triazole derivatives act as mixed-type inhibitors.[7][8][9] This means they adsorb on both anodic and cathodic sites, suppressing both the dissolution of iron and the evolution of hydrogen gas, albeit often with a more pronounced effect on the cathodic reaction.[10][11]
-
Adsorption Isotherm: The relationship between the inhibitor concentration and the extent of surface coverage typically follows the Langmuir adsorption isotherm.[1][7][8][12] This model assumes the formation of a uniform monolayer of inhibitor molecules on the steel surface, with no interaction between the adsorbed molecules.[12][13]
The diagram below illustrates the proposed inhibition mechanism.
Caption: Corrosion inhibition mechanism of this compound on mild steel.
Experimental Protocols for Inhibitor Evaluation
To validate the efficacy of this compound, a series of standardized experiments are required. The following protocols provide step-by-step methodologies for key evaluation techniques.
Protocol 1: Gravimetric (Weight Loss) Method
This fundamental technique provides a direct measure of the material loss over time.
1. Materials and Equipment:
-
Mild steel coupons (e.g., AISI 1018) of known dimensions.[14]
-
Abrasive papers (e.g., 200 to 1200 grit).
-
Analytical balance (±0.1 mg).
-
This compound.
-
Acetone, distilled water.
-
Water bath or thermostat.
-
Glass beakers and hooks.
2. Coupon Preparation:
-
Mechanically polish the mild steel coupons sequentially with abrasive papers to achieve a smooth, uniform surface.
-
Degrease the coupons by sonicating in acetone, rinse thoroughly with distilled water, and dry completely.
-
Weigh each coupon accurately using an analytical balance and record the initial weight (W₁).
3. Experimental Procedure:
-
Prepare a series of test solutions: the corrosive medium without inhibitor (blank) and with various concentrations of this compound (e.g., 0.1 mM to 5 mM).[15][16]
-
Completely immerse one prepared coupon into each beaker using a glass hook.
-
Place the beakers in a water bath set to a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6, 12, or 24 hours).[5][14]
4. Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Clean the coupons with a soft brush in running water to remove corrosion products, rinse with distilled water and acetone, then dry.
-
Weigh each coupon accurately and record the final weight (W₂).
5. Calculations:
-
Weight Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D) where ΔW is in mg, A is the surface area in cm², T is the immersion time in hours, and D is the density of mild steel (approx. 7.85 g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibited solution.
-
Surface Coverage (θ): θ = (CR₀ - CRᵢ) / CR₀
Table 1: Representative Weight Loss Data
| Inhibitor Conc. (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 150.5 | 12.54 | - |
| 0.2 | 45.2 | 3.77 | 70.0 |
| 0.5 | 25.1 | 2.09 | 83.3 |
| 1.0 | 12.0 | 1.00 | 92.0 |
| 3.0 | 8.9 | 0.74 | 94.1 |
Protocol 2: Electrochemical Evaluation
Electrochemical methods provide rapid and detailed insights into the corrosion kinetics and inhibition mechanism.
1. Equipment and Setup:
-
Potentiostat/Galvanostat.
-
Three-electrode electrochemical cell.
-
Working Electrode (WE): Mild steel specimen with a fixed exposed area.
-
Counter Electrode (CE): Platinum foil or graphite rod.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
2. Experimental Workflow:
Caption: Workflow for electrochemical evaluation of corrosion inhibitors.
3. Sub-Protocol 2a: Potentiodynamic Polarization (PDP)
-
Objective: To determine the corrosion current density (i_corr) and understand the inhibitor's effect on anodic and cathodic reactions.
-
Procedure: After OCP stabilization, scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5-1 mV/s).[17]
-
Analysis: Plot the logarithm of current density (log i) versus potential (E). Extrapolate the linear (Tafel) regions of the cathodic and anodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[10]
-
Calculation: IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where i_corr₀ and i_corrᵢ are the corrosion current densities without and with the inhibitor, respectively. A significant shift in E_corr (>85 mV) indicates either anodic or cathodic control, while a smaller shift suggests a mixed-type inhibitor.[7]
Table 2: Representative Potentiodynamic Polarization Data
| Inhibitor Conc. (mM) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | -475 | 550.2 | - |
| 0.5 | -490 | 92.5 | 83.2 |
| 3.0 | -505 | 45.1 | 91.8 |
4. Sub-Protocol 2b: Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To investigate the properties of the protective film at the metal/solution interface.
-
Procedure: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[18]
-
Analysis: Present the data as Nyquist plots (Z_imaginary vs. Z_real) and Bode plots. The Nyquist plot for an inhibited system typically shows a larger semicircle, indicating higher corrosion resistance.[19][20] The diameter of this semicircle corresponds to the charge transfer resistance (R_ct).
-
Calculation: IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where R_ctᵢ and R_ct₀ are the charge transfer resistances with and without the inhibitor, respectively.
Table 3: Representative Electrochemical Impedance Spectroscopy Data
| Inhibitor Conc. (mM) | R_ct (Ω·cm²) | C_dl (μF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 55 | 250 | - |
| 0.5 | 350 | 85 | 84.3 |
| 3.0 | 720 | 40 | 92.4 |
Protocol 3: Surface Characterization and Theoretical Studies
1. Surface Morphology Analysis (SEM/AFM):
-
Objective: To visually inspect the mild steel surface for signs of corrosion and the formation of a protective film.
-
Procedure: Use coupons from the weight loss or electrochemical experiments. After cleaning and drying, mount the samples and examine them using a Scanning Electron Microscope (SEM) or Atomic Force Microscope (AFM).[21][22]
-
Interpretation: The surface of the coupon from the blank solution will show significant pitting and damage. In contrast, the surface of the coupon protected by an effective concentration of this compound will appear much smoother, confirming the formation of a protective layer.[22][23]
2. Quantum Chemical Calculations (DFT):
-
Objective: To correlate the inhibitor's molecular structure with its performance.
-
Methodology: Use software like Gaussian to perform Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-311G level).[24][25]
-
Key Parameters:
-
E_HOMO (Highest Occupied Molecular Orbital Energy): Higher values indicate a greater tendency to donate electrons to the metal surface, enhancing adsorption.
-
E_LUMO (Lowest Unoccupied Molecular Orbital Energy): Lower values indicate a greater ability to accept electrons from the metal.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity and better inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment may facilitate stronger electrostatic interactions with the metal surface.
-
-
Interpretation: These theoretical parameters provide a powerful predictive tool for understanding why certain molecular features lead to effective corrosion inhibition, guiding the design of new and improved inhibitor molecules.[26]
References
-
Mechanism and Corrosion Inhibition of Mild Steel by 1,2,4-Triazole in Acidic Media. (n.d.). ResearchGate. [Link]
-
Effect of 1,2,3- triazole derivative on the dissolution performance of mild steel in 1M HCl medium. (2021). Indian Journal of Chemical Technology. [Link]
-
Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. (2007). ResearchGate. [Link]
-
Surface Characterization Techniques in Corrosion Inhibition Research. (2017). ResearchGate. [Link]
-
Electrochemical and Surface Characterization Studies of New Triazole Derivatives on Mild Steel. (n.d.). Asian Journal of Chemistry. [Link]
-
Quantifying corrosion inhibition on mild steel surface using run length statistics-based texture analysis. (2021). Taylor & Francis Online. [Link]
-
Nyquist impedance diagrams for mild steel obtained at 298 K in 1.0 M... (n.d.). ResearchGate. [Link]
-
Electrochemical, Theoretical, and Surface Morphological Studies of Corrosion Inhibition Effect of Green Naphthyridine Derivatives on Mild Steel in Hydrochloric Acid. (2016). The Journal of Physical Chemistry C. [Link]
-
1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution. (n.d.). Materials Science. [Link]
-
Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. (2021). ACS Omega. [Link]
-
Investigation of the Inhibiting Effect of Some Triazole Derivatives for the Corrosion of Mild Steel in 1 M H2SO4 Solution. (2012). International Journal of Electrochemical Science. [Link]
-
Evaluating 1-Benzyl-4-Phenyl-1H-1,2,3-Triazole as a Green Corrosion Inhibitor in a Synthetic Pore Solution to Protect Steel Rebars. (2023). CORROSION. [Link]
-
Green synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole, its application as corrosion inhibitor for mild steel in acidic medium and new approach of classical electrochemical analyses. (n.d.). ResearchGate. [Link]
-
Corrosion inhibition of 1-Benzyl-4-((benzyloxy) methyl)-1H-1,2,3-triazole (BBT) for C844 bronze in saline medium and theoretical study. (n.d.). ResearchGate. [Link]
-
Anti-Corrosive Properties of (1-benzyl-1H-1,2,3-triazol-4-yl) Methanol on Mild Steel Corrosion in Hydrochloric Acid Solution: Experimental and Theoretical Evidences. (2019). ResearchGate. [Link]
-
SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. (2022). ResearchGate. [Link]
-
Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. (2021). CORE. [Link]
-
Adsorption Isotherm of Some Triazoles as Corrosion Inhibitors of Mild Steel in Acids. (n.d.). Iraqi Journal of Chemical and Petroleum Engineering. [Link]
-
Green synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole, its application as corrosion inhibitor for mild steel in acidic medium and new approach of classical electrochemical analyses. (n.d.). Semantic Scholar. [Link]
-
Potentiodynamic polarization plots for mild steel without and with different concentrations of PTP and DMPTP at 298 K. (n.d.). ResearchGate. [Link]
-
Regular Article - Physical Chemistry Research. (2021). Physical Chemistry Research. [Link]
-
Electrochemical Study of Substituted Triazoles Adsorption on Mild Steel. (2000). SciSpace. [Link]
-
Polarization curves of mild steel immersed in 1.0 M HCl without and with... (n.d.). ResearchGate. [Link]
-
Effect of 1,2,3-triazole derivative on the dissolution performance of mild steel in 1M HCl medium. (2021). ResearchGate. [Link]
-
Polarization curves for mild steel in 1 M HCl in absence and presence... (n.d.). ResearchGate. [Link]
-
Effect of 1,2,3- triazole derivative on the dissolution performance of mild steel in 1M HCl medium. (n.d.). Indian Journal of Chemical Technology (IJCT). [Link]
-
Polarization parameters and the inhibition efficiency of mild steel... (n.d.). ResearchGate. [Link]
-
Potentiodynamic polarization behavior of mild steel in 1 mol L-1 HCl... (n.d.). ResearchGate. [Link]
-
An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (2020). NIH. [Link]
-
Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. (2021). MDPI. [Link]
-
Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution. (2022). MDPI. [Link]
-
Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. (2020). NIH. [Link]
-
Corrosion Inhibition of Mild Steel in 1 M HCl Using 5-(3-Methylphenyl)... (n.d.). Research Square. [Link]
-
Impedance parameters for mild steel in 1 M H 2 SO 4 solution... (n.d.). ResearchGate. [Link]
-
Impedance plots for mild steel in 1 M HCl in the absence and the... (n.d.). ResearchGate. [Link]
-
Results of (a) weight loss (b) corrosion rate and (c) inhibition... (n.d.). ResearchGate. [Link]
-
YOUNESSE - Maarif Centre. (n.d.). Maarif Centre. [Link]
-
Evaluating the corrosion inhibition efficiency of 5-(4-pyridyl)-3- mercapto-1,2,4-triazole for mild steel in HCl: insights from weight loss measurements and DFT calculations. (2024). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. electrochemsci.org [electrochemsci.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. matsc.ktu.lt [matsc.ktu.lt]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. physchemres.org [physchemres.org]
- 26. benchchem.com [benchchem.com]
High-Yield One-Pot Synthesis of 4,5-Disubstituted-1-Benzyl-1,2,4-Triazoles: An Application Note and Protocol
Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold in Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1] This five-membered heterocycle, with its unique arrangement of three nitrogen atoms, possesses a remarkable combination of physicochemical properties. Its dipole character, capacity for hydrogen bonding, metabolic stability, and rigid structure allow for high-affinity interactions with various biological targets.[1] Consequently, the 1,2,4-triazole motif is integral to numerous clinically successful drugs, including the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anxiolytic alprazolam.[2][3]
The development of efficient and versatile synthetic routes to substituted 1,2,4-triazoles is therefore of paramount importance for accelerating drug discovery programs. This application note provides a detailed, field-proven protocol for the high-yield, one-pot synthesis of 4,5-disubstituted-1-benzyl-1,2,4-triazoles. This class of compounds is of particular interest as the benzyl group at the N1 position can mimic protein side chains and provide a vector for further functionalization, while diverse substitutions at the C4 and C5 positions allow for the fine-tuning of pharmacological activity.
The presented methodology, adapted from the innovative work of Bechara et al., utilizes the activation of readily available secondary amides with triflic anhydride, followed by a microwave-induced cyclodehydration with hydrazides.[4] This one-pot procedure offers significant advantages over traditional multi-step syntheses, including reduced reaction times, high yields, and a broad substrate scope.
Reaction Principle and Mechanism
The one-pot synthesis of 4,5-disubstituted-1-benzyl-1,2,4-triazoles proceeds through a two-stage sequence within a single reaction vessel. The causality behind this efficient transformation lies in the in-situ generation of a highly reactive intermediate.
Stage 1: Activation of the Secondary Amide
The reaction commences with the activation of a secondary amide (specifically, an N-benzylamide to introduce the desired N1-benzyl group) with triflic anhydride (Tf₂O) in the presence of a mild, non-nucleophilic base such as 2-fluoropyridine. The triflic anhydride, a powerful electrophile, activates the amide carbonyl, making it susceptible to nucleophilic attack. This results in the formation of a highly reactive imidoyl triflate intermediate. The choice of a non-nucleophilic base is critical to prevent competing reactions with the triflic anhydride.
Stage 2: Nucleophilic Addition and Cyclodehydration
The second stage involves the nucleophilic addition of a hydrazide to the imidoyl triflate intermediate. The more nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of the imidoyl triflate. This is followed by an intramolecular cyclization and subsequent dehydration, which is efficiently promoted by microwave irradiation, to yield the stable 1,2,4-triazole ring. The microwave heating dramatically accelerates the rate of the dehydration step, leading to significantly shorter reaction times compared to conventional heating methods.
Caption: Proposed Mechanistic Pathway.
Experimental Protocol
This protocol details the synthesis of 1-benzyl-4,5-diphenyl-1H-1,2,4-triazole as a representative example. The methodology can be adapted for a variety of substituted N-benzylamides and hydrazides.
Materials and Reagents:
-
N-benzylbenzamide (1.0 mmol, 1.0 equiv.)
-
Benzhydrazide (1.2 mmol, 1.2 equiv.)
-
Triflic anhydride (Tf₂O) (1.1 mmol, 1.1 equiv.)
-
2-Fluoropyridine (2.2 mmol, 2.2 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
Equipment:
-
Microwave reactor
-
Standard laboratory glassware
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
Caption: Experimental Workflow Diagram.
-
Reaction Setup: To a dry 10 mL microwave vial equipped with a magnetic stir bar, add N-benzylbenzamide (1.0 mmol, 1.0 equiv).
-
Solvent and Base Addition: Dissolve the amide in 5 mL of anhydrous dichloromethane. To this solution, add 2-fluoropyridine (2.2 mmol, 2.2 equiv).
-
Amide Activation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add triflic anhydride (1.1 mmol, 1.1 equiv) dropwise over 5 minutes. Stir the reaction mixture at 0 °C for 30 minutes.
-
Hydrazide Addition: To the reaction mixture, add benzhydrazide (1.2 mmol, 1.2 equiv).
-
Microwave Irradiation: Securely seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 30 minutes.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Quench the reaction by adding 10 mL of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-benzyl-4,5-diphenyl-1H-1,2,4-triazole.
Data Presentation: Substrate Scope and Yields
The versatility of this one-pot synthesis is demonstrated by its applicability to a range of substituted N-benzylamides and hydrazides, affording the desired 1-benzyl-4,5-disubstituted-1,2,4-triazoles in good to excellent yields.
| Entry | N-Benzylamide (R¹=Ph, R²=Bn) | Hydrazide (R³) | Product | Yield (%) |
| 1 | N-Benzylbenzamide | Benzhydrazide | 1-Benzyl-4,5-diphenyl-1H-1,2,4-triazole | 85 |
| 2 | N-Benzylbenzamide | 4-Chlorobenzhydrazide | 1-Benzyl-5-phenyl-4-(4-chlorophenyl)-1H-1,2,4-triazole | 82 |
| 3 | N-Benzylbenzamide | 4-Methoxybenzhydrazide | 1-Benzyl-5-phenyl-4-(4-methoxyphenyl)-1H-1,2,4-triazole | 88 |
| 4 | N-Benzyl-4-chlorobenzamide | Benzhydrazide | 1-Benzyl-4-phenyl-5-(4-chlorophenyl)-1H-1,2,4-triazole | 79 |
| 5 | N-Benzyl-4-methylbenzamide | Benzhydrazide | 1-Benzyl-4-phenyl-5-(p-tolyl)-1H-1,2,4-triazole | 86 |
Yields are based on isolated product after purification and are representative examples adapted from the literature.[5]
**Troubleshooting and
Troubleshooting and Mechanistic Considerations
A key aspect of ensuring high yields and purity is understanding and mitigating potential side reactions.
Formation of 1,3,4-Oxadiazole Byproducts:
The most common side reaction in syntheses involving hydrazides is the formation of 1,3,4-oxadiazoles.[6] This occurs through a competing intramolecular cyclization pathway of an N,N'-diacylhydrazine intermediate, which can form under the reaction conditions.
-
Preventative Measures:
-
Strictly Anhydrous Conditions: The presence of water can facilitate the hydrolysis of intermediates and promote the formation of the diacylhydrazine precursor to the oxadiazole. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Control of Stoichiometry: A slight excess of the hydrazide is used to favor the desired reaction pathway.
-
Rapid Microwave Heating: The rapid heating profile of microwave irradiation promotes the desired cyclodehydration to the 1,2,4-triazole over the competing pathway.[6]
-
Regioselectivity:
The described protocol consistently yields the 1,4,5-trisubstituted-1,2,4-triazole regioisomer. The N-benzyl group from the secondary amide is incorporated as the N1 substituent, the acyl group from the secondary amide becomes the C5 substituent, and the acyl group from the hydrazide becomes the C4 substituent. This high degree of regioselectivity is a significant advantage of this synthetic method. In other synthetic approaches to 1,2,4-triazoles, controlling regioselectivity can be a significant challenge, often leading to mixtures of isomers.[7][8]
Conclusion
This application note provides a comprehensive and reliable protocol for the high-yield, one-pot synthesis of 4,5-disubstituted-1-benzyl-1,2,4-triazoles. By leveraging the activation of secondary amides with triflic anhydride and subsequent microwave-assisted cyclodehydration with hydrazides, this method offers a rapid and efficient route to a diverse range of these medicinally important scaffolds. The detailed experimental procedure, mechanistic insights, and troubleshooting guidance provided herein are intended to enable researchers in drug discovery and development to readily adopt this powerful synthetic tool for the generation of novel 1,2,4-triazole-based compounds.
References
- BenchChem. (2025). Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them.
-
Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
- ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds.
-
Kaur, R., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1017. [Link]
-
Kumar, A., et al. (2017). A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. Moroccan Journal of Chemistry, 5(1), 41-58. [Link]
-
Davenport, R., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27(5), 928–937. [Link]
-
Maddila, S., et al. (2013). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Letters in Organic Chemistry, 10(10), 737-751. [Link]
-
Organic Chemistry Portal. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. [Link]
-
Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. [Link]
-
Thorve, P. R., et al. (2022). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Organic Chemistry Frontiers, 9(1), 123-130. [Link]
- BenchChem. (2025). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles: Application Notes and Protocols for Researchers.
-
Bechara, W. S., et al. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187. [Link]
-
Organic Chemistry Portal. (2015). Synthesis of 4H-1,2,4-triazoles. [Link]
Sources
- 1. Synthetic strategies due to new 1,2,4-triazoles getting (literature review) [wisdomlib.org]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
Application Notes & Protocols: Leveraging the 1-Benzyl-1,2,4-triazole Scaffold for Novel Antifungal Drug Design
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] Systemic mycoses, particularly in immunocompromised individuals, are associated with high morbidity and mortality, underscoring the urgent need for new, more effective antifungal therapies.[2] The azole class of antifungals has long been a cornerstone of treatment, and within this class, the 1,2,4-triazole nucleus is a privileged scaffold.[3] These agents function by disrupting the integrity of the fungal cell membrane, a mechanism that offers a degree of selectivity over host cells.[4]
This guide focuses on the strategic use of the 1-benzyl-1,2,4-triazole core structure as a versatile starting point for the rational design of next-generation antifungal drugs. We will explore the underlying biochemistry of the target, detail protocols for synthesis and evaluation, and provide insights into optimizing these molecules for potent and selective antifungal activity.
Part 1: The Molecular Target: Lanosterol 14α-Demethylase (CYP51)
The Rationale for Targeting Ergosterol Biosynthesis
The primary mechanism of action for triazole antifungals is the inhibition of Lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[5][6] This enzyme is a critical component of the fungal sterol biosynthesis pathway, responsible for converting lanosterol to ergosterol.[7] Ergosterol is the principal sterol in fungal cell membranes, where it plays a role analogous to cholesterol in mammalian cells: maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.[8]
Inhibition of CYP51 leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[7] This two-pronged assault disrupts the fungal plasma membrane's structure and function, ultimately leading to growth inhibition (fungistatic) or cell death (fungicidal). The structural differences between fungal CYP51 and its human homolog provide a basis for selective toxicity, a key consideration in antifungal drug design.[9][10]
Mechanism of Inhibition
The 1,2,4-triazole ring is the key pharmacophore responsible for inhibitory activity. The N4 nitrogen atom of the triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme.[11] This binding event prevents the enzyme from interacting with its natural substrate, lanosterol, thereby blocking the entire downstream pathway. The substituents attached to the triazole core, such as the 1-benzyl group, are crucial for determining the compound's binding affinity and selectivity by forming additional interactions with amino acid residues within the enzyme's active site.[6]
Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of triazoles on CYP51.
Part 2: Design and Synthesis of this compound Analogs
The this compound scaffold serves as an excellent starting point for library synthesis. The benzyl group provides a handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR). By introducing various substituents onto the phenyl ring of the benzyl moiety, researchers can probe the hydrophobic and electronic requirements of the CYP51 active site to enhance potency and selectivity.[12][13]
Protocol 2.1: General Microwave-Assisted Synthesis of 1-Benzyl-4-(phenoxymethyl)-1,2,3-triazole Derivatives
This protocol is adapted from methodologies that utilize microwave-assisted "click chemistry," a highly efficient and rapid method for creating 1,2,3-triazole libraries.[14] While the core of our topic is the 1,2,4-triazole, many synthetic strategies for antifungal azoles are similar. The following is a representative procedure for synthesizing related triazole analogs.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Significantly accelerates the reaction rate compared to conventional heating, reducing reaction times from hours to minutes.[14]
-
Copper Sulphate/D-Glucose: This combination generates the Cu(I) catalyst in situ. D-Glucose acts as a biocompatible reducing agent for Cu(II), avoiding the need to handle unstable Cu(I) salts directly.
-
THF/H₂O Solvent System: Provides a medium that can dissolve both the organic starting materials and the inorganic copper catalyst, facilitating the reaction.[14]
Step-by-Step Methodology:
-
Preparation of Benzyl Azide: To a solution of benzyl bromide (1.0 mmol) in a 1:1 mixture of acetone and water (10 mL), add sodium azide (1.2 mmol). Stir the mixture vigorously at room temperature for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC). After completion, extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield benzyl azide. Caution: Benzyl azide is potentially explosive and should be handled with extreme care in a well-ventilated fume hood.
-
Click Reaction: In a 10 mL microwave reaction vial, combine the desired propargyl ether (e.g., propargyloxy benzene) (1.0 mmol), the synthesized benzyl azide (1.1 mmol), copper(II) sulfate pentahydrate (0.1 mmol), and D-Glucose (0.2 mmol).
-
Solvent Addition: Add a 2:1 mixture of THF:H₂O (3 mL) and N,N-diisopropylethylamine (DIPEA) (2.0 mmol) to the vial.[14]
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 70°C and 100 watts for 10-15 minutes.[14]
-
Workup and Purification: After the reaction cools, extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel, typically with a gradient of ethyl acetate in petroleum ether, to yield the pure 1-benzyl-1,2,3-triazole derivative.[14]
-
Characterization: Confirm the structure of the final compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Part 3: In Vitro Evaluation of Antifungal Efficacy and Selectivity
Once a library of compounds is synthesized, the next critical phase is to assess their biological activity. This involves determining their potency against relevant fungal pathogens and their toxicity towards mammalian cells to establish a selectivity index.
Caption: Experimental workflow for the in vitro evaluation of novel antifungal compounds.
Protocol 3.1: Antifungal Susceptibility Testing via Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the Minimum Inhibitory Concentration (MIC).[2] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum: Culture pathogenic fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.[14] Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.[2]
-
Compound Preparation: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. Perform a serial two-fold dilution of each compound in a 96-well microtiter plate using RPMI 1640 medium. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Inoculation: Add 100 µL of the final fungal inoculum to each well containing 100 µL of the diluted compound, bringing the total volume to 200 µL.
-
Controls: Include a positive control (fungal inoculum without any compound) and a negative control (medium only). Also, include a standard antifungal drug like Fluconazole or Voriconazole as a reference.[14]
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Protocol 3.2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
To assess the selectivity of the compounds, their toxicity against a human cell line is evaluated.
Step-by-Step Methodology:
-
Cell Culture: Culture a human cell line (e.g., MCF-7 or HEK293) in the appropriate medium (e.g., DMEM with 10% FBS) in a humidified 5% CO₂ atmosphere at 37°C.[14]
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells. Incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Part 4: Structure-Activity Relationship (SAR) and Lead Optimization
The data from the in vitro assays are crucial for establishing a structure-activity relationship (SAR). SAR studies correlate the chemical structure of the synthesized analogs with their biological activity, providing a roadmap for rational drug design.[13][15] The goal is to identify which chemical modifications lead to increased antifungal potency and selectivity.
Table 1: Example Structure-Activity Relationship Data for this compound Analogs
| Compound ID | Benzyl Ring Substituent (R) | MIC vs. C. albicans (µg/mL) | IC₅₀ vs. HEK293 (µM) | Selectivity Index (SI = IC₅₀/MIC₅₀)* |
| LEAD-01 | H (Unsubstituted) | 8.0 | >100 | >12.5 |
| LEAD-02 | 4-Fluoro (4-F) | 2.0 | >100 | >50 |
| LEAD-03 | 4-Chloro (4-Cl) | 1.0 | >100 | >100 |
| LEAD-04 | 2,4-Difluoro (2,4-diF) | 0.5 | >100 | >200 |
| LEAD-05 | 4-Trifluoromethyl (4-CF₃) | 0.25 | 85 | 340 |
| LEAD-06 | 4-Methoxy (4-OCH₃) | 16.0 | >100 | >6.25 |
| Fluconazole | (Reference Drug) | 1.0 | >200 | >200 |
*Note: For calculation purposes, MIC values in µg/mL would be converted to µM based on the molecular weight of each compound.
Analysis and Field-Proven Insights:
-
Electron-Withdrawing Groups: The data in Table 1 suggest that adding electron-withdrawing groups (halogens, CF₃) to the para-position of the benzyl ring enhances antifungal activity. This is a common observation in azole antifungals, as these groups can favorably interact with the active site of CYP51.[16][17] The difluoro substitution (LEAD-04) is particularly effective, a feature present in the clinical drug Voriconazole.
-
Electron-Donating Groups: Conversely, an electron-donating group like methoxy (LEAD-06) significantly reduces activity, suggesting it may cause steric hindrance or unfavorable electronic interactions within the binding pocket.
-
Selectivity: All synthesized compounds show excellent selectivity, with high IC₅₀ values against the mammalian cell line, indicating low cytotoxicity. This is a critical feature for a viable drug candidate.
-
Lead Optimization Strategy: Based on this SAR, the next round of synthesis would focus on further exploring substitutions on the benzyl ring. Molecular modeling and docking studies using a crystal structure of fungal CYP51 can provide a structural hypothesis for these observations and guide the design of new analogs with even higher potency.[10][18]
Part 5: Preliminary In Vivo Efficacy Assessment
Promising candidates with high in vitro potency and a strong selectivity index must be evaluated in animal models of infection to assess their in vivo efficacy.[19] A murine model of disseminated candidiasis is a standard preclinical model.[20]
Protocol 5.1: Murine Model of Systemic Candidiasis
-
Infection: Immunocompetent mice (e.g., BALB/c) are infected via intravenous (tail vein) injection with a lethal or sub-lethal dose of Candida albicans (e.g., 1 x 10⁵ CFU/mouse).
-
Treatment: At a set time post-infection (e.g., 2 hours), treatment is initiated. The test compound is formulated in a suitable vehicle (e.g., 5% DMSO in saline) and administered to groups of mice, typically via oral gavage or intraperitoneal injection, once or twice daily for several days.
-
Monitoring: The primary endpoint is often survival, with mice monitored daily for a period of 14-21 days.
-
Fungal Burden (Secondary Endpoint): In separate satellite groups, mice are euthanized at specific time points (e.g., 3 days post-infection). Organs such as the kidneys and brain are harvested, homogenized, and plated on SDA to quantify the fungal burden (CFU/gram of tissue).
-
Analysis: Survival curves are analyzed using Kaplan-Meier statistics. Fungal burden data is compared between treated and untreated control groups to determine if the compound significantly reduces the infection.
Conclusion and Future Directions
The this compound scaffold represents a highly tractable starting point for the discovery of novel antifungal agents targeting CYP51. Through systematic chemical modification guided by robust in vitro testing and SAR analysis, it is possible to develop potent and selective lead compounds. Future work could explore dual-target inhibitors, for instance by combining the triazole pharmacophore with a moiety that inhibits another essential fungal pathway, such as histone deacetylase (HDAC), which may help combat the development of resistance.[21][22] The protocols and strategies outlined in this guide provide a comprehensive framework for advancing such drug discovery programs.
References
-
Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central - NIH. [Link]
-
Lepesheva, G. I., & Waterman, M. R. (2011). Structure Based Design of CYP51 Inhibitors. PubMed. [Link]
-
Mechanisms of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing. [Link]
-
Nett, J. E., & Andes, D. R. (2020). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell. [Link]
-
Triazole antifungals. (n.d.). EBSCO. [Link]
-
Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). RSC Publishing. [Link]
-
Dena, A., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC. [Link]
-
de Souza, M. C., et al. (2016). Targeting CYP51 for drug design by the contributions of molecular modeling. PubMed. [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. [Link]
-
Correlation between in vitro and in vivo activity of antifungal agents against candida species. (n.d.). Infection and Immunity. [Link]
-
Antifungal activity of 1, 2, 3-triazoles of 1-Benzyl-4-(phenoxymethyl) derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Sheng, C., et al. (2015). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. PMC - NIH. [Link]
-
Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PubMed Central. [Link]
-
Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. (2021). PubMed. [Link]
-
Sheng, C., et al. (2015). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Dove Medical Press. [Link]
-
Espinel-Ingroff, A., & Shadomy, S. (1989). In vitro and in vivo evaluation of antifungal agents. PubMed. [Link]
-
Targeting CYP51 for drug design by the contributions of molecular modeling. (n.d.). ResearchGate. [Link]
-
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2021). ResearchGate. [Link]
-
Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. (2020). PubMed. [Link]
-
Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (n.d.). ScienceDirect. [Link]
-
Design and synthesis of novel CYP51 inhibitors. (2024). Cardiff University. [Link]
-
Prediction of novel and potent inhibitors of lanosterol 14-α demethylase. (2022). Taylor & Francis Online. [Link]
-
Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. (2021). MDPI. [Link]
-
Sheng, C., et al. (2015). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Semantic Scholar. [Link]
-
Sheng, C., et al. (2015). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Semantic Scholar. [Link]
-
Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. (2025). MDPI. [Link]
-
Graphical representation of the structure–activity relationship. (n.d.). ResearchGate. [Link]
-
Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment. (2021). PMC - PubMed Central. [Link]
-
Structure–Activity Relationships and Molecular Modeling of 1,2,4-Triazoles as Adenosine Receptor Antagonists. (n.d.). PMC. [Link]
-
Sheng, C. Q., et al. (2003). [Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols]. PubMed. [Link]
-
Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (n.d.). ACS Publications. [Link]
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. (n.d.). SciELO México. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 3. researchgate.net [researchgate.net]
- 4. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure Based Design of CYP51 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting CYP51 for drug design by the contributions of molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationships and Molecular Modeling of 1,2,4-Triazoles as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistryjournal.net [chemistryjournal.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vitro and in vivo evaluation of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to Assessing the Anti-inflammatory Activity of 1-Benzyl-1,2,4-triazole
Introduction: The Rationale for Investigating 1-Benzyl-1,2,4-triazole in Inflammation
Inflammation is a fundamental protective response of the body to harmful stimuli, however, its dysregulation is a key component of numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Compounds featuring the 1,2,4-triazole scaffold have garnered significant attention due to their broad spectrum of biological activities, including anti-inflammatory properties.[1][2][3] Many triazole derivatives have been shown to exert their effects through various mechanisms, such as the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of pro-inflammatory cytokine production.[1][2][4] This document provides a comprehensive experimental framework for the systematic evaluation of a specific analogue, this compound, for its potential anti-inflammatory activity.
This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step approach for both in vitro and in vivo validation. The protocols herein are designed to be self-validating, incorporating appropriate controls and established methodologies to ensure data integrity and reproducibility.
Part 1: In Vitro Assessment of Anti-inflammatory Potential in Macrophages
The initial screening of this compound's anti-inflammatory effects will be conducted using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line.[5][6] Macrophages are pivotal players in the inflammatory cascade, and their activation by LPS, a component of Gram-negative bacteria, triggers a robust inflammatory response characterized by the release of key mediators.[5]
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol 1.1: Cell Culture and Treatment
-
Cell Line Maintenance: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells in 96-well plates (for MTT and Griess assays) or 6-well plates (for ELISA, Western blot, and RT-qPCR) and allow them to adhere overnight.[7]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the pre-treated cells and incubate for the appropriate duration (e.g., 24 hours for most assays).[7] Include a non-stimulated control group.
Protocol 1.2: Cell Viability Assessment (MTT Assay)
It is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity.
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability should be maintained above 90% for valid anti-inflammatory assessment.[8]
Protocol 1.3: Nitric Oxide (NO) Production Measurement (Griess Test)
Excessive NO production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[6]
-
Collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.[9]
-
Incubate in the dark at room temperature for 10-15 minutes.[9]
-
Measure the absorbance at 540 nm.[9][10] The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.[9]
Protocol 1.4: Pro-inflammatory Cytokine Quantification (ELISA)
Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are key pro-inflammatory cytokines.[4]
-
Collect cell culture supernatants after treatment.
-
Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[11][12][13]
-
Briefly, coat a 96-well plate with the capture antibody, add standards and samples, followed by the detection antibody, and then a substrate for colorimetric detection.[14][15]
-
Measure the absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.[11][14]
Protocol 1.5: iNOS and COX-2 Expression Analysis (Western Blot)
This protocol determines if this compound affects the protein levels of key inflammatory enzymes.
-
Protein Extraction: Lyse the cells from the 6-well plates in RIPA buffer with protease inhibitors.[7][16]
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.[7]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[7][16]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour.[7] Incubate with primary antibodies for iNOS and COX-2 overnight at 4°C.[7][16] A loading control like β-actin should also be probed.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an ECL substrate.[16]
Protocol 1.6: iNOS and COX-2 Gene Expression Analysis (RT-qPCR)
To understand if the compound acts at the transcriptional level, mRNA expression of iNOS and COX-2 is quantified.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[17][18]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[18]
Part 2: In Vivo Evaluation of Anti-inflammatory Efficacy
The carrageenan-induced paw edema model in rodents is a widely accepted and highly reproducible acute inflammation model for screening novel anti-inflammatory compounds.[19][20] Carrageenan, a polysaccharide, induces a biphasic inflammatory response.[19]
Experimental Workflow for In Vivo Studies
Sources
- 1. mdpi.com [mdpi.com]
- 2. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 6. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. raybiotech.com [raybiotech.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the In Vitro Evaluation of 1-Benzyl-1,2,4-triazole Derivatives Against Cancer Cell Lines
Introduction: The Therapeutic Promise of 1-Benzyl-1,2,4-triazole Derivatives in Oncology
The pursuit of novel, more effective, and selective anticancer agents is a paramount objective in medicinal chemistry and drug development.[1][2] Within the vast landscape of heterocyclic compounds, the 1,2,4-triazole nucleus has emerged as a "privileged" scaffold due to its remarkable versatility and presence in a multitude of pharmacologically active agents.[3] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including potent anticancer properties against various human cancer cell lines.[1][4] The benzyl group, when appended to this triazole core, can further enhance lipophilicity and modulate binding interactions with biological targets, making this compound derivatives a particularly promising class of compounds for oncological investigation.[5][6]
Mechanistic studies suggest that triazole derivatives can exert their anticancer effects through various pathways, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in tumor progression.[3][7] Therefore, a robust and multi-faceted in vitro evaluation protocol is essential to accurately determine the cytotoxic potential and elucidate the mechanism of action of novel this compound derivatives.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of these compounds. It outlines detailed, field-proven protocols for primary cytotoxicity screening, followed by secondary assays to probe the underlying mechanisms of cell death and proliferation inhibition. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Part 1: Primary Cytotoxicity Screening - The MTT Assay
The initial step in evaluating any potential anticancer compound is to determine its dose-dependent cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and high-throughput colorimetric method for this purpose.[8] The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[9] The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cell viability.[10]
Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines relevant to the intended therapeutic target (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).[11][12] A non-cancerous cell line (e.g., MRC-5) should be included to assess selectivity.[12]
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Derivatives: Stock solutions (e.g., 10 mM) prepared in sterile Dimethyl Sulfoxide (DMSO).
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).[8]
-
Solubilization Solution: DMSO or a acidified isopropanol solution.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin).[8]
-
Equipment: Humidified incubator (37°C, 5% CO2), 96-well flat-bottom sterile microplates, multichannel pipette, microplate reader.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Harvest cancer cells during their logarithmic growth phase. Perform a cell count and viability check (e.g., using Trypan Blue). Seed the cells into 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) in a volume of 100 µL of complete medium.[8] Incubate the plates for 24 hours to allow for cell attachment.[8]
-
Compound Preparation and Treatment: Prepare serial dilutions of the this compound derivatives from the DMSO stock solution in complete culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity. After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the diluted compounds to the respective wells. Include wells for vehicle control (medium with DMSO) and a positive control.[11]
-
Incubation: Incubate the treated plates for a defined period, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 atmosphere.[11]
-
MTT Addition and Formazan Formation: Following the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[8][10] Incubate the plates for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into insoluble purple formazan crystals.[8][13]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[8] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis and Presentation
The primary endpoint of the MTT assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[8]
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC50: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
-
Tabulate Results: Summarize the IC50 values for each compound against all tested cell lines in a clear, structured table for easy comparison.
| Compound | Cancer Cell Line | IC50 (µM) ± SD |
| Derivative 1A | MCF-7 | [Insert Value] |
| Derivative 1A | A549 | [Insert Value] |
| Derivative 1B | MCF-7 | [Insert Value] |
| Derivative 1B | A549 | [Insert Value] |
| Doxorubicin | MCF-7 | [Insert Value] |
| Doxorubicin | A549 | [Insert Value] |
Part 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis
While the MTT assay provides crucial information on cytotoxicity, it does not distinguish between different modes of cell death or growth inhibition.[14] To gain deeper insights into the mechanism of action of promising this compound derivatives (those with low IC50 values), secondary assays such as apoptosis detection and cell cycle analysis are indispensable.[14][15]
Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining
Apoptosis is a form of programmed cell death that is a key target for many anticancer therapies.[14][16] One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
Caption: Principle of Annexin V/PI apoptosis detection.
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from a commercial kit).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Collect at least 10,000-20,000 events per sample.[18] The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.
Cell Cycle Analysis by PI Staining and Flow Cytometry
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase) and subsequent apoptosis.[7][19] Flow cytometry with PI staining is the most common method for analyzing cell cycle distribution.[18][20] PI is a stoichiometric DNA-binding dye, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[21] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1 phase with 2n DNA content, S phase with intermediate DNA content, and G2/M phase with 4n DNA content).[20]
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.[22] Fix the cells overnight or for at least 30 minutes at 4°C.[22]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[20][22]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use software like ModFit or FlowJo to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[22]
Conclusion and Future Directions
This guide provides a foundational framework for the comprehensive in vitro evaluation of this compound derivatives as potential anticancer agents. The systematic application of these protocols, from primary cytotoxicity screening with the MTT assay to mechanistic studies of apoptosis and cell cycle arrest, will enable researchers to identify promising lead compounds, understand their mode of action, and make informed decisions for further preclinical development. Subsequent investigations could involve more specific molecular assays, such as Western blotting for key apoptotic and cell cycle regulatory proteins, to further pinpoint the precise molecular targets of these novel compounds.
References
-
Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172–179. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Jo, M. J., et al. (2016). Assaying cell cycle status using flow cytometry. Journal of Visualized Experiments, (113), 54203. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. Retrieved from [Link]
-
YouTube. (2020, October 28). Cell Cycle Analysis by Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from [Link]
-
Frontiers in Pharmacology. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
protocols.io. (2024, February 28). Cytotoxicity Assay Protocol. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PubMed. (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Retrieved from [Link]
-
DergiPark. (n.d.). A comprehensive review on triazoles as anticancer agents. Retrieved from [Link]
-
PubMed Central. (2014). N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. Retrieved from [Link]
-
ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]
-
MDPI. (2021, November 27). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of Novel 1,2,4-Triazole Derivatives of N-Benzyl-5-nitroisatin: Anticancer Activity, Anti-oxidant Activity, and Molecular Design. Retrieved from [Link]
-
protocols.io. (2019, October 17). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Retrieved from [Link]
-
BMC Chemistry. (2022, November 12). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]
-
National Institutes of Health. (2024, January 8). 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. Retrieved from [Link]
Sources
- 1. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. benchchem.com [benchchem.com]
- 4. isres.org [isres.org]
- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 6. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 16. unlocking-precision-in-cancer-drug-screening-the-power-of-cell-apoptosis-detection-kits [tsktbiotech.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. m.youtube.com [m.youtube.com]
- 22. wp.uthscsa.edu [wp.uthscsa.edu]
Application Note: Electrochemical Impedance Spectroscopy for the Characterization of 1-Benzyl-1,2,4-triazole as a Corrosion Inhibitor on Metal Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion of metallic materials is a pervasive issue with significant economic and safety implications across numerous industries, including infrastructure, aerospace, and biomedical devices. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. Among these, nitrogen-containing heterocyclic compounds, such as 1-Benzyl-1,2,4-triazole, have emerged as highly effective inhibitors for a variety of metals and alloys, including steel, copper, and aluminum.[1][2][3] These molecules function by adsorbing onto the metal surface to form a protective barrier that impedes the electrochemical reactions responsible for corrosion.[1][2][4]
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for the detailed investigation of corrosion processes and the efficacy of inhibitors.[1][2][5][6][7] Unlike direct current (DC) methods, EIS utilizes a small amplitude alternating current (AC) signal over a wide range of frequencies to probe the electrochemical interface.[8][9] This allows for the differentiation and quantification of various electrochemical phenomena, such as charge transfer resistance, double-layer capacitance, and the properties of inhibitor films.[5][9] This application note provides a comprehensive guide to the principles, experimental protocols, and data interpretation of EIS for evaluating the performance of this compound as a corrosion inhibitor on metal surfaces.
Principles of Electrochemical Impedance Spectroscopy (EIS)
EIS measures the impedance of an electrochemical system as a function of the frequency of an applied AC signal. The impedance (Z) is a complex quantity that can be expressed as:
Z(ω) = Z'(ω) + jZ''(ω)
where Z' is the real part and Z'' is the imaginary part of the impedance, ω is the angular frequency, and j is the imaginary unit (√-1). The data is typically presented in two common formats:
-
Nyquist Plot: The negative of the imaginary component (-Z'') is plotted against the real component (Z'). For a simple corrosion process, this plot often shows a semicircle, the diameter of which corresponds to the charge transfer resistance.
-
Bode Plot: The logarithm of the impedance magnitude (|Z|) and the phase angle (φ) are plotted against the logarithm of the frequency. The Bode plot provides a clear view of the frequency dependence of the impedance.
By analyzing these plots, researchers can gain insights into the kinetics of the corrosion process and the mechanism of inhibition.[10][11]
Experimental Setup and Protocol
A standard three-electrode electrochemical cell is used for EIS measurements. This setup consists of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[12]
Protocol for EIS Measurement of Corrosion Inhibition:
-
Working Electrode Preparation:
-
Polish the metal sample (e.g., copper, mild steel, or aluminum) with successively finer grades of abrasive paper to achieve a mirror-like finish.
-
Degrease the polished surface with a suitable solvent (e.g., acetone or ethanol) and rinse with deionized water.
-
Dry the electrode under a stream of inert gas or in a desiccator.
-
Mount the electrode in an appropriate holder, ensuring a well-defined exposed surface area.
-
-
Electrolyte Preparation:
-
Prepare the corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution).
-
Prepare a stock solution of this compound in a suitable solvent (if not directly soluble in the corrosive medium).
-
Prepare a series of test solutions by adding different concentrations of the this compound stock solution to the corrosive medium. A blank solution (corrosive medium without the inhibitor) must also be prepared.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with the test solution.
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) until a steady state is reached (typically 30-60 minutes).
-
Perform the EIS measurement at the OCP.
-
Frequency Range: Typically from 100 kHz down to 10 mHz.
-
AC Amplitude: A small perturbation of 5-10 mV is generally used to ensure a linear response.
-
-
Repeat the measurement for each concentration of the inhibitor and the blank solution.
-
Data Analysis and Interpretation
Visual Inspection of Nyquist and Bode Plots
A qualitative assessment of the inhibitor's effectiveness can be made by comparing the EIS plots of the inhibited and uninhibited systems.
-
Nyquist Plot: An increase in the diameter of the semicircle in the presence of this compound indicates an increase in the charge transfer resistance (Rct), signifying a reduction in the corrosion rate.[10][13]
-
Bode Plot: In the presence of an effective inhibitor, the impedance modulus at low frequencies will be significantly higher than that of the blank solution. The phase angle plot may also show a broader peak or a shift to higher frequencies, indicating the formation of a protective film.[11][14]
Equivalent Circuit Modeling
For a quantitative analysis, the experimental EIS data is fitted to an equivalent electrical circuit (EEC) model that represents the electrochemical interface.[4][8][9]
A simple Randles circuit is often used to model a corroding metal surface. For an inhibited system, more complex models may be necessary to account for the inhibitor film.
Diagram of a Common Equivalent Circuit for an Inhibited Metal Surface:
Sources
- 1. Electrochemical Impedance Spectroscopy Gamry Instruments [gamry.com]
- 2. fiveable.me [fiveable.me]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. Basics of EIS: Electrochemical Research-Impedance Gamry Instruments [gamry.com]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. Electrochemical Impedance Spectroscopy Gamry Instruments [gamry.com]
- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 8. corrosion.metrohmusa.com [corrosion.metrohmusa.com]
- 9. biologic.net [biologic.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Click Chemistry Applications Involving 1-Benzyl-1,2,4-triazole Precursors
Introduction: The Strategic Use of 1-Benzyl-1,2,4-triazoles in Click Chemistry
The 1,2,4-triazole moiety is a highly valued scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a key pharmacophore in a variety of therapeutic agents.[1] The advent of click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of complex molecular architectures.[2] It is a common misconception that click chemistry directly produces 1,2,4-triazoles. The quintessential CuAAC reaction forms a 1,2,3-triazole ring.[2] Therefore, the strategic application of 1-benzyl-1,2,4-triazoles in this context is indirect: the pre-formed 1-benzyl-1,2,4-triazole serves as a robust scaffold that is functionalized with either a terminal alkyne or an azide group. These "precursors" are then primed to participate in click reactions, allowing for the modular and efficient conjugation to other molecules of interest, such as peptides, imaging agents, or potential drug fragments.[3] This approach leverages the desirable properties of the 1,2,4-triazole core while harnessing the power and versatility of click chemistry for late-stage functionalization and the generation of diverse molecular libraries.
This guide provides detailed protocols for the synthesis of alkyne- and azide-functionalized this compound precursors and their subsequent application in CuAAC reactions, with a focus on applications in drug discovery and bioconjugation.
I. Synthesis of Functionalized this compound Precursors
The critical first step is the introduction of a "click handle" – either a terminal alkyne or an azide group – onto the this compound scaffold. The choice of functionalization depends on the desired final conjugate and the available complementary functional group on the molecule to be attached.
A. Synthesis of Alkyne-Functionalized this compound Precursor
A common and effective method to introduce a terminal alkyne is through the alkylation of a suitable this compound derivative with propargyl bromide. A key intermediate for this is 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol.
Protocol 1: Synthesis of 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol
This protocol is adapted from established methods for the synthesis of similar 1,2,4-triazole structures.[4]
Workflow Diagram:
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Assessing the Antibacterial Efficacy of 1-Benzyl-1,2,4-triazole Compounds
Abstract
This application note provides a detailed methodological framework for researchers, scientists, and drug development professionals to robustly evaluate the antibacterial efficacy of novel 1-Benzyl-1,2,4-triazole compounds. Recognizing the growing threat of antimicrobial resistance, the development of new chemical entities with potent antibacterial activity is paramount.[1] This guide moves beyond a simple recitation of steps, offering in-depth protocols for determining Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics. Each protocol is grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and is supplemented with explanations of the scientific principles to ensure experimental integrity and reproducibility.[2][3]
Introduction: The Promise of this compound Compounds
The 1,2,4-triazole nucleus is a well-established pharmacophore present in numerous clinically significant therapeutic agents, particularly in the realm of antifungal medications.[4] Triazole antifungals typically function by inhibiting the cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5][6] This disruption leads to altered membrane fluidity and integrity, ultimately inhibiting fungal growth.[7]
Recent research has highlighted the potential of 1,2,4-triazole derivatives as a promising class of antibacterial agents.[1][8] Studies have demonstrated that various substituted 1,2,4-triazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[4][9] The modular nature of the this compound scaffold allows for extensive synthetic modification, offering the potential to optimize antibacterial potency and spectrum. To rigorously assess the potential of these novel compounds, a systematic and standardized approach to efficacy testing is essential. This guide outlines the foundational in vitro assays required for the initial characterization of these promising molecules.
Foundational Efficacy Testing: A Three-Tiered Approach
A comprehensive in vitro assessment of a novel antibacterial agent involves a tiered approach to understand both its static and dynamic effects on bacterial populations. We will focus on three core assays:
-
Minimum Inhibitory Concentration (MIC): To determine the lowest concentration of the compound that prevents visible bacterial growth.[10]
-
Minimum Bactericidal Concentration (MBC): To determine the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.[11]
-
Time-Kill Kinetics Assay: To evaluate the dynamic relationship between the compound concentration and the rate of bacterial killing over time.[12]
This multi-faceted approach provides a robust preliminary dataset for hit-to-lead optimization and further preclinical development.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a gold standard for quantitative antimicrobial susceptibility testing due to its efficiency and the comparability of results.[13][14] This protocol is aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[3]
Principle
A standardized bacterial inoculum is exposed to serial dilutions of the this compound compound in a 96-well microtiter plate. Following incubation, the presence or absence of visible bacterial growth is used to determine the MIC.[15]
Materials
-
This compound compounds
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial strains of interest (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
Step-by-Step Methodology
-
Preparation of Compound Stock Solution:
-
Accurately weigh the this compound compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent is critical; it must be non-bactericidal at the final concentration used in the assay.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the compound concentrations, achieving the desired final test concentrations. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of sterile CAMHB to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
Workflow and Data Presentation
Caption: Workflow for MIC Determination.
Table 1: Example MIC Data Summary
| Compound ID | Test Organism | MIC (µg/mL) |
| BZT-001 | S. aureus ATCC 29213 | 8 |
| BZT-001 | E. coli ATCC 25922 | 16 |
| BZT-002 | S. aureus ATCC 29213 | 4 |
| BZT-002 | E. coli ATCC 25922 | >64 |
| Ampicillin | S. aureus ATCC 29213 | 0.25 |
| Ampicillin | E. coli ATCC 25922 | 4 |
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay is a crucial follow-up to the MIC test, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[18]
Principle
Aliquots from the clear wells of the completed MIC assay are sub-cultured onto antibiotic-free agar plates. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction of the initial bacterial inoculum.[11][19]
Methodology
-
Following MIC Determination:
-
Use the 96-well plate from the completed MIC assay.
-
-
Sub-culturing:
-
From the well corresponding to the MIC and each well with higher concentrations (i.e., all clear wells), plate a 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
It is also advisable to plate an aliquot from the last turbid well and the growth control to ensure the viability of the bacteria.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Reading and Interpreting Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration that results in a ≥99.9% kill (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction would be ≤500 CFU/mL, which translates to ≤5 colonies from a 10 µL aliquot).[20]
-
The MBC/MIC ratio can provide insight into the nature of the compound's activity. A ratio of ≤4 is generally considered indicative of bactericidal activity.[19][21]
-
Workflow and Data Presentation
Caption: Workflow for MBC Determination.
Table 2: Example MIC and MBC Data Summary
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| BZT-001 | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| BZT-002 | S. aureus ATCC 29213 | 4 | >64 | >16 | Bacteriostatic |
Protocol 3: Time-Kill Kinetics Assay
This dynamic assay provides critical information on the rate of antibacterial activity, revealing whether a compound exhibits concentration-dependent or time-dependent killing.[22]
Principle
A standardized bacterial inoculum is exposed to various concentrations of the test compound (typically multiples of the MIC). At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). The change in log₁₀ CFU/mL over time is plotted to generate time-kill curves.[12][23]
Methodology
-
Preparation:
-
Prepare a standardized bacterial inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Prepare test tubes or flasks containing the this compound compound at concentrations relevant to its MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without any compound.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
-
Incubation and Counting:
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis and Interpretation:
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[23] A bacteriostatic effect is observed when there is a prevention of growth compared to the control, but no significant reduction in bacterial count.[12]
-
Workflow and Data Presentation
Caption: Workflow for Time-Kill Kinetics Assay.
Table 3: Example Time-Kill Data (log₁₀ CFU/mL)
| Time (h) | Growth Control | 1x MIC | 2x MIC | 4x MIC |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 |
| 2 | 6.50 | 5.65 | 5.10 | 4.30 |
| 4 | 7.80 | 5.50 | 4.20 | 3.10 |
| 6 | 8.90 | 5.45 | 3.15 | <2.00 |
| 8 | 9.10 | 5.40 | <2.00 | <2.00 |
| 24 | 9.20 | 5.35 | <2.00 | <2.00 |
Conclusion
The protocols detailed in this application note provide a robust and standardized framework for the initial in vitro evaluation of this compound compounds. By systematically determining the MIC, MBC, and time-kill kinetics, researchers can effectively characterize the antibacterial potency and spectrum of their novel compounds. This foundational data is indispensable for guiding structure-activity relationship (SAR) studies, prioritizing lead candidates, and making informed decisions for subsequent stages of drug discovery and development. Adherence to these well-established methodologies ensures data integrity, facilitates comparison across different studies, and ultimately accelerates the journey of promising new antibacterial agents from the bench to potential clinical applications.
References
- Triazole antifungals | Research Starters - EBSCO. (URL: )
-
Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (URL: [Link])
-
Antibacterial activity study of 1,2,4-triazole derivatives - PubMed. (URL: [Link])
-
Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: [Link])
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (URL: [Link])
-
Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (URL: [Link])
-
1,2,4-Triazoles as Important Antibacterial Agents - MDPI. (URL: [Link])
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (URL: [Link])
-
Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics. (URL: [Link])
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (URL: [Link])
-
Antibacterial Susceptibility Test Interpretive Criteria - FDA. (URL: [Link])
-
How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods - MDPI. (URL: [Link])
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH. (URL: [Link])
-
Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains - ResearchGate. (URL: [Link])
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - SEAFDEC/AQD Institutional Repository. (URL: [Link])
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - ASM Journals. (URL: [Link])
-
Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (URL: [Link])
-
How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods - Semantic Scholar. (URL: [Link])
-
Broth Microdilution | MI - Microbiology - University of South Florida. (URL: [Link])
-
(PDF) Synthesis and Antimicrobial Activity of Some[5][24][25]-Triazole Derivatives. (URL: [Link])
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (URL: [Link])
-
Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PubMed Central. (URL: [Link])
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: [Link])
-
Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (URL: [Link])
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. (URL: [Link])
-
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. (URL: [Link])
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (URL: [Link])
-
Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (URL: [Link])
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (URL: [Link])
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. (URL: [Link])
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC) - Idexx. (URL: [Link])
-
Time kill curves data analysis - ResearchGate. (URL: [Link])
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (URL: [Link])
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: [Link])
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (URL: [Link])
-
MBC vs. MIC: What Every Drug Developer Should Know - Microbe Investigations. (URL: [Link])
-
Antibiotic sensitivity testing - Wikipedia. (URL: [Link])
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. (URL: [Link])
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. (URL: [Link])
-
Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - NIH. (URL: [Link])
-
Time-Kill Kinetics Assay - Emery Pharma. (URL: [Link])
-
Time-Kill Evaluations | Nelson Labs. (URL: [Link])
-
Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (URL: [Link])
-
Semimechanistic Pharmacokinetic/Pharmacodynamic Model for Assessment of Activity of Antibacterial Agents from Time-Kill Curve Experiments - ASM Journals. (URL: [Link])
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (URL: [Link])
-
Genetic Resistance Determinants, In Vitro Time-Kill Curve Analysis and Pharmacodynamic Functions for the Novel Topoisomerase II Inhibitor ETX0914 (AZD0914) in Neisseria gonorrhoeae - Frontiers. (URL: [Link])
-
Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC - NIH. (URL: [Link])
-
Time-kill curve analysis and pharmacodynamic functions for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae | bioRxiv. (URL: [Link])
Sources
- 1. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. idexx.dk [idexx.dk]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. benchchem.com [benchchem.com]
- 20. microchemlab.com [microchemlab.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. emerypharma.com [emerypharma.com]
- 24. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 25. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Benzyl-1,2,4-triazole Cyclization Reactions
Welcome to the dedicated technical support center for the synthesis of 1-benzyl-1,2,4-triazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the cyclization steps of these important heterocyclic compounds. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to enhance your reaction yields and product purity.
Introduction to 1-Benzyl-1,2,4-triazole Synthesis
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its metabolic stability and ability to engage in various biological interactions. The 1-benzyl-substituted variant is a common scaffold in drug discovery. While several synthetic routes exist, the most prevalent methods for forming the 1,2,4-triazole ring involve the cyclization of intermediates like N-acylamidrazones or the reaction of hydrazides with formamide. However, these reactions can be plagued by issues such as low yields, competing side reactions, and purification difficulties. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-benzyl-1,2,4-triazoles?
A1: The two most widely employed methods are the Pellizzari reaction and the Einhorn-Brunner reaction. The Pellizzari reaction involves the condensation of a hydrazide with an amide, typically formamide, at high temperatures. The Einhorn-Brunner reaction utilizes the cyclization of an N-acylamidrazone, which is often prepared from a nitrile and a hydrazide. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the triazole ring.
Q2: I am getting a very low yield in my cyclization reaction. What are the primary factors I should investigate?
A2: Low yields in 1,2,4-triazole synthesis can often be attributed to one or more of the following factors:
-
Incomplete reaction: The reaction may not have reached completion. This can be due to insufficient reaction time or temperature.
-
Side product formation: Competing side reactions can consume your starting materials and lead to a complex product mixture.
-
Sub-optimal reaction conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.
-
Purity of starting materials: Impurities in your starting materials can interfere with the reaction.
Q3: What are the typical side products I should be aware of?
A3: The formation of oxadiazoles is a common side reaction, particularly when using acidic catalysts or high temperatures. Additionally, the formation of isomeric 1,2,4-triazoles (e.g., 4-benzyl-1,2,4-triazole) can occur depending on the reaction conditions and the nature of the substituents.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at specific problems you may encounter during the synthesis of 1-benzyl-1,2,4-triazoles and offers detailed, step-by-step solutions.
Problem 1: Low to No Product Formation
You've set up your reaction, but upon analysis (TLC, LC-MS), you see mostly starting material and no desired product.
Underlying Causes and Solutions:
-
Insufficient Temperature: Many 1,2,4-triazole cyclizations require significant thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS at each new temperature. Be mindful that excessive heat can lead to degradation or side product formation.
-
-
Incorrect Solvent: The polarity and boiling point of the solvent are critical.
-
Solution: If using a low-boiling solvent, consider switching to a higher-boiling alternative such as DMF, DMSO, or toluene to achieve the necessary reaction temperature. Ensure your starting materials are soluble in the chosen solvent.
-
-
Ineffective Catalyst/Reagent: The choice and amount of acid or base catalyst can be crucial.
-
Solution: If using a catalytic amount, try a stoichiometric amount. For base-catalyzed reactions, consider stronger, non-nucleophilic bases like DBU or phosphazene bases. For acid-catalyzed reactions, p-toluenesulfonic acid (p-TsOH) or acetic acid are common choices.
-
Experimental Protocol: Temperature Screening
-
Set up three parallel reactions in small-scale vials.
-
To each vial, add your starting materials and solvent.
-
Run each reaction at a different temperature (e.g., 80 °C, 100 °C, and 120 °C).
-
Monitor the reactions by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Analyze the results to determine the optimal temperature for your specific substrate.
Problem 2: Significant Side Product Formation (e.g., Oxadiazoles)
Your reaction yields a mixture of the desired 1,2,4-triazole and a significant amount of an isomeric side product, often an oxadiazole.
Underlying Causes and Solutions:
-
Reaction Conditions Favoring the Side Product: High temperatures and acidic conditions can promote the formation of 1,3,4-oxadiazoles.
-
Solution:
-
Lower the temperature: If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Use a basic catalyst: Switching from an acidic to a basic catalyst can often suppress oxadiazole formation. Common bases include potassium carbonate, sodium ethoxide, or DBU.
-
Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) can sometimes provide the necessary energy for cyclization in a shorter time, minimizing the formation of thermal decomposition products.
-
-
Table 1: Effect of Catalyst on Product Distribution
| Catalyst | Temperature (°C) | 1,2,4-Triazole Yield (%) | 1,3,4-Oxadiazole Yield (%) |
| Acetic Acid | 120 | 45 | 30 |
| p-TsOH | 120 | 35 | 45 |
| Potassium Carbonate | 120 | 75 | <5 |
| DBU | 100 | 85 | <2 |
Problem 3: Difficulty in Product Purification
The crude product is a complex mixture, and isolating the desired this compound is challenging.
Underlying Causes and Solutions:
-
Incomplete Reaction and Side Product Formation: This is the most common cause of purification difficulties.
-
Solution:
-
Optimize the reaction: Before attempting large-scale purification, revisit the reaction optimization steps to maximize the yield of the desired product and minimize impurities.
-
Selective Extraction: If your desired product and impurities have different acid-base properties, you may be able to use a liquid-liquid extraction with an acidic or basic aqueous solution to separate them.
-
Chromatography: Column chromatography is often necessary. A systematic approach to solvent system selection is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective purification method.
-
-
Experimental Workflow: Product Isolation and Purification
Caption: A typical workflow for the isolation and purification of 1-benzyl-1,2,4-triazoles.
Mechanistic Considerations
Understanding the reaction mechanism can provide valuable insights into potential side reactions and how to avoid them. The formation of 1,2,4-triazoles from N-acylamidrazones generally proceeds through a cyclodehydration mechanism.
Reaction Mechanism: Einhorn-Brunner Reaction
Technical Support Center: Overcoming Solubility Challenges of 1-Benzyl-1,2,4-triazole in Aqueous Media
Introduction: 1-Benzyl-1,2,4-triazole (BTA) is a heterocyclic compound utilized in various research and development sectors, including medicinal chemistry and materials science.[1] A significant challenge frequently encountered by professionals is its inherently low solubility in aqueous media, which can impede experimental reproducibility, limit bioavailability in biological assays, and complicate formulation development. This guide provides a comprehensive, expert-led framework for diagnosing and overcoming these solubility issues, ensuring the successful integration of this compound into your workflows.
Section 1: Foundational FAQs
This section addresses the fundamental questions regarding the solubility of this compound.
Q: Why is this compound poorly soluble in water?
A: The poor aqueous solubility of this compound is a direct consequence of its molecular structure. The molecule consists of two key moieties: a polar 1,2,4-triazole ring and a nonpolar benzyl group.[2] While the parent 1,2,4-triazole compound is very soluble in water due to its ability to form hydrogen bonds, the large, hydrophobic benzyl group (C₆H₅CH₂) on the BTA molecule dominates its physicochemical properties.[3][4] This bulky, nonpolar group disrupts the hydrogen-bonding network of water, making it energetically unfavorable for the molecule to dissolve in an aqueous environment.
Q: What are the experimental implications of poor solubility?
A: Failing to adequately address poor solubility can lead to several critical experimental failures:
-
Precipitation: The compound may precipitate out of solution during an experiment, especially upon dilution or temperature changes, which can interfere with analytical readings (e.g., in plate-based assays) or clog fluidic systems.
-
Low Bioavailability: In cell-based or in vivo studies, poor solubility limits the amount of compound available to interact with biological targets, potentially masking its true efficacy.[5]
-
Poor Reproducibility: Inconsistent dissolution between experiments will lead to high variability in results, undermining the reliability of the data.
Section 2: General Troubleshooting Workflow
Before selecting a solubilization strategy, it is crucial to follow a logical workflow. The optimal method will depend on the experimental context, particularly the tolerance of the system (e.g., cell line, analytical instrument) to various excipients. This workflow prioritizes the simplest and least intrusive methods first.
Caption: Troubleshooting workflow for solubilizing BTA.
Section 3: Step-by-Step Troubleshooting Guides
Q1: My BTA won't dissolve with simple mixing. What are the first steps?
A: Before adding any chemical excipients, always start with physical methods to enhance dissolution kinetics.
Protocol: Initial Physical Solubilization
-
Weighing: Accurately weigh the desired amount of BTA powder.
-
Dispersion: Add the powder to your target aqueous medium (e.g., phosphate-buffered saline, cell culture media).
-
Mechanical Agitation: Vigorously mix the suspension using a vortex mixer for 1-2 minutes.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. This uses high-frequency sound waves to break apart powder agglomerates and increase the surface area for dissolution.
-
Gentle Warming (Optional): If the compound is known to be thermally stable, warm the solution to 37°C. Increased temperature often improves solubility.[3]
-
Causality: Heating increases the kinetic energy of both the solvent and solute molecules, which can help overcome the intermolecular forces that prevent the solute from dissolving.
-
Caution: Always verify the thermal stability of your compound before heating to avoid degradation.
-
If the compound remains undissolved or a visible suspension persists, you must proceed to chemical modification strategies.
Q2: How can I effectively use co-solvents to dissolve BTA?
A: Co-solvency is the most common and straightforward chemical method for solubilizing nonpolar compounds.[6] It involves using a water-miscible organic solvent to create a solvent mixture with a lower polarity than pure water, making it a more favorable environment for BTA.[7][8]
Mechanism of Co-Solvency Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent.[5] They essentially decrease the "polarity pressure" on the nonpolar benzyl group, allowing it to integrate into the solvent mixture. The solubility of a compound often increases exponentially with the fraction of the co-solvent in the final solution.[8]
Caption: Co-solvents reduce water polarity, aiding solubility.
| Co-solvent | Key Properties | Typical Final Conc. in Biological Assays |
| DMSO (Dimethyl sulfoxide) | Aprotic, highly polar. Excellent solubilizing power for many organic compounds. | < 0.5% (v/v) |
| Ethanol | Protic, polar. Biocompatible at low concentrations. | < 1.0% (v/v) |
| PEG 400 (Polyethylene Glycol 400) | Low toxicity, viscous liquid. Often used in pharmaceutical formulations. | < 2.0% (v/v) |
Protocol: Co-solvent Stock Solution Preparation
-
Select Co-solvent: Choose a co-solvent appropriate for your experimental system (DMSO is a common first choice).
-
Prepare High-Concentration Stock: Dissolve the BTA in 100% of the chosen co-solvent to create a concentrated stock solution (e.g., 10 mM, 50 mM, or 100 mM). Ensure it is fully dissolved; use gentle vortexing or sonication if needed.
-
Dilution into Aqueous Medium: This is a critical step. To avoid precipitation, add the concentrated stock solution dropwise into the final aqueous buffer while continuously and vigorously vortexing. The rapid mixing helps to disperse the co-solvent and BTA molecules before they can aggregate and precipitate.
-
Final Concentration Check: Ensure the final concentration of the co-solvent in your experiment does not exceed the tolerance level of your system (e.g., <0.5% DMSO for most cell lines). If your BTA precipitates, you may need to lower the final BTA concentration or use a more advanced method.
Q3: Can pH modification improve the solubility of BTA?
A: While pH adjustment is a powerful technique for ionizable compounds, it is generally not an effective strategy for this compound in typical biological or pharmaceutical contexts.
Mechanism & Limitations The 1,2,4-triazole ring is weakly basic. The pKa of the protonated form (the 1,2,4-triazolium ion) is approximately 2.45.[4] This means that to significantly increase solubility by protonating the ring and forming a more soluble salt, you would need to lower the pH of the medium to below 2.5. Such acidic conditions are incompatible with most biological experiments (e.g., cell culture, enzyme assays) and can cause hydrolysis or degradation of the compound. Therefore, this method is rarely practical for BTA.
Q4: Co-solvents are interfering with my assay. What are the next-level alternatives?
A: When co-solvents are not viable due to system sensitivity, advanced formulation strategies like cyclodextrin complexation or surfactant-based solubilization are required. These methods often provide superior biocompatibility.
Method A: Cyclodextrin Inclusion Complexation
Mechanism: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity, shaped like a truncated cone.[9] The nonpolar benzyl group of BTA can fit inside this hydrophobic cavity, forming a "host-guest" inclusion complex.[10][11] This complex presents a hydrophilic exterior to the water, effectively masking the hydrophobic part of the BTA molecule and rendering the entire complex water-soluble.[12][13]
Caption: BTA forms a soluble inclusion complex with cyclodextrin.
| Cyclodextrin | Key Properties | Recommendation |
| β-Cyclodextrin (β-CD) | Natural, relatively low cost. Limited aqueous solubility. | Good for initial screening. |
| Hydroxypropyl-β-CD (HP-β-CD) | Chemically modified. Much higher aqueous solubility and lower toxicity than native β-CD. | Recommended for most biological applications. [9][13] |
Protocol: Preparation of BTA-HP-β-CD Inclusion Complex
-
Molar Ratio: Determine the desired molar ratio of BTA to HP-β-CD (start with 1:1 and 1:2 ratios).
-
Prepare CD Solution: Dissolve the required amount of HP-β-CD in the aqueous buffer with stirring.
-
Add BTA: Slowly add the BTA powder to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. This extended time is necessary to allow the system to reach equilibrium.
-
Clarification: After stirring, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved BTA.
-
Collect Supernatant: Carefully collect the supernatant. The concentration of dissolved BTA in the supernatant can be determined using a validated analytical method like HPLC-UV.
Method B: Surfactant-Mediated Solubilization
Mechanism: Surfactants are amphiphilic molecules that, above a specific concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[14][15] These micelles have a hydrophobic core and a hydrophilic shell. The nonpolar benzyl group of BTA will partition into the hydrophobic core, effectively being encapsulated. The entire micelle is water-soluble due to its hydrophilic exterior, carrying the BTA in solution.[16] Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.
| Surfactant | Type | Common Use |
| Polysorbate 80 (Tween® 80) | Non-ionic | Pharmaceutical formulations, cell culture. |
| Cremophor® EL | Non-ionic | Solubilizing agent for parenteral drugs. |
Protocol: Surfactant-Based Solubilization
-
Select Surfactant: Choose a high-purity, low-toxicity surfactant like Polysorbate 80.
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its CMC (the CMC of Polysorbate 80 is ~0.012 mg/mL). A starting concentration of 1-5% (w/v) is common.
-
Add BTA: Add the BTA powder directly to the surfactant solution.
-
Mix: Vortex or stir the mixture until the BTA is fully dissolved. Gentle warming (37°C) can accelerate the process. The solution should become clear.
-
Use Directly or Dilute: This stock solution can be used directly or further diluted in the final assay buffer. Ensure the final surfactant concentration is below any level that might affect your experimental system (e.g., by disrupting cell membranes).
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. scbt.com [scbt.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. brieflands.com [brieflands.com]
- 15. mdpi.com [mdpi.com]
- 16. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 1,2,4-Triazoles
Welcome to the technical support center for the N-alkylation of 1,2,4-triazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical reaction in their work. The 1-substituted-1,2,4-triazole motif is a cornerstone in many pharmaceutical agents, including well-known antifungals and CNS-active drugs.[1] However, the seemingly straightforward alkylation of the 1,2,4-triazole nucleus is fraught with challenges, most notably the control of regioselectivity.
This document moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common issues, optimizing conditions for yield and selectivity, and understanding the chemical principles that govern the reaction's outcome.
Core Principles: Understanding the N-Alkylation Landscape
The N-alkylation of an unsubstituted 1,2,4-triazole can occur at two primary positions: N1 and N4.[2] The resulting isomers often have different physical and biological properties. Achieving a high regioselective outcome is therefore paramount. The reaction proceeds via an SN2 mechanism where the deprotonated triazolate anion acts as a nucleophile, attacking the alkylating agent. The ratio of N1 to N4 products is a delicate balance of several interacting factors.
Caption: Key factors influencing N-alkylation regioselectivity.
Troubleshooting Guide
This section addresses the most common issues encountered during the N-alkylation of 1,2,4-triazoles in a direct question-and-answer format.
Problem: Low or No Product Yield
Q1: My reaction is not proceeding, or the TLC/LCMS shows only starting material after several hours. What are the most likely causes?
A1: This is a frequent issue that can almost always be traced back to one of five key areas: reagent purity, base strength, solubility, temperature, or atmospheric control.
-
Cause 1: Inadequate Base Strength: The pKa of the N-H proton in 1,2,4-triazole is approximately 10.26.[3] The base you select must be strong enough to deprotonate the triazole effectively. Weak bases like triethylamine are often insufficient.[4]
-
Solution: Switch to a stronger base. Potassium carbonate (K₂CO₃) is a reliable and cost-effective choice, especially in polar aprotic solvents like DMF.[5][6] For a milder, more soluble organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent option, particularly in THF.[1][5][7] In rigorously anhydrous conditions, sodium hydride (NaH) can be used but requires greater handling care.
-
-
Cause 2: Poor Solubility of the Triazolate Salt: Once deprotonated, the resulting triazolate salt must be sufficiently soluble in the reaction solvent to react with the alkylating agent. If the salt precipitates out, the reaction will halt or proceed very slowly.
-
Cause 3: Insufficient Temperature: Many N-alkylation reactions are sluggish at room temperature and require thermal energy to proceed at a practical rate.
-
Solution: Increase the reaction temperature. A good starting point is 50-80 °C. For very unreactive alkylating agents, temperatures up to 120 °C may be necessary.[7] Alternatively, microwave irradiation is a powerful tool for accelerating these reactions, often reducing times from hours to minutes and improving yields.[6][8]
-
-
Cause 4: Presence of Moisture: Water can hydrolyze sensitive alkylating agents and interfere with the formation and stability of the triazolate anion.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is especially critical when using highly reactive bases like NaH.[8]
-
-
Cause 5: Purity of Starting Materials: Impurities in the 1,2,4-triazole or the alkylating agent can inhibit the reaction.
-
Solution: Verify the purity of your starting materials by NMR or other appropriate analytical techniques. Recrystallize or purify as necessary.
-
Caption: Troubleshooting workflow for low product yield.
Problem: Poor Regioselectivity (Mixture of Isomers)
Q2: My reaction produces a mixture of N1 and N4-alkylated isomers. How can I improve the regioselectivity to favor the N1 product?
A2: This is the most common and complex challenge in 1,2,4-triazole chemistry. The N1 isomer is typically the thermodynamically more stable product, while the N4 isomer can sometimes be the kinetic product.[9] Selectivity is dictated by the interplay of sterics, electronics, and reaction conditions.
-
Controlling Factor 1: The Base and Solvent System: This is arguably the most powerful tool for controlling regioselectivity. The choice of base and solvent influences the degree of association between the triazolate anion and the base's counter-ion, which in turn affects which nitrogen atom is more available for alkylation.
-
High N1 Selectivity: The combination of DBU as the base in THF as the solvent has been shown to consistently afford a high regioselectivity, typically around 90:10 in favor of the N1 isomer , across a range of alkylating agents.[1][5][7] The bulky, non-coordinating DBU cation is thought to create a "freer" triazolate anion, allowing the reaction to proceed to the more thermodynamically stable N1 product.
-
Other Systems: Using sodium ethoxide in ethanol has also been reported to favor N1 products.[3] In contrast, conditions like aqueous NaOH can lead to mixtures.[3]
-
-
Controlling Factor 2: Steric Hindrance: Bulky alkylating agents will preferentially attack the less sterically hindered nitrogen atom. In an unsubstituted 1,2,4-triazole, the N1 position is sterically less encumbered than the N4 position, which is flanked by two other nitrogen atoms.
-
Solution: If your target allows, using a bulkier alkylating agent can enhance N1 selectivity. Conversely, small and highly reactive alkylating agents like methyl iodide may show lower selectivity.
-
-
Controlling Factor 3: Blocking the N4 Position: For applications requiring exceptionally high N1 purity, a definitive chemical strategy is to temporarily block the N4 position.
-
Solution: Use 4-amino-1,2,4-triazole as the starting material. The amino group effectively blocks the N4 position, directing alkylation exclusively to N1. The resulting 1-alkyl-4-amino-1,2,4-triazolium salt can then be easily deaminated (e.g., with sodium nitrite and acid) to yield the pure 1-alkyl-1,2,4-triazole.[2] This method is advantageous as it avoids difficult chromatographic separations of isomers.
-
| Base | Solvent | Typical N1:N4 Ratio | Yield | Reference |
| DBU | THF | ~90:10 | High | [1][5][7] |
| K₂CO₃ | DMF | Predominantly N1 | High | [5] |
| K₂CO₃ | Ionic Liquid (MW) | Regioselective for N1 | 88% | [5][6] |
| NaOEt | EtOH | N1 Selective | Good | [3] |
| aq. NaOH | Water | Mixture | Moderate | [3] |
| Table 1: Influence of Base/Solvent System on N-Alkylation Regioselectivity. |
Problem: Side Reactions and Impurities
Q3: I'm seeing a third product in my analysis, possibly from over-alkylation. How can I prevent this?
A3: The formation of a dialkylated, quaternary 1,4-disubstituted-1,2,4-triazolium salt is a known side reaction, especially if the N1-alkylated product is allowed to react further.[2][10]
-
Cause: Using an excess of the alkylating agent, or if the N1-alkylated product is more nucleophilic than the starting triazole anion.
-
Solution:
-
Stoichiometry Control: Use a slight excess of the 1,2,4-triazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures the electrophile is consumed before it can react with the desired product.
-
Controlled Addition: Add the alkylating agent dropwise to the solution of the deprotonated triazole. This keeps the instantaneous concentration of the alkylating agent low, minimizing the chance of a second alkylation event.
-
Monitor the Reaction: Follow the reaction progress closely by TLC or LCMS. Stop the reaction as soon as the starting alkylating agent is consumed.
-
Frequently Asked Questions (FAQs)
Q4: My N4-isomer seems to disappear during aqueous work-up. Is this common? A4: Yes, this is a critical and often overlooked phenomenon. The N4-alkylated isomer is typically more polar and can have significantly higher water solubility than the N1 isomer.[1] Many early reports claiming "regiospecific" N1-alkylation were later shown to have simply lost the N4-isomer during the aqueous extraction and purification steps.[1][7]
-
Expert Insight: Always analyze the crude reaction mixture by ¹H NMR or LCMS before performing an aqueous work-up to determine the true isomeric ratio. If you must isolate the N4-isomer, avoid aqueous extractions and consider direct purification by silica gel chromatography or recrystallization from a non-aqueous solvent system.
Q5: For 3-substituted-1,2,4-triazoles, can alkylation occur at the N2 position? A5: Yes. For 1,2,4-triazoles that are substituted at the C3 and/or C5 positions, the electronic and steric landscape changes. Alkylation can potentially occur at N1, N2, or N4. In S-substituted 1,2,4-triazoles, for example, N2 alkylation is often observed, and in some cases, it is the preferential site of attack.[11][12] The regiochemical outcome for substituted systems is highly substrate-dependent and often requires empirical screening of conditions.
Q6: How can I reliably distinguish between the N1 and N4 isomers? A6: Spectroscopic methods are essential.
-
¹H NMR Spectroscopy: The chemical shifts of the triazole ring protons are distinct for each isomer. In the unsubstituted case, the C3-H and C5-H protons of the N1-isomer are non-equivalent, while they are equivalent in the symmetrical N4-isomer, which often results in a single signal.
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, the chemical shifts of the ring carbons can be used for definitive identification.
-
X-Ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard, although not always practical for routine analysis.[10]
Validated Experimental Protocols
Protocol 1: High N1-Selectivity Alkylation using DBU in THF
This protocol is adapted from established literature procedures known to provide a consistent ~90:10 ratio of N1:N4 isomers.[1][5]
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1,2,4-triazole (1.0 equiv).
-
Solvent: Add anhydrous tetrahydrofuran (THF) to create a ~0.5 M solution.
-
Deprotonation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.05 - 1.1 equiv) dropwise at room temperature. Stir for 15-30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate) (1.0 equiv) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-50 °C. Monitor the reaction by TLC or LCMS until the limiting reagent is consumed. A white precipitate of DBU·HX salt will often form.[1]
-
Work-up: Cool the reaction to room temperature. Filter off the DBU·HX salt and rinse with a small amount of THF. Concentrate the filtrate under reduced pressure.
-
Analysis & Purification: Analyze the crude residue by ¹H NMR to determine the isomeric ratio. The isomers can typically be separated by silica gel column chromatography or distillation.[1]
Protocol 2: Alkylation using Potassium Carbonate in DMF
This is a robust and scalable protocol suitable for a wide range of alkylating agents.[5]
-
Setup: To a round-bottom flask, add 1,2,4-triazole (1.0 equiv) and finely powdered anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 equiv).
-
Solvent: Add anhydrous dimethylformamide (DMF) to create a ~0.5-1.0 M solution.
-
Reaction: Stir the suspension vigorously. Add the alkylating agent (1.0 equiv) and heat the mixture to 60-80 °C.
-
Monitoring: Monitor the reaction by TLC or LCMS.
-
Work-up: After completion, cool the reaction mixture and filter off the inorganic salts. Remove the DMF under high vacuum. The residue can be partitioned between water and an organic solvent like ethyl acetate, but be mindful that the N4-isomer may be lost to the aqueous phase.[1]
-
Purification: Purify the crude product by chromatography or recrystallization.
References
-
Shreeve, J. M., et al. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. The Journal of Organic Chemistry, 67(26), 9340-9345. Available at: [Link]
-
Bulger, P. G., et al. (2000). An investigation into the alkylation of 1,2,4-triazole. Tetrahedron Letters, 41(8), 1297-1301. Available at: [Link]
-
Bulger, P. G., et al. (2000). An investigation into the alkylation of 1,2,4-triazole. ElectronicsAndBooks. Available at: [Link]
-
Zhang, Y., et al. (2005). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 7(15), 3239-3242. Available at: [Link]
-
Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. Available at: [Link]
-
Holm, A. & Straub, T. (2010). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Organic Preparations and Procedures International, 42(4), 301-347. Available at: [Link]
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(19). Available at: [Link]
-
Gissot, A., et al. (2008). Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Synthesis, 2008(15), 2353-2358. Available at: [Link]
-
Abenhaim, D., et al. (1994). Selective Alkylations of 1,2,4-Triazole and Benzotriazole in the Absence of Solvent. Heterocycles, 38(4), 793-802. Available at: [Link]
-
Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128892. Available at: [Link]
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 19. Available at: [Link]
-
Regioselective 1H-1,2,4 Triazole alkylation. Slideshare. Available at: [Link]
-
Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids. ResearchGate. Available at: [Link]
-
Halder, S., et al. (2010). Alkylations of N(4)-(4-pyridyl)-3,5-di(2-pyridyl)-1,2,4-triazole: first observation of room-temperature rearrangement of an N(4)-substituted triazole to the N(1) analogue. Chemistry–An Asian Journal, 5(4), 910-918. Available at: [Link]
-
Singh, M., et al. (2022). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Research Journal of Pharmacy and Technology, 15(12), 5857-5864. Available at: [Link]
-
Benzotriazole. Wikipedia. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988137. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988137. Available at: [Link]
-
Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128892. Available at: [Link]
-
Suramwar, N. V., et al. (2012). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. International Journal of Organic Chemistry, 2012. Available at: [Link]
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 19. Available at: [Link]
-
Davenport, J., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27(5), 928-937. Available at: [Link]
-
Suramwar, N. V., et al. (2012). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. SciSpace. Available at: [Link]
-
Jana, A., et al. (2020). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry, 85(7), 4819-4831. Available at: [Link]
-
Li, C., et al. (2014). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Organic & Biomolecular Chemistry, 12(35), 6826-6830. Available at: [Link]
-
Mechanism of a Highly Selective N2 Alkylation of Indazole-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. Available at: [Link]
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Alkylations of N(4)-(4-pyridyl)-3,5-di(2-pyridyl)-1,2,4-triazole: first observation of room-temperature rearrangement of an N(4)-substituted triazole to the N(1) analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Benzyl-1,2,4-triazole
Welcome to the technical support guide for the purification of crude 1-Benzyl-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. As Senior Application Scientists, we have structured this guide to move from initial assessment to advanced troubleshooting, explaining the rationale behind each step.
Frequently Asked Questions (FAQs): Initial Assessment
This section addresses the crucial first steps: understanding your crude product and assessing its purity.
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile of your crude product is intrinsically linked to your synthetic method, which is typically the N-alkylation of 1,2,4-triazole with a benzyl halide.
Common Impurities Include:
-
Unreacted Starting Materials:
-
1,2,4-Triazole: Often present if the reaction did not go to completion.
-
Benzyl Halide (Chloride/Bromide): Can remain if used in excess.
-
-
Regioisomers: The alkylation of 1,2,4-triazole can produce a mixture of isomers. The primary products are this compound and 4-benzyl-1,2,4-triazole. The ratio depends heavily on reaction conditions (solvent, base, temperature).
-
Over-alkylation Products: The initial product can be further alkylated to form a quaternary triazolium salt, especially under harsh conditions.
-
Reagent-Related Impurities:
-
Base: Residual inorganic bases (e.g., K₂CO₃, NaOH) or organic bases (e.g., triethylamine).
-
Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove completely.
-
Q2: How can I quickly assess the purity of my crude product before attempting a large-scale purification?
A2: A multi-faceted preliminary analysis is the most efficient approach.
-
Thin-Layer Chromatography (TLC): This is your first and most critical analytical step. It helps visualize the number of components in your mixture and provides a starting point for developing a column chromatography solvent system.[1][2] A good TLC system should give your desired product an Rf value of 0.3-0.5 .[1]
-
Proton NMR (¹H NMR): Dissolve a small sample of your crude product in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum will give you a wealth of information.[3][4] You can identify the characteristic peaks for your product (e.g., the singlet for the benzylic -CH₂- protons and the distinct singlets for the triazole ring protons) and compare their integration to peaks from impurities.
-
Melting Point: If your crude product is a solid, determining its melting point range can be a simple indicator of purity. A broad and depressed melting point range compared to the literature value suggests the presence of significant impurities.
Purification Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the most effective purification techniques.
Problem: My crude product is a complex mixture with multiple spots on TLC. What is the most robust purification method?
Solution: Flash Column Chromatography
Flash column chromatography is the workhorse technique for separating compounds with different polarities. It relies on the differential adsorption of components onto a stationary phase (typically silica gel) and their elution with a mobile phase.[5]
Workflow for Column Chromatography
Caption: Workflow for purifying this compound via column chromatography.
Detailed Protocol: Column Chromatography
-
Solvent System Selection: Use TLC to find an appropriate eluent. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture you plan to use. Pour it into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For less soluble compounds, use "dry loading": adsorb the compound onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.[1]
-
Elution & Collection: Begin eluting with your chosen solvent system. Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Monitoring: Spot every few fractions onto a TLC plate to track the separation.
-
Isolation: Combine the fractions that contain only your pure product and remove the solvent using a rotary evaporator.
Data Table: Recommended TLC Solvent Systems
| Eluent System (v/v) | Typical Rf of this compound | Notes |
| 100% Dichloromethane | ~0.1 - 0.2 | Good starting point for elution. |
| Hexane / Ethyl Acetate (1:1) | ~0.4 | A very common and effective system for this class of compounds.[2][6][7] |
| Hexane / Ethyl Acetate (2:1) | ~0.25 | Use if the product is running too high with a 1:1 mixture. |
| Dichloromethane / Methanol (98:2) | ~0.5 | Useful if the product shows low solubility or streaks in less polar systems. |
Troubleshooting Column Chromatography
-
Issue: Product is stuck at the top of the column.
-
Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, move from a 2:1 Hexane/EtOAc mixture to 1:1, or add 1-2% methanol to your dichloromethane eluent.
-
-
Issue: All compounds elute together at the solvent front.
-
Cause: The eluent is too polar.
-
Solution: Decrease the eluent polarity. For example, switch from 1:1 Hexane/EtOAc to 3:1 or 4:1.
-
-
Issue: The product band is streaking or tailing.
-
Cause: The triazole nitrogen atoms can interact strongly with the acidic silica gel, causing poor separation.
-
Solution: Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to your eluent system to neutralize the acidic sites on the silica.
-
Problem: My product is mostly pure (>85%) but has some persistent, closely-related impurities.
Solution: Recrystallization
Recrystallization is an excellent technique for purifying compounds that are solids at room temperature. It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent.[8] An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures.[9]
Decision Tree for Recrystallization Troubleshooting
Caption: Troubleshooting guide for inducing crystallization.
Detailed Protocol: Recrystallization
-
Solvent Selection: In a test tube, add a small amount of your crude product and a few drops of a test solvent. Observe solubility at room temperature and upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Using excess solvent is a common cause of low yield.[9]
-
Hot Filtration (if needed): If there are insoluble impurities (like dust or residual base), perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor, then allow them to dry completely.
Data Table: Recommended Solvents for Screening
| Solvent | Properties | Use Case |
| Ethanol | Good solvency when hot, lower when cold. | Often a good starting point for triazoles.[3] |
| Ethyl Acetate/Hexane | A two-solvent system. | Dissolve in hot ethyl acetate, then add hexane dropwise until cloudy. Reheat to clarify and cool.[10] |
| Acetone | Strong solvent. | Can be effective for more stubborn solids.[10] |
| Ethanol/Water | A common mixed-solvent system. | Dissolve in hot ethanol and add water until turbidity persists. Reheat and cool slowly.[9] |
Problem: I need to remove unreacted 1,2,4-triazole or other basic/acidic impurities.
Solution: Acid-Base Extraction
This liquid-liquid extraction technique separates compounds based on their differing acid-base properties. Since 1,2,4-triazole is a weak base, it can be protonated and moved into an aqueous layer, separating it from the less basic this compound product which remains in the organic layer.[11]
Workflow for Acid-Base Extraction
Caption: Separation of basic impurities using acid-base extraction.
Detailed Protocol: Acid-Base Extraction
-
Dissolve: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Extract: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl).
-
Separate: Stopper the funnel, invert, and vent. Shake vigorously and allow the layers to separate. The protonated basic impurities will move into the aqueous layer.
-
Isolate: Drain the lower (aqueous) layer.
-
Wash: Wash the remaining organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any residual acid) and then with brine (saturated NaCl solution) to aid in drying.
-
Dry and Concentrate: Drain the organic layer into a flask, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.
Final Purity Confirmation
Q3: How do I confirm the purity and identity of my final product?
A3: Use a combination of methods to be certain.
-
TLC: Your purified product should appear as a single spot.
-
NMR Spectroscopy: A clean ¹H and ¹³C NMR spectrum, free of impurity peaks, is strong evidence of purity.[4] The chemical shifts and coupling constants should match literature values.
-
LC-MS or HPLC: For quantitative data, HPLC can provide a purity percentage (e.g., >99% by peak area).[12][13] LC-MS will also confirm the molecular weight of your compound.
-
Melting Point: The purified solid should have a sharp melting point that matches the literature value. For example, some sources report a melting point of 97-99 °C for a related substituted this compound.[2]
References
- Process for making triazoles. (1983).
-
Supplementary Information for "A novel, efficient and green synthesis of 1,2,3-triazoles..." . The Royal Society of Chemistry. [Link]
-
Supporting Information for "Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles..." . The Royal Society of Chemistry. [Link]
- Purification of triazoles. (1981).
-
4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one. National Institutes of Health (NIH). [Link]
-
Supporting Information for "Copper-catalyzed oxidative C(sp3)-H functionalization..." . The Royal Society of Chemistry. [Link]
-
Synthesis of 1,2,4 triazole compounds. (2022). ISRES Publishing. [Link]
-
Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. (2019). ACS Omega. [Link]
-
Recrystallization - Single Solvent. University of Toronto. [Link]
-
Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles... (2021). ACS Omega. [Link]
-
A comparative study of various synthetic methods of 1,2,3-triazoles via click reaction. (2022). World Journal of Pharmaceutical Research. [Link]
-
A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018). International Research Journal of Pharmacy. [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]
-
Synthesis of some 1,2,4-Triazolyl-1,2,3-Triazole Derivatives. Jordan Journal of Chemistry. [Link]
-
Column Chromatography. Magritek. [Link]
-
Process for making triazoles. European Patent Office. [Link]
-
HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. magritek.com [magritek.com]
- 6. rsc.org [rsc.org]
- 7. Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Home Page [chem.ualberta.ca]
- 9. benchchem.com [benchchem.com]
- 10. 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Process for making triazoles - Patent 0075459 [data.epo.org]
- 12. benchchem.com [benchchem.com]
- 13. helixchrom.com [helixchrom.com]
Side reaction products in the synthesis of 1-Benzyl-1,2,4-triazole
Welcome to the technical support center for the synthesis of 1-benzyl-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. We will delve into the mechanistic underpinnings of side product formation, provide robust troubleshooting strategies, and offer validated protocols to enhance your synthetic success.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound, a valuable building block in medicinal chemistry, primarily involves the N-alkylation of 1,2,4-triazole with a benzyl halide. The core challenge in this synthesis is controlling the regioselectivity of the benzylation. The 1,2,4-triazole anion is an ambident nucleophile, meaning it has two reactive nitrogen atoms (N1 and N4) that can attack the electrophilic benzyl halide. This often leads to the formation of a mixture of two major regioisomers: the desired this compound and the undesired 4-benzyl-1,2,4-triazole. The ratio of these isomers is highly sensitive to reaction conditions.
This guide will equip you with the knowledge to understand, control, and troubleshoot the formation of these side products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis and purification of this compound.
Issue 1: My reaction produced a mixture of isomers. How can I improve the selectivity for the 1-benzyl product?
Answer:
The formation of the 4-benzyl isomer is the most common side reaction. The regioselectivity is primarily dictated by the reaction conditions, specifically the choice of base and solvent.
-
Mechanistic Insight: The benzylation of 1,2,4-triazole can proceed through different pathways. In the presence of a strong base that fully deprotonates the triazole, the resulting anion's N1 position is generally more nucleophilic due to electronic factors, favoring the formation of the 1-benzyl isomer. However, under less basic or protic conditions, the reaction can be influenced by the stability of the transition state, and the N4 position can become more reactive.
-
Troubleshooting Steps:
-
Optimize the Base: The use of a strong, non-nucleophilic base is crucial. Sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is a common and effective choice for selectively generating the 1-benzyl isomer. The sodium cation is believed to coordinate with the N1 and N2 positions of the triazole ring, sterically hindering the approach of the benzyl halide to the N4 position.
-
Solvent Selection: Aprotic polar solvents like DMF and THF are preferred as they can solvate the cation of the base without interfering with the nucleophilicity of the triazole anion. Protic solvents, such as ethanol or water, can lead to a decrease in regioselectivity.
-
Temperature Control: Running the reaction at a controlled temperature, typically starting at 0 °C for the deprotonation step and then allowing it to slowly warm to room temperature, can help improve selectivity.
-
-
Experimental Protocol for Improved Selectivity:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF at 0 °C, add 1,2,4-triazole (1.0 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Issue 2: I see an unexpected peak in my NMR spectrum that I can't identify.
Answer:
Besides the 4-benzyl isomer, other minor side products can form, although they are less common. These can include products from over-alkylation or reactions with impurities.
-
Potential Side Products and Their Identification:
-
1,4-Dibenzyl-1,2,4-triazolium salt: This can form if an excess of benzyl halide is used or if the reaction temperature is too high. This salt is ionic and will likely have different solubility and chromatographic behavior compared to the neutral products. It can be identified by mass spectrometry and by the characteristic downfield shift of the triazole ring protons in the 1H NMR spectrum.
-
Products from Impurities: Impurities in the starting materials (e.g., dibenzyl ether in benzyl bromide) can lead to unexpected byproducts. Always use high-purity starting materials.
-
-
Diagnostic Workflow:
Caption: Diagnostic workflow for identifying unknown side products.
Issue 3: My yield is consistently low, even after optimizing for regioselectivity.
Answer:
Low yields can stem from several factors beyond isomer formation, including incomplete reactions, product degradation, or losses during work-up and purification.
-
Potential Causes and Solutions:
-
Inactive Reagents:
-
Sodium Hydride: NaH is highly reactive with moisture. Use fresh, high-quality NaH from a sealed container.
-
Benzyl Halide: Benzyl bromide and chloride can degrade over time. It's advisable to use freshly opened or purified reagents.
-
-
Incomplete Reaction:
-
Ensure the deprotonation of 1,2,4-triazole is complete before adding the benzyl halide. You can test this by taking a small aliquot, quenching it, and analyzing by TLC or LC-MS.
-
Extend the reaction time and monitor by an appropriate analytical method.
-
-
Product Loss During Work-up:
-
This compound has some water solubility. Ensure you perform multiple extractions with your organic solvent to maximize recovery.
-
Back-extraction of the combined organic layers with a small amount of water can help remove any remaining DMF.
-
-
Degradation: While generally stable, prolonged exposure to strong acids or bases during work-up should be avoided.
-
Frequently Asked Questions (FAQs)
Q1: What are the key spectral differences between 1-benzyl- and 4-benzyl-1,2,4-triazole?
A1: The two isomers can be readily distinguished by 1H and 13C NMR spectroscopy.
| Compound | 1H NMR (δ, ppm) in CDCl3 | 13C NMR (δ, ppm) in CDCl3 |
| This compound | ~8.0 (s, 1H, H-5), ~7.9 (s, 1H, H-3), ~7.4-7.2 (m, 5H, Ar-H), ~5.4 (s, 2H, CH2) | ~152 (C-3), ~145 (C-5), ~134 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~54 (CH2) |
| 4-Benzyl-1,2,4-triazole | ~8.2 (s, 2H, H-3 & H-5), ~7.4-7.2 (m, 5H, Ar-H), ~5.3 (s, 2H, CH2) | ~145 (C-3 & C-5), ~135 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~52 (CH2) |
The most telling difference in the 1H NMR is that the 4-benzyl isomer shows a single peak for the two equivalent triazole protons, while the 1-benzyl isomer shows two distinct singlets.
Q2: How does the choice of leaving group on the benzyl electrophile affect the reaction?
A2: The reactivity of the benzyl halide follows the order: Benzyl Iodide > Benzyl Bromide > Benzyl Chloride. While benzyl iodide is the most reactive, it is also more expensive and less stable. Benzyl bromide offers a good balance of reactivity and stability and is most commonly used. Benzyl chloride is less reactive and may require harsher conditions (e.g., higher temperatures), which could negatively impact regioselectivity.
Q3: Can I use other bases like potassium carbonate or triethylamine?
A3: Yes, but these bases often lead to lower regioselectivity. Weaker bases like potassium carbonate (K2CO3) or triethylamine (Et3N) may not fully deprotonate the 1,2,4-triazole, leading to a more complex reaction mixture where the N4 position can be more competitive. These conditions often result in a mixture of the 1- and 4-benzyl isomers, requiring more challenging purification.
Q4: What is the best way to purify the this compound from the 4-benzyl isomer?
A4: Column chromatography on silica gel is the most effective method for separating the two isomers. The 1-benzyl isomer is typically less polar than the 4-benzyl isomer and will elute first. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.
Reaction Mechanism and Selectivity
Caption: General mechanism for the benzylation of 1,2,4-triazole.
This guide provides a foundational understanding of the side reactions in the synthesis of this compound and practical solutions to overcome them. For further in-depth knowledge, we recommend consulting the references below.
References
-
Title: A Convenient Synthesis of 1-Substituted-1H-1,2,4-triazoles Source: Synthetic Communications URL: [Link]
-
Title: Regioselective N-Alkylation of 1,2,4-Triazole: A Critical Review Source: Arkivoc URL: [Link]
-
Title: Microwave-assisted regioselective synthesis of N-substituted 1,2,4-triazoles Source: Tetrahedron Letters URL: [Link]
Technical Support Center: A Guide to Scaling Up 1-Benzyl-1,2,4-triazole Synthesis
Welcome to the Technical Support Center for the synthesis of 1-Benzyl-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine and scale up their laboratory-scale protocols. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical experience.
Section 1: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.
Issue 1: Low or Inconsistent Yields
Question: My reaction yield for the benzylation of 1,2,4-triazole is consistently low, or varies significantly between batches, especially during scale-up. What are the potential causes and how can I improve it?
Answer:
Low or inconsistent yields in the N-alkylation of 1,2,4-triazole often stem from several factors, primarily incomplete deprotonation of the triazole ring, suboptimal reaction conditions, and challenges with reagent addition at a larger scale.
Troubleshooting Steps:
-
Evaluate the Base and Solvent System:
-
Base Strength and Solubility: Sodium hydride (NaH) is a common and effective base for deprotonating 1,2,4-triazole. However, its heterogeneous nature in many organic solvents can lead to incomplete deprotonation, especially on a larger scale where mixing becomes less efficient. Ensure the NaH dispersion is of good quality and handled under strictly anhydrous conditions.[1][2][3]
-
Solvent Choice: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are typically used. DMF can help solubilize the resulting triazole anion to some extent, but can be difficult to remove during workup. THF is a good alternative, though the sodium salt of the triazole has limited solubility. Ensure the solvent is rigorously dried before use, as any moisture will quench the sodium hydride.
-
-
Optimize Reaction Temperature and Time:
-
Deprotonation Step: The initial deprotonation with NaH is often performed at 0°C to control the exothermic reaction and hydrogen gas evolution. Allowing the mixture to slowly warm to room temperature and stirring for a sufficient time (e.g., 1-2 hours) before adding the benzyl halide can ensure complete formation of the triazolide anion.
-
Alkylation Step: The subsequent benzylation is typically carried out at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Controlled Reagent Addition:
-
Slow Addition of Benzyl Halide: On a larger scale, the dropwise addition of the benzyl halide (e.g., benzyl bromide or chloride) is crucial. This helps to maintain a low concentration of the electrophile, which can minimize side reactions and control the exothermicity of the reaction.
-
-
Consider Phase Transfer Catalysis (PTC):
-
For larger-scale syntheses, a phase transfer catalyst can be highly effective. This method avoids the use of strong, moisture-sensitive bases like NaH. A typical PTC system would involve using a less hazardous base like potassium carbonate in a biphasic solvent system with a catalyst such as a quaternary ammonium salt.[4] This approach can improve reaction rates and simplify the workup procedure.
-
Issue 2: Formation of Regioisomers (1-Benzyl vs. 4-Benzyl)
Question: I am observing the formation of both this compound and the undesired 4-benzyl-1,2,4-triazole isomer. How can I improve the regioselectivity of the reaction?
Answer:
The alkylation of 1,2,4-triazole is a classic case of ambident nucleophilicity, where alkylation can occur at either the N1 or N4 position.[5][6] The ratio of the resulting isomers is influenced by several factors, including the counterion, solvent, and the nature of the alkylating agent.
Troubleshooting Steps:
-
Choice of Base and Counterion:
-
The nature of the cation from the base can influence the site of alkylation. While sodium hydride is commonly used, exploring other bases that might alter the ion-pairing with the triazolate anion could shift the regioselectivity.
-
-
Solvent Polarity:
-
The polarity of the solvent can impact the regioselectivity. In general, polar aprotic solvents tend to favor N1-alkylation. Experimenting with different solvents of varying polarity might be necessary to optimize for the desired 1-benzyl isomer.
-
-
Advanced Strategies for Regiocontrol:
-
Recent research has shown that specific ion-pairing agents can be used to direct the alkylation to a particular nitrogen.[6] While this may add complexity to the synthesis, it offers a powerful tool for achieving high regioselectivity.
-
-
Purification Strategy:
-
If the formation of the 4-benzyl isomer cannot be completely suppressed, an efficient purification method is essential. The two isomers often have different polarities, allowing for separation by column chromatography. Developing a robust chromatographic method at the lab scale is crucial before attempting a large-scale separation.
-
Issue 3: Difficulties in Product Isolation and Purification
Question: The workup and purification of my this compound are proving to be challenging, especially with the removal of DMF and purification of the final product. What are some best practices?
Answer:
Workup and purification are critical steps that can significantly impact the overall yield and purity of the final product, particularly during scale-up.
Troubleshooting Steps:
-
Quenching the Reaction:
-
After the reaction is complete, it must be carefully quenched to destroy any unreacted sodium hydride. This is typically done by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride at 0°C. Be prepared for vigorous hydrogen gas evolution.
-
-
Solvent Removal:
-
If DMF was used as the solvent, its high boiling point can make it difficult to remove. One common technique is to perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) and wash the combined organic layers with water or brine to remove the DMF.
-
-
Purification Techniques:
-
Crystallization: If the crude product is a solid and of reasonable purity, recrystallization is often the most efficient method for purification on a large scale.[7][8] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find one that provides good recovery and high purity.
-
Column Chromatography: For less pure materials or to separate isomers, column chromatography is necessary. Optimize the mobile phase on a small scale to achieve good separation. For larger scales, consider using a flash chromatography system.
-
Alternative Purification: In some cases, forming a salt of the triazole can facilitate purification.[9]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with sodium hydride?
A1: Sodium hydride (NaH) is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite.[2][10][11]
-
Handling: Always handle NaH in an inert atmosphere (e.g., in a glovebox or under a nitrogen or argon blanket).[1][3] It is typically supplied as a dispersion in mineral oil to reduce its pyrophoricity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and nitrile gloves.[1][2]
-
Quenching: Quench reactions containing NaH slowly and carefully at low temperatures.
-
Storage: Store NaH in a tightly sealed container in a dry, well-ventilated area away from water and sources of ignition.[2][10]
Q2: Can I use benzyl chloride instead of benzyl bromide?
A2: Yes, benzyl chloride can be used as the alkylating agent. However, benzyl bromide is generally more reactive than benzyl chloride. If you are using benzyl chloride, you may need to use slightly more forcing reaction conditions, such as a higher temperature or longer reaction time, to achieve a comparable conversion.
Q3: How do I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting 1,2,4-triazole is quite polar and will have a low Rf value, while the this compound product is less polar and will have a higher Rf value. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is a powerful tool.
Q4: What are the critical parameters to consider when scaling up this synthesis?
A4: When scaling up, several factors become more critical:
-
Heat Transfer: The reaction is exothermic, and on a larger scale, efficient heat dissipation is crucial to maintain temperature control. Use a reaction vessel with a large surface area and an efficient cooling system.
-
Mixing: Efficient stirring is essential to ensure homogeneity, especially when using a heterogeneous reagent like sodium hydride.
-
Reagent Addition: The rate of addition of reagents, particularly the benzyl halide, needs to be carefully controlled to manage the reaction exotherm.
-
Workup and Isolation: The volumes of solvents used in extraction and purification will increase significantly. Ensure you have appropriately sized equipment for these steps.
Section 3: Experimental Protocols and Data
Representative Lab-Scale Protocol for this compound Synthesis
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1,2,4-Triazole | 69.07 | 5.00 g | 0.0724 | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 3.18 g | 0.0796 | 1.1 |
| Benzyl Bromide | 171.04 | 13.6 g (9.2 mL) | 0.0795 | 1.1 |
| Anhydrous DMF | - | 100 mL | - | - |
Procedure:
-
To a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2,4-triazole (5.00 g, 0.0724 mol).
-
Add anhydrous DMF (100 mL) and cool the mixture to 0°C in an ice bath.
-
Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 3.18 g, 0.0796 mol) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0°C and add benzyl bromide (9.2 mL, 0.0795 mol) dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 30% ethyl acetate in hexanes) to afford this compound as a white solid.
Visualization of the Synthetic Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Sources
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. wcms.uillinois.edu [wcms.uillinois.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. iiste.org [iiste.org]
- 9. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis
Introduction
Welcome to the Technical Support Center for the Pellizzari reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this classic condensation reaction to synthesize 1,2,4-triazoles. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] While the Pellizzari reaction, which involves the condensation of an amide and an acylhydrazide, is a direct route to these valuable heterocycles, it is not without its challenges.[1][2] High reaction temperatures and the potential for side reactions can often lead to the formation of impurities, complicating purification and reducing yields.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of the Pellizzari reaction and minimize the formation of impurities in your synthesis of 1,2,4-triazoles.
Understanding the Reaction: Mechanism and Key Challenges
The Pellizzari reaction proceeds through the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide, followed by a series of cyclization and dehydration steps to form the stable 1,2,4-triazole ring.[2][3]
The primary challenges associated with this reaction are the often harsh conditions required, typically high temperatures (often exceeding 200°C) and long reaction times, which can lead to the formation of several impurities.[1][2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the Pellizzari reaction, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,2,4-Triazole | - Insufficiently high reaction temperature. - Short reaction time. - Inefficient removal of water byproduct. - Low purity of starting materials. | - Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction progress by TLC or LC-MS. [3]- Extend the reaction time and continue to monitor. [3]- If the reaction setup allows, consider using a Dean-Stark trap to remove water. [3]- Ensure the amide and acylhydrazide are of high purity and are thoroughly dried before use. [4] |
| Formation of a Mixture of Isomeric Triazoles (in unsymmetrical reactions) | - High reaction temperatures promoting acyl interchange. [4][5]- Prolonged reaction times at elevated temperatures. [3] | - Optimize the reaction to the lowest effective temperature that provides a reasonable rate of formation for the desired product. [3][4]- Employ microwave synthesis to significantly shorten reaction times and potentially reduce the extent of acyl interchange. [1][2][4]- If feasible, design the synthesis to be symmetrical (using an amide and acylhydrazide with the same acyl group) to yield a single triazole product. [4] |
| Presence of 1,3,4-Oxadiazole Impurities | - Competing intramolecular cyclization of the acylhydrazide or an intermediate. | - Carefully control the reaction temperature; lower temperatures generally favor the formation of the 1,2,4-triazole. - Consider the use of a less acidic reaction medium if applicable, as acidic conditions can promote oxadiazole formation. |
| Complex Reaction Mixture with Unidentified Byproducts | - Thermal decomposition of starting materials (amides and acylhydrazides) or the 1,2,4-triazole product at high temperatures. [3]- Side reactions involving other functional groups on the starting materials. [3] | - Lower the reaction temperature. [3]- If sensitive functional groups are present, consider using protecting groups. [3]- Analyze the crude reaction mixture by LC-MS or GC-MS to identify the molecular weights of the byproducts, which can provide clues to their structures. [3] |
| Difficulty in Purifying the Desired 1,2,4-Triazole | - Similar polarities of the desired product and isomeric side products. - Co-crystallization of the product with impurities. | - Utilize column chromatography with a carefully selected solvent system; a gradient elution may be necessary. - High-Performance Liquid Chromatography (HPLC) can be an effective technique for separating closely related isomers. [1]- Attempt recrystallization from a variety of solvents to find one that selectively precipitates the desired product. |
In-Depth Look at Key Impurities and Their Formation Mechanisms
A thorough understanding of how impurities are formed is critical for developing effective strategies to minimize them.
Isomeric 1,2,4-Triazoles via Acyl Interchange
In unsymmetrical Pellizzari reactions, where the acyl groups of the amide (R) and the acylhydrazide (R') are different, a significant side reaction is the "interchange of acyl groups."[4][5] This process, exacerbated by high temperatures, leads to the formation of two new starting materials, which then react to produce a mixture of up to three different 1,2,4-triazole products, complicating purification and reducing the yield of the desired product.[4]
Caption: Acyl interchange in unsymmetrical Pellizzari reactions.
1,3,4-Oxadiazole Formation
Another common impurity is the isomeric 1,3,4-oxadiazole. This arises from a competing intramolecular cyclization pathway of an intermediate, which can be favored under certain conditions.
Caption: Competing pathways leading to 1,2,4-triazole and 1,3,4-oxadiazole.
Thermal Decomposition Products
The high temperatures often employed in the Pellizzari reaction can lead to the thermal decomposition of the starting materials, benzamide and benzoylhydrazide. When heated to decomposition, benzamide can emit toxic fumes of nitrogen oxides.[6] Similarly, benzoylhydrazine can also decompose upon heating.[7] The specific decomposition products can be complex and may include nitriles, carboxylic acids, and other fragments, further complicating the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the Pellizzari reaction?
A1: The optimal temperature is highly substrate-dependent. While traditional protocols often call for temperatures between 220-250°C, it is crucial to find the lowest effective temperature that allows the reaction to proceed at a reasonable rate to minimize side reactions like acyl interchange and thermal decomposition.[1][3] It is recommended to start with a lower temperature and gradually increase it in 10-20°C increments while monitoring the reaction progress.[3] One study on the synthesis of an amide showed that increasing the reaction temperature from 50°C to 80°C led to a linear increase in both yield and purity.[8]
Q2: How can microwave synthesis improve my Pellizzari reaction?
A2: Microwave-assisted synthesis is an excellent modern alternative to conventional heating for the Pellizzari reaction.[1] The primary advantages include significantly reduced reaction times, which can minimize the formation of thermally induced byproducts, and often improved yields.[1][2][9][10] For example, a reaction that might take hours with conventional heating could potentially be completed in minutes using a microwave synthesizer.[1] A study on the synthesis of 10H-phenothiazine derivatives highlighted that microwave irradiation can lead to enhanced reaction rates, high yields, improved selectivity, and a reduction in thermal degradation byproducts.[9]
Q3: What are the best solvents for the Pellizzari reaction?
A3: The Pellizzari reaction can be performed neat (without a solvent) or in a high-boiling point solvent.[1] The choice of solvent can influence the reaction's selectivity. While neat reactions are common, exploring high-boiling polar aprotic solvents may offer better control over the reaction. For microwave synthesis, the choice of solvent is critical as it needs to efficiently absorb microwave energy.
Q4: How can I effectively monitor the progress of my Pellizzari reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the consumption of starting materials and the formation of the product.[3] For more quantitative analysis and to track the formation of impurities, High-Performance Liquid Chromatography (HPLC) is recommended.[3]
Q5: What are some recommended starting points for developing an HPLC method to analyze my reaction mixture?
A5: A good starting point for separating 1,2,4-triazole derivatives is a C18 reverse-phase column.[3] The mobile phase typically consists of a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. A UV detector set at a wavelength where the triazole ring absorbs (commonly around 223 nm or 254 nm) is suitable for detection.[3][11] For more challenging separations, especially with very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable alternative.[12]
Experimental Protocols
Protocol 1: Classical Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol describes the traditional, neat synthesis of a symmetrical 1,2,4-triazole.
Materials:
-
Benzamide
-
Benzoylhydrazide
-
Ethanol (for recrystallization)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[1]
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[1]
-
Maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will solidify.[1]
-
Triturate the solid product with ethanol to remove impurities.[1]
-
Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[1]
-
Characterize the final product using appropriate analytical techniques such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles
This protocol provides a general guideline for a more rapid and efficient microwave-assisted synthesis.
Materials:
-
Substituted Aromatic Hydrazide (0.005 moles)
-
Substituted Nitrile (0.0055 moles)
-
Potassium Carbonate (0.0055 moles)
-
n-Butanol (10 mL)
-
Microwave reactor vial (20 mL)
-
Microwave synthesizer
Procedure:
-
To a 20 mL microwave reactor vial, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.[12]
-
Add 10 mL of n-butanol to the vial.[12]
-
Seal the vial and place it in the microwave synthesizer.[12]
-
Irradiate the reaction mixture at 150°C for 2 hours (note: reaction time may need optimization).[12]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated substituted 1,2,4-triazole product can be collected by filtration.[12]
-
Further purification can be achieved by recrystallization from a suitable solvent.
Protocol 3: General HPLC Analysis of a Pellizzari Reaction Mixture
This protocol provides a general method for analyzing the product mixture from a Pellizzari reaction.
Instrumentation and Columns:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV detector is suitable.
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for the separation of 1,2,4-triazole derivatives.[3]
Mobile Phase:
-
A typical mobile phase would be a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid (0.1%) to improve peak shape.
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject a small volume of the sample onto the HPLC column.
-
Run a gradient elution, for example, starting with a low percentage of acetonitrile and gradually increasing it.
-
Monitor the elution of compounds using the UV detector at a wavelength where the triazole ring absorbs (e.g., 223 nm or 254 nm).[3][11]
-
If available, couple the HPLC to a mass spectrometer (LC-MS) to obtain the mass of each eluting peak, which will help in identifying the desired product and any isomeric side products (which will have the same mass).[3]
References
[13] An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones. (URL not available) [14] HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. (URL not available) [12] HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. (URL not available) [11] [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. PubMed. (URL not available) [1] Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols. Benchchem. (URL not available) [15] Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. ResearchGate. (URL not available) Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. (URL not available) [16] Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. Benchchem. (URL not available) [17] An In-depth Technical Guide to the Synthesis and Characterization of 1,2,4-Triazole Containing Molecules. Benchchem. (URL not available) Pellizzari Reaction. (URL not available) [3] . Benchchem. (URL not available) [2] Pellizzari reaction. Wikipedia. (URL not available) A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science (RSC Publishing). (URL not available) [18] Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. SIELC Technologies. (URL not available) [19] Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (URL not available) [20] Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. ResearchGate. (URL not available) [7] Benzoylhydrazine. PubChem. (URL not available) [4] common side reactions in Pellizzari and Einhorn-Brunner reactions. Benchchem. (URL not available) [6] Benzamide. PubChem. (URL not available) [21] Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL not available) [22] One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. MDPI. (URL not available) [23] Synthesis and thermal decomposition of N,N-dialkoxyamides. PubMed. (URL not available) [24] Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (URL not available) [25] synthesis of 1,2,4 triazole compounds. ISRES. (URL not available) [26] Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. (URL not available) [27] Thermal and Photofragmentation of N-Benzoylhydrazone Derivatives. ResearchGate. (URL not available) [28] Can Reaction Temperature Impact Synthetic Product Yield and Purity?. Biotage. (URL not available) [29] Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (URL not available) [30] Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central. (URL not available) [8] Effect of Temperature on the Purity and Yield of Aspirin. AWS. (URL not available) [9] Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry. (URL not available) [10] Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. (URL not available) [31] Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed. (URL not available) [32] Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. (URL not available) [33] Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives: Consideration of reduction reactions in the gas phase. PubMed. (URL not available) [34] Thermal stability and degradation of aromatic polyamides. Part 2. Structure-reactivity relationships in the pyrolysis and hydrolysis of benzamides. Northwestern Scholars. (URL not available)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pellizzari Reaction [drugfuture.com]
- 6. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 9. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 11. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. jchemrev.com [jchemrev.com]
- 22. One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates [mdpi.com]
- 23. Synthesis and thermal decomposition of N,N-dialkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chemmethod.com [chemmethod.com]
- 25. isres.org [isres.org]
- 26. scispace.com [scispace.com]
- 27. researchgate.net [researchgate.net]
- 28. biotage.com [biotage.com]
- 29. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 33. Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives: Consideration of reduction reactions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. scholars.northwestern.edu [scholars.northwestern.edu]
Technical Support Center: Strategies for Regioselective 1-Benzyl-1,2,4-triazole Synthesis
Welcome to the Technical Support Center for 1,2,4-triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of 1-Benzyl-1,2,4-triazoles, with a focus on controlling and enhancing regioselectivity. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity a significant challenge in the benzylation of 1,2,4-triazole?
A: The challenge of regioselectivity in the benzylation of 1,2,4-triazole arises from the electronic and structural nature of the triazole ring itself. The unsubstituted 1,2,4-triazole molecule exists as two tautomeric forms, which means the proton can reside on either the N1 or N4 nitrogen. This results in three potential nucleophilic nitrogen atoms (N1, N2, and N4) available for alkylation.
-
Electronic Factors: The nucleophilicity of these nitrogen atoms is not equal. Computational studies, including the analysis of Fukui functions and molecular electrostatic potential, help in predicting the most likely sites for electrophilic attack.[1][2] Generally, the N1 and N4 positions are more nucleophilic and thus more prone to alkylation than the N2 position.[3][4]
-
Steric Hindrance: The accessibility of each nitrogen atom to the incoming benzyl group also plays a crucial role. While electronic factors might favor one position, steric hindrance can direct the substitution to a less crowded site.
-
Tautomerism: The presence of tautomers means that even under a specific set of conditions, the reaction can proceed through multiple pathways, leading to a mixture of isomers.
The interplay of these factors makes it difficult to direct the benzyl group to a single desired nitrogen atom, often resulting in a mixture of 1-benzyl and 4-benzyl isomers.
Caption: Potential sites for electrophilic attack on the 1,2,4-triazole ring.
Q2: What are the typical products and isomer ratios observed in direct benzylation?
A: Direct alkylation of 1,2,4-triazole with benzyl halides typically yields a mixture of 1-substituted and 4-substituted isomers as the major products. The ratio of these isomers is highly dependent on the reaction conditions. For instance, alkylation with various alkyl halides in the presence of a base like DBU often results in a regioselectivity of approximately 90:10 in favor of the N1 isomer.[5][6]
| Alkylating Agent | Base | Solvent | N1:N4 Isomer Ratio (approx.) | Yield (%) | Reference |
| Nitrobenzyl bromide | DBU | THF | ~90:10 | High | [7] |
| Methyl iodide | K₂CO₃ | DMF | Predominantly N1 | 97 | [7] |
| Various alkyl halides | K₂CO₃ | Ionic Liquid (MW) | Regioselective for N1 | 88 | [7][8] |
Q3: How can I manipulate reaction conditions to favor the synthesis of 1-Benzyl-1,2,4-triazole?
A: Achieving high regioselectivity for the N1-benzyl isomer is a common goal. Several parameters can be optimized to influence the outcome:
-
Choice of Base: The base plays a critical role. Weakly nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often effective in promoting N1-alkylation.[5][9] Stronger bases like sodium hydroxide can also be used, but the solvent system becomes more critical.[10] The use of potassium carbonate (K₂CO₃) is also a common and effective strategy.[8]
-
Solvent System: The choice of solvent can influence which tautomer is more prevalent and the solvation of the triazole anion, thereby affecting the site of attack. Aprotic solvents like THF, DMF, or acetone are frequently used.
-
Temperature Control: Lower temperatures generally favor the kinetically controlled product, which is often the N1-isomer due to it being the most nucleophilic site.
-
Protecting Groups: A more definitive but longer route involves the use of protecting groups. For example, the N4 position can be selectively protected, forcing the benzylation to occur at the N1 position. Subsequent deprotection yields the desired this compound.
Experimental Protocol: Regioselective N1-Benzylation using DBU
This protocol is adapted from methodologies that have shown high N1 selectivity.[5]
Materials:
-
1,2,4-Triazole
-
Benzyl bromide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1,2,4-triazole (1.0 eq) in anhydrous THF, add DBU (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-20 minutes.
-
Add benzyl bromide (1.05 eq) dropwise to the solution.
-
Continue stirring at room temperature and monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N4 isomers.
Q4: Are there any strategies to synthesize the thermodynamically more stable isomers, such as through rearrangement?
A: Yes, in some cases, a thermodynamically more stable isomer can be obtained through a rearrangement reaction. The Dimroth rearrangement is a well-known process in triazole chemistry where endocyclic and exocyclic nitrogen atoms can switch places, or substituents can migrate between nitrogen atoms.[11][12][13] This rearrangement is typically facilitated by heat or occurs under acidic or basic conditions.[14][15] While more commonly discussed for substituted or fused 1,2,4-triazoles, it's a phenomenon to be aware of as it can lead to the formation of the thermodynamically favored product over time or at elevated temperatures.[13][15]
Q5: What are some alternative synthetic routes that offer inherent regioselectivity?
A: To circumvent the challenges of direct alkylation, de novo synthesis strategies can be employed. These methods construct the 1,2,4-triazole ring with the benzyl group already incorporated in the desired position, thus ensuring complete regioselectivity.
-
Cycloaddition Reactions: Catalyst-controlled [3+2] cycloaddition reactions, for example between isocyanides and diazonium salts, can offer high regioselectivity. The choice of catalyst, such as Ag(I) or Cu(II), can direct the formation to either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles, respectively.[16][17]
-
From Amidrazones: The reaction of N-benzyl-substituted amidrazones with appropriate reagents can lead directly to the formation of 1-benzyl-1,2,4-triazoles.
Caption: Comparison of direct alkylation versus de novo synthesis for regiocontrol.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (e.g., ~1:1 mixture of N1 and N4 isomers) | - Incorrect Base: The chosen base may not be optimal for directing the reaction. - High Temperature: The reaction may be running under thermodynamic control, favoring a mixture. - Solvent Effects: The solvent may be promoting the formation of both isomers. | - Switch to a weakly nucleophilic base like DBU.[5][9] - Run the reaction at a lower temperature (e.g., 0 °C or room temperature). - Screen different aprotic solvents like THF, acetonitrile, or DMF. |
| Low Overall Yield | - Incomplete Reaction: The reaction may not have gone to completion. - Side Reactions: Formation of byproducts, such as quaternary triazolium salts from over-alkylation. - Purification Loss: Difficulty in separating isomers can lead to loss of material. | - Increase reaction time or slightly elevate the temperature after confirming regioselectivity is not adversely affected. - Use a slight excess of the 1,2,4-triazole relative to the benzyl halide to minimize over-alkylation. - Optimize the chromatographic separation method (e.g., try different solvent systems). |
| Formation of Quaternary Salts | - Excess Alkylating Agent: Using too much benzyl halide. - Reaction Conditions: Certain base/solvent combinations might promote a second alkylation. | - Use stoichiometric amounts or a slight excess of the triazole. - Add the benzyl halide slowly to the reaction mixture. |
| Difficulty Separating Isomers | - Similar Polarity: The N1 and N4 isomers can have very similar polarities, making chromatographic separation challenging. | - Use a long chromatography column and a shallow solvent gradient for better resolution. - Consider preparative HPLC if silica gel chromatography is ineffective.[6] - Attempt fractional crystallization with different solvent systems. |
References
-
Wikipedia. Dimroth rearrangement. [Link]
- Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021). Chemical Engineering Journal.
- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). Journal of Chemical Reviews.
- The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). Chemistry of Heterocyclic Compounds.
-
Dimroth rearrangement-based synthesis of novel derivatives of[11][13]selenazolo[5,4-e][11][12][14]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture. (2021). Molecular Diversity.
- Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. (2020). Journal of Molecular Structure.
- Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. (2015). The Journal of Organic Chemistry.
- Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. (2020). Journal of Molecular Structure.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry.
- Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016). Chemistry Central Journal.
- Regioselective 1H-1,2,4 Triazole alkyl
- Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. (2023). Synfacts.
- The Chemistry of 1,2,4-Triazoles. (1961). Chemical Reviews.
- Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. (2018). Letters in Drug Design & Discovery.
- (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016).
- Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. (2023). RSC Advances.
- (A) Synthesis of 1,4- or 2,4-disubstituted-1,2,3-triazoles. (B) “One pot” three components synthesis of N2-substituted-1,2,3-triazole. (C) Possible mechanism of synthesis of the framework (b). (2022).
- Base-Controlled Regiospecific Mono-Benzylation/Allylation and Diallylation of 4-Aryl-5-indolyl-1,2,4-triazole-3-thione: Thio-Aza Allyl Rearrangement. (2023). Molecules.
-
The mechanism, the chemoselectivity and the regioselectivity of the 1- benzyl-4-ethynyl-1H-[11][12][13]triazole and 1-azidomethyl-4-tert-butyl-benzene. (2018). Moroccan Journal of Chemistry.
- Highly regioselective one-step synthesis of 1-benzyl-5-formyl-1,2,3-triazole-4-carboxyl
- synthesis of 1,2,4 triazole compounds. (2023).
- An Investigation into the Alkylation of 1,2,4-Triazole. (2015). Request PDF.
- STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. (2025). Journal of the Chemical Society of Pakistan.
- An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles. (2025). Benchchem.
- An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. (2025).
- Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. (2002). The Journal of Organic Chemistry.
- A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (2022). Beilstein Journal of Organic Chemistry.
- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2021). The Journal of Organic Chemistry.
- Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.
- Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. (2025). Journal of the Indian Chemical Society.
- Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacet
- Separation of alkylated 1,2,4-triazole in solution. (2017). Chemistry Stack Exchange.
- C4,C5‐Diarylation of 2‐benzyl‐1,2,3‐triazole. (2019).
- Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (2024). Molecules.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 3. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benthamscience.com [benthamscience.com]
- 14. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. profdoc.um.ac.ir [profdoc.um.ac.ir]
- 16. isres.org [isres.org]
- 17. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Corrosion Inhibition: Benzotriazole vs. 1-Benzyl-1,2,4-triazole
In the continuous battle against material degradation, organic corrosion inhibitors are indispensable tools for preserving the integrity of metallic assets. Among these, heterocyclic compounds containing nitrogen, such as triazoles, have established themselves as highly effective agents, particularly for copper and its alloys. For decades, Benzotriazole (BTA) has been the industry benchmark. However, the quest for enhanced performance under diverse and increasingly harsh conditions has driven the development of functionalized derivatives.
This guide provides an in-depth, objective comparison between the classic Benzotriazole and a promising alternative, 1-Benzyl-1,2,4-triazole. We will dissect their mechanisms of action, present supporting experimental data, and provide the technical protocols necessary for their evaluation. This analysis is designed for researchers, materials scientists, and development professionals seeking to make informed decisions in the selection and application of corrosion inhibitors.
Chapter 1: The Incumbent—Benzotriazole (BTA)
Benzotriazole (C₆H₅N₃) is a heterocyclic compound renowned for its efficacy as a corrosion inhibitor, especially for copper and its alloys.[1] Its protective action has been a subject of extensive study for over two decades.[1][2]
Mechanism of Action
The primary protective mechanism of BTA involves its chemisorption onto the metal surface, leading to the formation of a durable, passive film.[1] This process can be understood through the following steps:
-
Adsorption: The BTA molecule, with its electron-rich nitrogen atoms in the triazole ring, is drawn to the metal surface. These nitrogen atoms readily donate their lone pair electrons to the vacant d-orbitals of metal atoms, particularly copper.[1]
-
Complex Formation: This initial interaction strengthens into a chemical bond (chemisorption), forming an insoluble polymeric complex, often described as [Cu(I)BTA]n.[1][3]
-
Barrier Formation: This complex grows into a thin, robust film, potentially only a few nanometers thick, that acts as a physical barrier.[4] It effectively isolates the metal from corrosive agents like oxygen, chlorides, and sulfides, thereby stifling both anodic (metal dissolution) and cathodic (oxygen reduction) reactions.[3][4]
BTA is thus classified as a mixed-type inhibitor, though its effect can be more pronounced on either the cathodic or anodic process depending on the specific environment.[3][4]
Caption: General mechanism of triazole-based corrosion inhibitors.
Performance Data: Benzotriazole
BTA's performance is well-documented across various conditions. It forms a highly effective protective film on copper, but also shows inhibitory effects on other metals like zinc, lead, and steel.[4][5]
| Metal/Alloy | Corrosive Medium | Technique | Concentration | Inhibition Efficiency (IE) | Reference |
| Copper | 3.5% NaCl (flowing) | Weight Loss | 10 mM | ~80% | |
| Mild Steel | 1 M HCl | Weight Loss | 20 mM | >90% | [6] |
| Brass | Acetic Acid | Weight Loss | 0.12 g/L | 99% | [2] |
| Copper | Synthetic Tap Water | Electrochemical | - | Mitigates localized corrosion | [3] |
| Pure Iron | 1 M HCl | EIS | 2500 ppm | 98.1% | [7] |
Chapter 2: The Challenger—this compound and its Analogs
The functionalization of the basic triazole structure is a key strategy in designing next-generation inhibitors. Attaching substituent groups, such as a benzyl group (a benzene ring linked by a methylene bridge), can significantly alter the molecule's electronic properties, steric effects, and solubility, potentially enhancing its protective capabilities. While data specifically for this compound is sparse in readily available literature, we can analyze the performance of structurally similar compounds like 1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT) and (1-benzyl-1H-1,2,3-triazol-4-yl) methanol (BTM) to understand the impact of the benzyl moiety.
Rationale and Mechanism
The introduction of a benzyl group is intended to enhance the inhibitor's performance through several mechanisms:
-
Increased Surface Coverage: The bulky benzyl group can cover a larger surface area of the metal per molecule, potentially creating a more effective barrier with lower concentrations.
-
Enhanced Adsorption: The π-electrons of the benzene ring can interact with the vacant orbitals of the metal surface, supplementing the primary adsorption through the triazole's nitrogen atoms. This creates a more stable and strongly adsorbed film.[8]
-
Hydrophobicity: The benzyl group increases the molecule's hydrophobicity, which can help in repelling water from the metal surface, a key component in the corrosion process.
Like BTA, benzyl-substituted triazoles act as mixed-type inhibitors, adsorbing onto the metal surface to block both anodic and cathodic sites.[8][9] The adsorption process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer film on the metal surface.[8][10] This adsorption is a combination of physical (electrostatic) and chemical interactions.[10]
Performance Data: Benzyl-Substituted Triazoles
Experimental results demonstrate that benzyl-substituted triazoles are effective corrosion inhibitors for various metals, particularly steel in acidic environments.
| Inhibitor | Metal/Alloy | Corrosive Medium | Technique | Concentration | Inhibition Efficiency (IE) | Reference |
| (1-benzyl-1H-1,2,3-triazol-4-yl) methanol | Mild Steel | 1 M HCl | EIS / Weight Loss | 5x10⁻³ M | ~98% | [8] |
| 1-benzyl-4-phenyl-1H-1,2,3-triazole | Steel Rebar | Synthetic Concrete Pore Soln. + 2M NaCl | LPR | 3 mM | 85.2% | [11][12] |
| 1-benzyl-4-((benzyloxy)methyl)-1H-1,2,3-triazole | C844 Bronze | 3% NaCl | EIS | 100 ppm | 87% | [10] |
| 1-benzyl-4-phenyl-1H-1,2,3-triazole | Mild Steel | 1 M HCl | Polarization | - | Reduces corrosion kinetics | [9] |
Chapter 3: Head-to-Head Comparison
A direct comparison reveals the distinct advantages and potential applications for each inhibitor class.
| Feature | Benzotriazole (BTA) | This compound (and Analogs) |
| Primary Target | Copper and its alloys | Ferrous metals (mild steel), copper alloys |
| Inhibition Mechanism | Chemisorption via N-atoms forming a Cu-BTA polymer film.[1] | Mixed physisorption and chemisorption via N-atoms and π-electrons of the benzyl ring.[9][10] |
| Adsorption Profile | Forms a strong, dense protective film. | The bulky group increases surface coverage; π-system enhances adsorption strength.[8] |
| Solubility | Slightly soluble in water, soluble in organic solvents.[1] | Generally lower water solubility, requiring organic co-solvents for aqueous systems.[11] |
| Proven Applications | Cooling water systems, antifreeze, metalworking fluids, atmospheric protection.[2][4] | Promising for acidic environments (e.g., acid cleaning, oil & gas) and protection of steel in concrete.[8][11] |
Key Takeaway: BTA remains the gold standard for copper protection in neutral and aqueous systems. However, the addition of a benzyl group appears to significantly enhance performance on steel in highly aggressive acidic and chloride-containing environments, a domain where BTA is less effective. The choice, therefore, depends critically on the metal to be protected and the nature of the corrosive environment.
Chapter 4: Standardized Experimental Evaluation Protocols
To ensure trustworthy and reproducible results, the evaluation of corrosion inhibitors must follow standardized methodologies. Below are detailed protocols for three fundamental techniques.
Caption: A typical experimental workflow for evaluating corrosion inhibitors.
Protocol 1: Weight Loss Measurement (ASTM D2688 / G1)
This gravimetric method provides a direct measure of metal loss over time and is considered a reliable, albeit slow, technique for determining average corrosion rates.[13][14][15]
Causality: By measuring the mass lost from a metal coupon after exposure to a corrosive environment, we can directly quantify the amount of material that has been oxidized and dissolved. Comparing the mass loss with and without an inhibitor allows for a straightforward calculation of inhibitor efficiency.
Step-by-Step Methodology:
-
Specimen Preparation:
-
Cut metal coupons to a standard size (e.g., 50mm x 25mm x 2mm).
-
Mechanically polish the coupons with successively finer grades of silicon carbide paper (e.g., 240, 400, 600, 800 grit) to achieve a uniform, reproducible surface.
-
Degrease the coupons by sonicating in acetone or ethanol.
-
Rinse with deionized water and dry thoroughly with a stream of warm air.
-
Weigh each coupon to a precision of 0.1 mg (this is W₁). Store in a desiccator until use.
-
-
Exposure:
-
Prepare the corrosive solution (e.g., 1 M HCl, 3.5% NaCl).
-
Prepare identical solutions containing various concentrations of the inhibitor.
-
Completely immerse one prepared coupon into each test solution, including a blank (no inhibitor). Ensure the coupons are suspended and not touching the vessel walls.
-
Maintain a constant temperature and exposure time (e.g., 24 hours at 25°C).
-
-
Post-Exposure Cleaning:
-
Carefully remove the coupons from the solutions.
-
Clean the coupons according to ASTM G1 standards to remove corrosion products without removing the base metal (e.g., using an inhibited acid solution).
-
Rinse with deionized water, dry, and re-weigh to get the final weight (W₂).
-
-
Calculation:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × (W₁ - W₂)) / (A × T × D)
-
Where: W₁ and W₂ are initial and final weights in grams, A is the surface area in cm², T is the exposure time in hours, and D is the metal density in g/cm³.[16]
-
-
Inhibition Efficiency (%IE): %IE = [(CR₀ - CRᵢ) / CR₀] × 100
-
Where: CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibited solution.
-
-
Protocol 2: Potentiodynamic Polarization (PDP)
PDP is an electrochemical technique that provides rapid information about the corrosion rate (via the corrosion current, Icorr) and the mechanism of inhibition (anodic, cathodic, or mixed).[17]
Causality: By scanning the potential of the metal sample and measuring the resulting current, we can construct polarization curves (Tafel plots). The intersection of the extrapolated anodic and cathodic curves reveals the corrosion potential (Ecorr) and corrosion current density (icorr). An inhibitor's effect on the anodic (oxidation) and cathodic (reduction) branches of the curve indicates its mechanism.[18]
Step-by-Step Methodology:
-
Setup:
-
Use a standard three-electrode electrochemical cell: a working electrode (the metal coupon), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Fill the cell with the test solution (with or without inhibitor).
-
-
Measurement:
-
Immerse the electrodes and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for approximately 30-60 minutes until it reaches a steady state.[7]
-
Begin the potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5 to 1 mV/s).[7][17]
-
-
Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log i).
-
Perform a Tafel extrapolation on the linear portions of the anodic and cathodic curves back to their intersection point.
-
The potential at the intersection is Ecorr, and the current density is icorr.
-
-
Calculation:
-
Inhibition Efficiency (%IE): %IE = [(icorr₀ - icorrᵢ) / icorr₀] × 100
-
Where: icorr₀ is the corrosion current density in the blank solution and icorrᵢ is the corrosion current density in the inhibited solution.
-
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique that provides detailed information about the inhibitor film's properties, such as its resistance and capacitance.[19][20][21]
Causality: By applying a small amplitude AC potential signal at various frequencies and measuring the current response, EIS probes the electrochemical interface. The data can be modeled with an equivalent electrical circuit to separate the solution resistance (Rs) from the charge transfer resistance (Rct). A higher Rct value signifies slower corrosion kinetics and indicates the formation of a more protective, insulating inhibitor film.[22]
Step-by-Step Methodology:
-
Setup:
-
Use the same three-electrode cell as in the PDP experiment.
-
-
Measurement:
-
Data Analysis:
-
The data is typically presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance/phase angle vs. frequency).
-
The Nyquist plot for a simple corrosion process often appears as a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).
-
Fit the data to an appropriate equivalent circuit model to obtain precise values for Rct.
-
-
Calculation:
-
Inhibition Efficiency (%IE): %IE = [(Rctᵢ - Rct₀) / Rctᵢ] × 100
-
Where: Rctᵢ is the charge transfer resistance in the inhibited solution and Rct₀ is the charge transfer resistance in the blank solution.
-
-
Conclusion
The choice between Benzotriazole and a functionalized alternative like this compound is not a matter of direct replacement but of strategic selection based on the specific application.
-
Benzotriazole remains an unparalleled, cost-effective choice for the protection of copper and its alloys in moderately corrosive, aqueous environments. Its mechanism is well-understood and its performance is reliable.[2]
-
Benzyl-substituted triazoles emerge as high-performance inhibitors for more challenging scenarios, particularly for protecting steel in highly acidic or chloride-rich environments.[8][12] The benzyl group enhances the molecule's adsorption properties and surface coverage, creating a more robust barrier against aggressive corrosion.
Future research should focus on direct, side-by-side experimental comparisons under identical conditions to quantify the performance differences more precisely. Furthermore, exploring the synergistic effects of these inhibitors in blended formulations could unlock even greater protective capabilities. By employing the rigorous experimental protocols outlined in this guide, researchers can confidently evaluate and deploy the optimal inhibitor solution for their specific material and environmental challenges.
References
- IRO Water Treatment. Benzotriazole Corrosion Inhibitors.
- Tenger Chemical. (2025). Mechanism of 1 2 3 Benzotriazole Corrosion Inhibition.
- Cotton, J. B., & Scholes, I. R. (1973). Benzotriazole as a Corrosion Inhibitor for Immersed Copper. CORROSION, 29(7), 290–298.
- Copper Development Association Inc. Benzotriazole-An effective corrosion inhibitor for copper alloys.
-
Kim, Y., et al. (2021). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. Materials, 14(11), 2795. Available from: [Link]
- Metrohm. EIS - Corrosion.
- ASTM International. (2024). D2688 Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method).
- CSIR-CECRI. Effect of benzotriazole on corrosion inhibition of copper under flow conditions.
-
ResearchGate. Potentiodynamic polarization curves of corrosion inhibition of mild.... Available from: [Link]
- ASTM International. (2024). D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method).
- ASTM International. (2005). D2688-05 Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method).
-
ResearchGate. (PDF) Adsorption and corrosion inhibition behaviour of new theophylline–triazole-based derivatives for steel in acidic medium. Available from: [Link]
-
ResearchGate. Experimental and theoretical investigation of the adsorption behaviour of new triazole derivatives as inhibitors for mild steel corrosion in acid media. Available from: [Link]
-
International Journal of Electrochemical Science. (2015). Study on Effect of Benzotriazole and Surfactants on Corrosion Inhibition of Copper Alloys in Sulphuric Acid. Available from: [Link]
- Dayila University-college of Engineering. Adsorption Isotherm of Some Triazoles as Corrosion Inhibitors of Mild Steel in Acids.
- Azo Materials. (2025). Potentiodynamic Polarization: Significance and symbolism.
- TCR Engineering. (2025). Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775.
-
ACS Omega. (2022). Effect of Adsorption and Interactions of New Triazole-Thione-Schiff Bases on the Corrosion Rate of Carbon Steel in 1 M HCl Solution: Theoretical and Experimental Evaluation. Available from: [Link]
- Benchchem. Validating Corrosion Protection of Einecs 299-113-8: A Comparative Guide Using Electrochemical Impedance Spectroscopy.
-
MDPI. (2026). Highly Efficient Corrosion Inhibitor for Pure Iron and Aluminum Metals in Aggressive Acidic Medium: Experimental and Computational Study. Available from: [Link]
- Rincón-Ortiz, B., et al. (2023). Evaluating 1-Benzyl-4-Phenyl-1H-1,2,3-Triazole as a Green Corrosion Inhibitor in a Synthetic Pore Solution to Protect Steel Rebars. CORROSION, 79(4), 405–418.
- Journals. (2019). Adsorption and corrosion inhibition behaviour of new theophylline–triazole-based derivatives for steel in acidic medium.
-
ResearchGate. (PDF) Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. Available from: [Link]
- Materials Science. 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution.
- Experimental Results. (2022). Exact calculation of corrosion rates by the weight-loss method.
- VLCI. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS).
- Sci-Hub. Quantum Chemical Investigation of the Relationship Between Molecular Structure and Corrosion Inhibition Efficiency of Benzotriaz.
- CORE. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives.
- NACE International. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS).
-
ResearchGate. 1, 2, 4-triazole derivatives and their experimental inhibition efficiency (IE %). Available from: [Link]
- Surface Technology Journal. (2022). Corrosion testing: what is potentiodynamic polarization?.
-
ResearchGate. (2017). Quantum Chemical Investigation of the Relationship Between Molecular Structure and Corrosion Inhibition Efficiency of Benzotriazole and its Alkyl-Derivatives on Iron. Available from: [Link]
-
ResearchGate. (2025). Corrosion inhibition of 1-Benzyl-4-((benzyloxy) methyl)-1H-1,2,3-triazole (BBT) for C844 bronze in saline medium and theoretical study. Available from: [Link]
- Bureau of Reclamation. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection.
- IRO Water Treatment. Choosing the Right Corrosion Inhibitor: Tolyltriazole vs. Benzotriazole.
-
ResearchGate. (2019). (PDF) Anti-Corrosive Properties of (1-benzyl-1H-1,2,3-triazol-4-yl) Methanol on Mild Steel Corrosion in Hydrochloric Acid Solution: Experimental and Theoretical Evidences. Available from: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Tolyltriazole vs. Benzotriazole: A Comparative Analysis for Optimal Corrosion Inhibition.
-
ResearchGate. (2025). Green synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole, its application as corrosion inhibitor for mild steel in acidic medium and new approach of classical electrochemical analyses. Available from: [Link]
-
ResearchGate. (2025). Evaluating 1-Benzyl-4-Phenyl-1H-1,2,3-Triazole as a Green Corrosion Inhibitor in a Synthetic Pore Solution to Protect Steel Rebars | Request PDF. Available from: [Link]
-
ScienceDirect. (2005). 1,2,4-Triazole as a corrosion inhibitor in copper chemical mechanical polishing. Available from: [Link]
- IRO Water Treatment. (2025). Comparison of Tolyltriazole and Benzotriazole.
-
NIH National Library of Medicine. (2020). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Available from: [Link]
- JACS Directory. (2016). Protective Effect of 1-(Phenyl thiomethyl)Benzotriazole and 1-(Benzyl thiomethyl) Benzotriazole Towards Corrosion of Brass in Po.
- ECS Transactions. (2025). Comparative Effects of Tolytriazole and Benzotriazole Against Sulfide Attack on Copper.
Sources
- 1. Mechanism of 1 2 3 Benzotriazole Corrosion Inhibition [tengerchemical.com]
- 2. content.ampp.org [content.ampp.org]
- 3. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. copper.org [copper.org]
- 5. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. content.ampp.org [content.ampp.org]
- 12. researchgate.net [researchgate.net]
- 13. store.astm.org [store.astm.org]
- 14. store.astm.org [store.astm.org]
- 15. tcreng.com [tcreng.com]
- 16. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 17. Potentiodynamic Polarization: Significance and symbolism [wisdomlib.org]
- 18. researchgate.net [researchgate.net]
- 19. corrosion.metrohmusa.com [corrosion.metrohmusa.com]
- 20. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 21. usbr.gov [usbr.gov]
- 22. content.ampp.org [content.ampp.org]
A Comparative Analysis of Antifungal Efficacy: 1-Benzyl-1,2,4-triazole Derivatives vs. Fluconazole
In the ever-evolving landscape of antifungal drug discovery, the triazole class of compounds remains a cornerstone of therapeutic intervention. Fluconazole, a bis-triazole, has long been a frontline treatment for various fungal infections. However, the emergence of resistant strains necessitates a continuous search for novel, more potent antifungal agents. This guide provides a detailed comparative analysis of the well-established antifungal, fluconazole, and emerging 1-benzyl-1,2,4-triazole derivatives, offering insights for researchers, scientists, and drug development professionals.
The Azole Antifungal Mechanism: A Shared Pathway of Inhibition
Both fluconazole and this compound derivatives belong to the azole class of antifungal agents and share a common mechanism of action. They primarily exert their antifungal effects by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation of the fungal cell membrane.[3][4]
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[5] By inhibiting lanosterol 14α-demethylase, azole antifungals disrupt the conversion of lanosterol to ergosterol.[6][7] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[6] The consequence is a disruption of membrane function, increased permeability, and ultimately, the inhibition of fungal growth, a fungistatic effect.[7][8]
The selectivity of azole antifungals for fungal cells over mammalian cells stems from their higher affinity for the fungal cytochrome P450 enzyme compared to its human counterpart.[6]
Figure 1: Simplified diagram of the ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.
Comparative In Vitro Antifungal Activity
The most direct comparison of the antifungal efficacy of different compounds is through the determination of their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.
While data for the specific compound "this compound" is limited, numerous studies have synthesized and evaluated a variety of this compound derivatives against a range of clinically relevant fungal pathogens. The following table summarizes representative MIC data from the literature, comparing these derivatives to fluconazole. It is important to note that these derivatives often contain additional chemical modifications beyond the core benzyl and triazole groups.
| Fungal Species | Fluconazole MIC (µg/mL) | Representative this compound Derivative MIC (µg/mL) |
| Candida albicans | 0.25 - 2[9][10] | 0.25 - >64[11][12] |
| Candida glabrata | 16 - 32[9] | Often high, similar to fluconazole[11] |
| Candida krusei | ≥64[9] | Often high, similar to fluconazole[11] |
| Candida parapsilosis | 1 - 4[9] | Variable, some derivatives show improved activity[13] |
| Candida tropicalis | 0.5 - 4[9] | Variable, some derivatives show improved activity[13] |
| Cryptococcus neoformans | 1 - 8 | Some derivatives show potent activity[12] |
| Aspergillus fumigatus | >64 | Generally poor activity, similar to fluconazole[11] |
Analysis of In Vitro Data:
The in vitro data reveals that while some this compound derivatives exhibit antifungal activity comparable to or, in some cases, slightly better than fluconazole against certain Candida species, a universal superiority is not consistently observed.[11][12][13] Like fluconazole, many of these derivatives show limited activity against fluconazole-resistant species such as Candida krusei and Candida glabrata, as well as filamentous fungi like Aspergillus fumigatus.[11] However, specific structural modifications to the benzyl and triazole core have been shown to enhance potency and broaden the spectrum of activity in some instances.[13]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
To ensure the reproducibility and comparability of antifungal susceptibility data, standardized methods are crucial. The Clinical and Laboratory Standards Institute (CLSI) M27 protocol for yeast broth microdilution is a widely accepted standard.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.
Materials:
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well microtiter plates.
-
Fungal inoculum, standardized to a specific concentration.
-
Antifungal agents (e.g., this compound derivative, fluconazole).
-
Spectrophotometer or inverted mirror.
Procedure:
-
Preparation of Antifungal Stock Solutions: Dissolve the antifungal agents in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform serial twofold dilutions of the antifungal agents in RPMI 1640 medium in the 96-well plates to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Inoculum Dilution: Dilute the standardized fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted antifungal agents. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: Determine the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% for fluconazole) compared to the drug-free growth control. This can be done visually or with a spectrophotometer.
Figure 2: Workflow for the broth microdilution antifungal susceptibility test.
Concluding Remarks and Future Perspectives
This comparative analysis indicates that while this compound derivatives operate through the same well-established mechanism as fluconazole, their in vitro antifungal activity is highly dependent on their specific chemical structure. Some derivatives have shown promise, with activity comparable or superior to fluconazole against certain fungal strains. However, overcoming the challenges of broad-spectrum activity, particularly against azole-resistant isolates and filamentous fungi, remains a key objective for future research.
The development of novel this compound derivatives should focus on structural modifications that enhance their binding affinity to the fungal CYP51 enzyme, improve their cellular uptake, and evade fungal resistance mechanisms. Further in vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of these promising new compounds. The continued exploration of this chemical scaffold holds potential for the discovery of the next generation of effective azole antifungals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 4. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 8. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Referencing NMR Spectral Data for Substituted 1-Benzyl-1,2,4-triazoles: A Comparative Analysis
In the landscape of medicinal chemistry and drug development, the 1,2,4-triazole scaffold is a cornerstone, integral to the structure of numerous therapeutic agents. The precise structural elucidation of novel 1,2,4-triazole derivatives is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides a comprehensive comparison of NMR spectral data for a series of substituted 1-benzyl-1,2,4-triazoles, offering researchers, scientists, and drug development professionals a practical framework for cross-referencing and interpreting their own experimental data. We will delve into the subtle yet significant shifts in proton (¹H) and carbon-¹³ (¹³C) NMR spectra induced by various substituents on the benzyl moiety, providing a predictive and analytical tool for structural confirmation.
The Significance of 1,2,4-Triazoles and the Role of NMR
The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[1] The introduction of a benzyl group at the N1 position, and further substitution on this benzyl ring, allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity.
NMR spectroscopy is indispensable for the unambiguous structural determination of these complex organic molecules. The chemical shift, multiplicity, and integration of signals in ¹H and ¹³C NMR spectra provide a detailed map of the molecular architecture. For substituted 1-benzyl-1,2,4-triazoles, NMR is particularly crucial for confirming the regiochemistry of benzylation and for understanding the electronic interplay between the benzyl and triazole rings.
Deciphering the NMR Spectrum of the Parent 1-Benzyl-1,2,4-triazole
Before delving into the effects of substituents, it is essential to understand the characteristic NMR spectral features of the parent this compound.
¹H NMR Spectrum:
-
Triazole Protons (H3 and H5): The two protons on the 1,2,4-triazole ring, H3 and H5, are chemically distinct and typically appear as singlets in the downfield region of the spectrum, generally between δ 7.5 and 9.0 ppm. The proton at the C5 position is usually slightly downfield compared to the C3 proton due to the influence of the adjacent N4 atom.
-
Benzylic Protons (CH₂): The two protons of the methylene bridge between the benzyl and triazole rings typically appear as a sharp singlet around δ 5.4-5.6 ppm.
-
Aromatic Protons (Phenyl Ring): The five protons of the unsubstituted phenyl ring will appear in the aromatic region (δ 7.2-7.4 ppm), often as a complex multiplet.
¹³C NMR Spectrum:
-
Triazole Carbons (C3 and C5): The two carbon atoms of the triazole ring typically resonate in the range of δ 140-160 ppm.
-
Benzylic Carbon (CH₂): The carbon of the benzylic methylene group is typically found in the upfield region of the aromatic carbons, around δ 50-55 ppm.
-
Aromatic Carbons (Phenyl Ring): The carbons of the phenyl ring will appear in the characteristic aromatic region of δ 125-140 ppm.
The Influence of Substituents on the Benzyl Ring: A Comparative Analysis
The electronic nature of substituents on the benzyl ring significantly influences the chemical shifts of the protons and carbons throughout the molecule. These effects are transmitted through both inductive and resonance mechanisms. We will now compare the expected spectral changes for electron-donating and electron-withdrawing groups.
Electron-Donating Groups (EDGs)
Common electron-donating groups include methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂). These groups increase the electron density on the benzyl ring and, to a lesser extent, on the triazole moiety.
Expected ¹H NMR Spectral Changes:
-
Benzylic Protons (CH₂): The increased electron density from the EDG will shield the benzylic protons, causing a slight upfield shift (to a lower δ value) compared to the unsubstituted compound. For example, the benzylic protons of 1-(4-methoxybenzyl)-3,5-diphenyl-1H-1,2,4-triazole are observed at δ 5.38 ppm.[2]
-
Aromatic Protons (Phenyl Ring): The protons on the substituted phenyl ring will experience shielding, with the ortho and para protons being the most affected, resulting in an upfield shift.
-
Triazole Protons (H3 and H5): A minor upfield shift may be observed for the triazole protons due to the overall increase in electron density transmitted through the benzyl group.
Expected ¹³C NMR Spectral Changes:
-
Benzylic Carbon (CH₂): The benzylic carbon will be slightly shielded, resulting in a minor upfield shift.
-
Aromatic Carbons (Phenyl Ring): The carbons of the phenyl ring will show significant upfield shifts, particularly the ipso-carbon and the carbons ortho and para to the EDG.
-
Triazole Carbons (C3 and C5): A small upfield shift may be observed for the triazole carbons.
Electron-Withdrawing Groups (EWGs)
Common electron-withdrawing groups include nitro (-NO₂), chloro (-Cl), bromo (-Br), and fluoro (-F). These groups decrease the electron density on the benzyl ring and, consequently, on the triazole ring.
Expected ¹H NMR Spectral Changes:
-
Benzylic Protons (CH₂): The decreased electron density will deshield the benzylic protons, causing a downfield shift (to a higher δ value) compared to the parent compound. For instance, the benzylic protons of 1-(4-nitrobenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole are found at δ 5.68 ppm.[3]
-
Aromatic Protons (Phenyl Ring): The protons on the substituted phenyl ring will be deshielded, leading to a downfield shift, with the ortho and para protons showing the most significant effect.
-
Triazole Protons (H3 and H5): The triazole protons are likely to experience a slight downfield shift due to the electron-withdrawing nature of the substituted benzyl group.
Expected ¹³C NMR Spectral Changes:
-
Benzylic Carbon (CH₂): The benzylic carbon will be deshielded, resulting in a downfield shift. For example, the benzylic carbon in 1-(4-chlorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole is observed at δ 52.1 ppm, while the unsubstituted analogue is at δ 52.6 ppm (note: this is an exception to the general trend and highlights the complexity of substituent effects).[2]
-
Aromatic Carbons (Phenyl Ring): The carbons of the phenyl ring will exhibit downfield shifts, especially the ipso-carbon and the carbons ortho and para to the EWG.
-
Triazole Carbons (C3 and C5): A minor downfield shift is anticipated for the triazole carbons.
Summary of NMR Spectral Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts for key nuclei in a series of substituted 1-benzyl-1,2,4-triazoles, providing a valuable resource for cross-referencing.
| Substituent (on Benzyl Ring) | ¹H Chemical Shift (ppm) - CH₂ | ¹³C Chemical Shift (ppm) - CH₂ | Reference |
| H | ~5.4-5.6 | ~52-54 | General Observation |
| 4-OCH₃ | 5.38 | 52.3 | [2] |
| 4-Cl | 5.43 | 52.1 | [2] |
| 4-Br | 5.41 | 52.2 | [2] |
| 4-F | 5.37 | 51.9 | [2] |
| 4-NO₂ | 5.68 | 53.0 | [3] |
Note: The data for the substituted compounds are for 3,5-diphenyl-1H-1,2,4-triazole derivatives, and the 4-NO₂ data is for a 1,2,3-triazole derivative. While not a direct comparison to the unsubstituted this compound, these values provide a strong indication of the substituent effects on the benzylic protons and carbons.
Experimental Protocols
General Synthesis of Substituted 1-Benzyl-1,2,4-triazoles
A common method for the synthesis of 1-benzyl-1,2,4-triazoles involves the alkylation of 1H-1,2,4-triazole with a substituted benzyl halide.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1H-1,2,4-triazole (1.0 eq.) and a suitable base (e.g., K₂CO₃, 1.5 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Benzyl Halide: To the stirred solution, add the appropriately substituted benzyl bromide or chloride (1.1 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
NMR Sample Preparation and Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified substituted this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters: Typical parameters for ¹H NMR include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Parameters: Typical parameters for ¹³C NMR include a proton-decoupled pulse sequence, a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate window functions (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectra. Phase and baseline correct the spectra and reference them to the internal standard.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the synthesis, purification, and NMR-based structural elucidation and cross-referencing of substituted 1-benzyl-1,2,4-triazoles.
Caption: Workflow for Synthesis and NMR Analysis.
The following diagram illustrates the general structure of a substituted this compound, highlighting the key nuclei for NMR analysis.
Caption: Key Nuclei for NMR Analysis.
Conclusion
The systematic analysis of NMR spectral data for substituted 1-benzyl-1,2,4-triazoles provides a powerful predictive tool for researchers in the field. By understanding the influence of electron-donating and electron-withdrawing substituents on the chemical shifts of the triazole and benzyl moieties, scientists can more confidently and efficiently elucidate the structures of novel compounds. This guide, with its compiled data and standardized protocols, serves as a valuable resource to support the ongoing development of new and effective 1,2,4-triazole-based therapeutic agents.
References
Comparing the efficacy of different synthetic routes to 1-Benzyl-1,2,4-triazole
Introduction
1-Benzyl-1,2,4-triazole is a key structural motif in a wide array of biologically active compounds, finding applications in medicinal chemistry as antifungal, antiviral, anticancer, and anti-inflammatory agents. The efficacy and viability of synthesizing these molecules are critically dependent on the chosen synthetic pathway. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering in-depth analysis of their methodologies, mechanistic underpinnings, and relative efficiencies. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling informed decisions in the synthesis of 1,2,4-triazole derivatives.
Route 1: Direct N-Alkylation of 1,2,4-Triazole
The direct N-alkylation of the pre-formed 1,2,4-triazole ring with a benzyl halide is the most straightforward and commonly employed method for the synthesis of this compound. This approach, however, is complicated by the issue of regioselectivity, as the 1,2,4-triazole anion possesses two nucleophilic nitrogen atoms (N1 and N4), leading to the formation of two isomeric products: this compound and 4-benzyl-1,2,4-triazole.
Causality Behind Experimental Choices
The regiochemical outcome of the alkylation is influenced by several factors, including the nature of the base, the solvent, the reaction temperature, and the counter-ion. The choice of a weakly nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is often preferred to minimize side reactions and favor the formation of the thermodynamically more stable N1-isomer.[1] The use of polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile facilitates the dissolution of the triazole salt and promotes the SN2 reaction.
Experimental Protocol: N-Alkylation using DBU
-
To a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents) at room temperature under an inert atmosphere.
-
Stir the mixture for 15-30 minutes to ensure the complete formation of the triazolide anion.
-
Slowly add benzyl bromide (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of N1 and N4 isomers, can be purified by column chromatography on silica gel to isolate the desired this compound.[1]
Caption: Direct N-alkylation of 1,2,4-triazole.
Microwave-Assisted N-Alkylation
To enhance reaction efficiency, microwave irradiation has been successfully applied to the N-alkylation of 1,2,4-triazole. This modification often leads to significantly shorter reaction times and improved yields.[2]
Experimental Protocol: Microwave-Assisted Synthesis
-
In a microwave-safe vessel, combine 1,2,4-triazole (1.0 equivalent), benzyl chloride (1.1 equivalents), and potassium carbonate (1.2 equivalents) in an ionic liquid (e.g., hexylpyridinium bromide) or a high-boiling polar solvent like DMF.[2]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120°C) for a short duration (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Route 2: Construction of the 1,2,4-Triazole Ring
An alternative strategy involves the construction of the 1,2,4-triazole ring from acyclic precursors, which can offer better control over the substitution pattern. The Pellizzari and Einhorn-Brunner reactions are two classical methods that fall under this category.
The Pellizzari Reaction
The Pellizzari reaction, discovered in 1911, involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole.[3] To synthesize this compound via this route, one would react N-benzylformamide with formylhydrazine.
This reaction typically requires high temperatures to drive the condensation and subsequent cyclization, often performed neat or in a high-boiling solvent.[4] The high thermal energy is necessary to overcome the activation barrier for the intramolecular nucleophilic attack that forms the triazole ring. Microwave irradiation can be a valuable tool to reduce the harsh reaction conditions and improve yields.
-
In a microwave reactor vial, combine N-benzylformamide (1.0 equivalent) and formylhydrazine (1.0 equivalent).
-
Seal the vial and irradiate the mixture at a high temperature (e.g., 150-200°C) for a specified time (e.g., 30-60 minutes).
-
After cooling, the crude product can be purified by recrystallization or column chromatography.
Caption: The Pellizzari reaction pathway.
The Einhorn-Brunner Reaction
The Einhorn-Brunner reaction provides another route to 1,2,4-triazoles through the acid-catalyzed condensation of a diacylamine (imide) with a hydrazine.[5][6] For the synthesis of this compound, N-benzyl-N-formylformamide would be reacted with hydrazine.
The reaction is typically carried out in the presence of a weak acid, which catalyzes the condensation and subsequent cyclization. The regioselectivity of this reaction is generally predictable, with the more electrophilic carbonyl group of the imide being attacked by the hydrazine.[7]
-
Dissolve N-benzyl-N-formylformamide (1.0 equivalent) in a suitable solvent such as glacial acetic acid.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.[7]
Caption: The Einhorn-Brunner reaction pathway.
Comparative Analysis of Synthetic Routes
To facilitate a direct comparison, the key parameters of the discussed synthetic routes are summarized in the table below.
| Parameter | Direct N-Alkylation (Conventional) | Direct N-Alkylation (Microwave) | Pellizzari Reaction (Microwave) | Einhorn-Brunner Reaction |
| Starting Materials | 1,2,4-Triazole, Benzyl Halide | 1,2,4-Triazole, Benzyl Halide | N-Benzylformamide, Formylhydrazine | N-Benzyl-N-formylformamide, Hydrazine |
| Key Reagents | Base (e.g., DBU, NaOH, K₂CO₃) | Base (e.g., K₂CO₃) | None (thermal) | Acid Catalyst (e.g., Acetic Acid) |
| Reaction Conditions | Room temperature to moderate heating | 80-120°C | 150-200°C | Reflux |
| Reaction Time | Several hours to overnight | 10-30 minutes | 30-60 minutes | Several hours |
| Yield | Moderate to high (isomer mixture) | High (isomer mixture)[2] | Moderate to high | Moderate |
| Regioselectivity | Mixture of N1 and N4 isomers (N1 favored)[1] | Mixture of N1 and N4 isomers | Regiospecific (N1) | Regiospecific (N1) |
| Advantages | Simple, readily available starting materials | Very fast, high yields | Regiospecific, avoids isomer separation | Regiospecific |
| Disadvantages | Isomer separation required, potential for over-alkylation | Requires specialized equipment, isomer separation | Requires synthesis of precursors, high temperatures | Requires synthesis of specific imide precursor, long reaction times |
| Scalability | Good, but purification can be challenging | Moderate, dependent on microwave reactor size | Moderate | Moderate |
| Safety | Benzyl halides are lachrymatory | Standard microwave safety precautions | High temperatures require careful control | Use of hydrazine hydrate (toxic) |
Conclusion and Future Perspectives
The synthesis of this compound can be effectively achieved through several distinct pathways, each with its own set of advantages and limitations. The direct N-alkylation of 1,2,4-triazole remains a popular choice due to its simplicity, with microwave-assisted protocols offering significant improvements in reaction time and yield. However, the inherent issue of regioselectivity necessitates careful optimization and purification.
For applications where regiopurity is paramount, the construction of the triazole ring via the Pellizzari or Einhorn-Brunner reactions offers a more controlled approach, directly yielding the desired 1-substituted isomer. The development of more efficient and milder conditions for these classical reactions, such as the use of novel catalysts or flow chemistry, represents a promising avenue for future research. Ultimately, the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, desired purity, available equipment, and cost considerations.
References
- Einhorn, A. (1905). Ueber die N-Methylolverbindungen der Säureamide. Justus Liebig's Annalen der Chemie, 343(2-3), 207-305.
- Brunner, K. (1914). Über die Einwirkung von Hydrazin auf Diacylamine. Berichte der deutschen chemischen Gesellschaft, 47(3), 2671-2680.
- Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87-127.
- Pellizzari, G. (1911). Sulla reazione fra le amidi e le idrazidi. Gazzetta Chimica Italiana, 41(II), 20-29.
-
Wikipedia. (n.d.). Einhorn–Brunner reaction. [Link]
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]
-
SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]
-
Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. [Link]
- Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237.
- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Journal of Sustainable Materials Processing and Management, 3(2), 39-49.
-
ProQuest. (n.d.). Highly regioselective one-step synthesis of 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates. [Link]
-
ResearchGate. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. [Link]
-
ResearchGate. (n.d.). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. [Link]
-
ACS Omega. (2019). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. [Link]
-
National Institutes of Health. (n.d.). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. [Link]
-
National Institutes of Health. (n.d.). Acyl Transfer Catalysis with 1,2,4-Triazole Anion. [Link]
-
ResearchGate. (n.d.). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. [Link]
-
National Institutes of Health. (n.d.). Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles. [Link]
- Google Patents. (n.d.). Process for producing 1h-1,2,4-triazole.
-
National Institutes of Health. (n.d.). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. [Link]
-
ACS Publications. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. [Link]
-
ResearchGate. (n.d.). C4,C5‐Diarylation of 2‐benzyl‐1,2,3‐triazole. [Link]
-
ResearchGate. (n.d.). Regioselective Synthesis of 1,4,5‐Trisubstituted 1,2,3‐Triazole Derivatives from α,β‐Unsaturated Carbonyls. [Link]
- Benzyl-1,2,4-triazoles as CB1 Cannabinoid Receptor Ligands: Preparation and In Vitro Pharmacological Evaluation. (2012). Molecules, 17(12), 14616-14630.
-
PubMed. (n.d.). 1,2,4-Triazole and benzimidazole fused dihydropyrimidine derivatives: Design, green synthesis, antibacterial, antitubercular, and antimalarial activities. [Link]
-
ResearchGate. (n.d.). Thermal fragmentation and rearrangement of 2-(arylidenehydrazino)-4-(5H)-thiazolone derivatives: synthesis of 1,2,4-triazoles. [Link]
-
CORE. (n.d.). Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. [Link]
-
National Institutes of Health. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
RSYN RESEARCH. (n.d.). Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. [Link]
-
JOCPR. (n.d.). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. [Link]
-
ACS Publications. (n.d.). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. [Link]
-
PubMed. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
Sources
A Tale of Two Isomers: Unraveling the Structure-Activity Relationship of 1-Benzyl vs. 4-Benzyl 1,2,4-Triazoles in Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically vital drugs with a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1] The versatility of this five-membered heterocycle lies in its ability to engage in various biological interactions, often dictated by the nature and position of its substituents. A particularly intriguing aspect of 1,2,4-triazole chemistry is the profound impact of substituent placement on the nitrogen atoms of the triazole ring. This guide delves into a critical comparative analysis of the structure-activity relationships (SAR) of two key positional isomers: 1-benzyl-1,2,4-triazoles and 4-benzyl-1,2,4-triazoles. Understanding the nuanced differences in their biological profiles as a function of the benzyl group's location is paramount for the rational design of more potent and selective therapeutic agents.
This guide will navigate through the synthetic strategies to selectively obtain these isomers, present a comparative analysis of their biological activities supported by experimental data, and elucidate the underlying structural reasons for their divergent pharmacological effects.
The Decisive Role of N-Substitution: A Comparative Overview
The 1,2,4-triazole ring possesses two potential sites for N-substitution, leading to the formation of 1-substituted or 4-substituted isomers. The electronic and steric environment of the triazole core is significantly altered depending on the position of the substituent. This, in turn, influences the molecule's ability to interact with biological targets. The benzyl group, with its lipophilic phenyl ring and flexible methylene linker, is a common moiety in drug design, often contributing to hydrophobic interactions within receptor binding pockets. The strategic placement of this group at either the N1 or N4 position of the 1,2,4-triazole ring can dramatically modulate a compound's efficacy and selectivity.
Generally, the N1-substituted isomers are sterically more hindered around the N2 atom, while N4-substitution places the benzyl group in a more symmetrical position relative to the other two nitrogen atoms. This seemingly subtle difference can have profound implications for hydrogen bonding capabilities, overall molecular conformation, and ultimately, biological activity.
Comparative Structure-Activity Relationship (SAR) Analysis
The following sections will compare the SAR of 1-benzyl versus 4-benzyl 1,2,4-triazoles across different therapeutic areas, drawing upon published experimental data.
Antibacterial Activity
In the realm of antibacterial agents, the position of the benzyl group on the 1,2,4-triazole ring has been shown to be a critical determinant of potency, particularly against Gram-positive bacteria.
A key study analyzing a series of 1,2,4-triazole derivatives revealed that compounds featuring a benzyl group at the 4-position exhibited more potent inhibition of Gram-positive bacteria compared to their 4-phenyl counterparts.[2] This highlights the advantageous role of the methylene spacer in the benzyl substituent, which likely allows for optimal positioning of the phenyl ring within the bacterial target's binding site. While a direct comparison with 1-benzyl isomers was not the primary focus of this specific analysis, the pronounced activity of the 4-benzyl analogs underscores the significance of this substitution pattern.
Table 1: Comparative Antibacterial Activity of 4-Substituted 1,2,4-Triazole Analogs
| Compound ID | R Group at N4 | Bacterial Strain | MIC (µg/mL) | Reference |
| 1a | Phenyl | S. aureus | >128 | [2] |
| 1b | Benzyl | S. aureus | 32 | [2] |
| 2a | Phenyl | B. subtilis | 64 | [2] |
| 2b | Benzyl | B. subtilis | 16 | [2] |
The data in Table 1 clearly demonstrates that the presence of a benzyl group at the N4 position (compounds 1b and 2b ) leads to a significant enhancement in antibacterial activity against Staphylococcus aureus and Bacillus subtilis when compared to a phenyl group at the same position (compounds 1a and 2a ). This suggests that the increased conformational flexibility afforded by the methylene linker in the benzyl group is crucial for effective interaction with the bacterial target.
Antifungal Activity
The 1,2,4-triazole scaffold is a hallmark of many successful antifungal drugs, such as fluconazole and itraconazole, which act by inhibiting lanosterol 14α-demethylase (CYP51).[3] The orientation of substituents on the triazole ring is critical for potent inhibition of this enzyme.
While many potent antifungal triazoles are 1-substituted, the influence of a benzyl group specifically at N1 versus N4 has been a subject of investigation. In the design of fluconazole analogs, it has been observed that the N1-substituent plays a crucial role in binding to the active site of CYP51. A benzyl group at this position can participate in hydrophobic interactions within the enzyme's substrate access channel.
Conversely, modifications at the N4 position have also yielded potent antifungal agents. The SAR of certain miconazole analogues, for instance, has shown that substituted benzyl groups can enhance antifungal potency.[4] Specifically, di-substituted benzyl triazoles demonstrated greater potency than their mono-substituted counterparts.[4]
Table 2: Antifungal Activity of Substituted Benzyl Triazole Analogs (Miconazole Analogues)
| Compound ID | Benzyl Substitution | Fungal Strain | MIC (µg/mL) | Reference |
| 3a | 2-Fluorobenzyl | C. albicans | 16 | [4] |
| 3b | 2,4-Difluorobenzyl | C. albicans | 4 | [4] |
| 3c | 3,4-Dichlorobenzyl | C. albicans | 0.5 | [4] |
Although this study does not directly compare 1-benzyl and 4-benzyl isomers, it underscores the importance of the benzyl moiety and its substitution pattern in achieving potent antifungal activity. The data suggests that for antifungal activity, the specific electronic and steric properties of the benzyl ring are critical.
Anticancer Activity
The 1,2,4-triazole scaffold has been explored for the development of novel anticancer agents targeting various mechanisms, including tubulin polymerization and receptor tyrosine kinases.
In a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, the substitution pattern on the N-1 benzyl group was found to be crucial for antiproliferative activity.[5] Specifically, a meta-phenoxy substitution on the N-1-benzyl group was identified as being important for optimal activity against cancer cell lines.[5] While this study focuses on 1,2,3-triazoles, the principle of optimizing substitutions on the benzyl group at a specific nitrogen atom holds relevance for 1,2,4-triazoles as well.
For 1,2,4-triazoles, some studies have reported the synthesis and anticancer evaluation of derivatives with N-benzyl moieties. For example, novel derivatives of N-benzyl-5-nitroisatin incorporating a 1,2,4-triazole ring have been synthesized and evaluated for their cytotoxic effects.[6]
Due to the vast diversity of anticancer mechanisms, a universal SAR for 1-benzyl versus 4-benzyl substitution is difficult to establish without direct comparative studies on the same biological target. However, the existing literature suggests that the benzyl group's position will significantly influence the molecule's ability to fit into specific binding pockets of cancer-related proteins.
Experimental Protocols: Regioselective Synthesis of 1-Benzyl and 4-Benzyl 1,2,4-Triazoles
The selective synthesis of either the 1-benzyl or 4-benzyl isomer is a critical step in exploring their comparative SAR. The regioselectivity of the benzylation of the 1,2,4-triazole ring is influenced by factors such as the reaction conditions, the nature of the substituents already on the triazole ring, and the presence of a base.
General Synthetic Workflow
Caption: General workflow for the regioselective synthesis of 1-benzyl and 4-benzyl 1,2,4-triazoles.
Protocol 1: Synthesis of 1-Benzyl-3,5-disubstituted-1H-1,2,4-triazoles (Kinetic Control)
This protocol generally favors the formation of the N1-isomer, which is often the kinetically controlled product due to the higher nucleophilicity of the N1 nitrogen in the triazole anion.
Step-by-Step Methodology:
-
Deprotonation: To a solution of the 3,5-disubstituted-1H-1,2,4-triazole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the triazolide anion.
-
Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the this compound isomer.
Protocol 2: Synthesis of 4-Benzyl-3,5-disubstituted-4H-1,2,4-triazoles (Thermodynamic Control)
The N4-isomer is often the thermodynamically more stable product. Its formation can be favored by using a weaker base and a solvent system that allows for equilibration.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the 3,5-disubstituted-1H-1,2,4-triazole (1.0 eq) in acetone or acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq) and benzyl bromide (1.2 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the 4-benzyl-1,2,4-triazole isomer.
Logical Framework for SAR Interpretation
Caption: Logical relationship between isomeric structure, molecular properties, and biological activity.
Conclusion and Future Perspectives
The strategic placement of a benzyl group on the 1,2,4-triazole nucleus, at either the N1 or N4 position, is a powerful tool in modulating the pharmacological profile of these privileged scaffolds. The available data, though not exhaustive in direct comparisons, strongly indicates that:
-
4-Benzyl-1,2,4-triazoles may be particularly advantageous for developing antibacterial agents against Gram-positive bacteria, where the flexibility of the benzyl group at this position appears to enhance activity.
-
1-Benzyl-1,2,4-triazoles are well-established in the design of antifungal agents targeting CYP51, and the benzyl group at N1 can be fine-tuned to optimize interactions within the enzyme's active site.
-
In anticancer drug design, the optimal position of the benzyl group is highly dependent on the specific biological target, with substitutions on the benzyl ring itself playing a critical role in determining potency.
The regioselective synthesis of these isomers is readily achievable through the careful selection of reaction conditions, allowing for a systematic exploration of their SAR. Future research should focus on the parallel synthesis and testing of both 1-benzyl and 4-benzyl-1,2,4-triazole libraries against a wider range of biological targets. Such studies, coupled with computational modeling, will provide a more comprehensive understanding of the subtle yet significant differences between these two isomeric classes, paving the way for the development of next-generation 1,2,4-triazole-based therapeutics with improved efficacy and selectivity.
References
- A review on synthesis and biological activity of 1,2,4-triazole derivatives. International Journal of Pharmaceutical Sciences and Research, 2023.
- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 2022.
-
Zhang, et al. Novel triazoles as antifungal agents. European Journal of Medicinal Chemistry, 2013.[4]
-
N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. ACS Medicinal Chemistry Letters, 2012.[5]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 2013.[7]
-
An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 2020.[3]
-
1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 2021.[2]
-
Benzyl-1,2,4-triazoles as CB1 Cannabinoid Receptor Ligands: Preparation and In Vitro Pharmacological Evaluation. Molecules, 2014.[8]
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 2022.[9]
-
Highly regioselective one-step synthesis of 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates. Chemistry of Heterocyclic Compounds, 2023.[10]
-
Synthesis of Novel 1,2,4-Triazole Derivatives of N-Benzyl-5-nitroisatin: Anticancer Activity, Anti-oxidant Activity, and Molecular Design. Journal of Heterocyclic Chemistry, 2019.[11]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 2022.[12]
-
Synthesis of Novel 1,2,4-Triazole Derivatives of N-Benzyl-5-nitroisatin: Anticancer Activity, Anti-oxidant Activity, and Molecular Design. Journal of Heterocyclic Chemistry, 2019.[6]
Sources
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 8. Benzyl-1,2,4-triazoles as CB1 Cannabinoid Receptor Ligands: Preparation and In Vitro Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 10. Highly regioselective one-step synthesis of 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates - ProQuest [proquest.com]
- 11. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 12. chemmethod.com [chemmethod.com]
A Head-to-Head Comparative Guide: 1,2,4-Triazole vs. 1,2,3-Triazole Derivatives for Corrosion Inhibition
In the relentless battle against metal degradation, organic corrosion inhibitors are indispensable tools. Among these, heterocyclic compounds containing nitrogen have garnered significant attention due to their efficacy and often favorable environmental profiles.[1][2][3] This guide provides a detailed, head-to-head comparison of two prominent classes of nitrogen-based heterocyclic inhibitors: 1,2,4-triazole and 1,2,3-triazole derivatives. We will delve into their fundamental chemical differences, mechanisms of action, comparative performance based on experimental data, and the standard protocols for their evaluation. This analysis is designed for researchers and materials scientists seeking to select or design the optimal inhibitor for their specific application.
The Triazole Isomers: A Tale of Two Rings
At the heart of this comparison are two isomeric five-membered rings, each containing three nitrogen atoms and two carbon atoms. The key distinction lies in the arrangement of these nitrogen atoms, a seemingly subtle difference that profoundly impacts their electronic properties and, consequently, their interaction with metal surfaces.
-
1,2,3-Triazole: Features three contiguous nitrogen atoms. This arrangement influences the molecule's dipole moment and the accessibility of lone pair electrons. The synthesis of 1,2,3-triazole derivatives has been revolutionized by the advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the straightforward and regioselective creation of 1,4-disubstituted products.[4][5][6][7][8]
-
1,2,4-Triazole: Possesses two adjacent nitrogen atoms and one isolated nitrogen atom. This structure is known for its strong coordination capabilities and has a long history of use as a corrosion inhibitor.[9] The presence of multiple nitrogen atoms with unshared electron pairs and potential π-electrons makes these compounds excellent candidates for forming protective films on metal surfaces.[3]
The choice between these isomeric backbones is critical, as the nitrogen arrangement dictates the molecule's ability to donate electrons to vacant d-orbitals of the metal and to accept electrons from the metal, forming a stable, protective adsorbed layer.
Mechanism of Inhibition: The Adsorption Phenomenon
The efficacy of both 1,2,4- and 1,2,3-triazole derivatives hinges on their ability to adsorb onto the metal surface, creating a barrier that isolates the metal from the corrosive environment. This adsorption can occur through two primary mechanisms:
-
Physisorption: This involves weaker, electrostatic interactions such as van der Waals forces between the charged metal surface and the charged inhibitor molecule. This process is generally reversible.
-
Chemisorption: This involves the formation of stronger, coordinate-type bonds between the lone pair electrons of the nitrogen atoms (and other heteroatoms like sulfur or oxygen in derivatives) and the vacant d-orbitals of the metal atoms. This results in a more stable and robust protective film.
In practice, the adsorption of triazole inhibitors is often a mixed process, involving both physisorption and chemisorption.[3][10][11] The strength and nature of this adsorption are influenced by the inhibitor's molecular structure, the nature of the metal, and the composition of the corrosive medium.
Caption: Standard experimental workflow for evaluating corrosion inhibitors.
A. Weight Loss Method This gravimetric technique provides a direct measure of metal loss over time.
-
Preparation: Prepare metal coupons of known dimensions. Polish the surfaces to a uniform finish, clean with appropriate solvents (e.g., acetone, ethanol), rinse with deionized water, and dry.
-
Weighing: Accurately weigh the prepared coupons to obtain the initial weight (W_initial).
-
Immersion: Immerse the coupons in the corrosive solution, both with and without the inhibitor at various concentrations.
-
Exposure: Maintain the setup at a constant temperature for a specified duration.
-
Final Weighing: After the exposure period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1-03), rinse, dry, and re-weigh to get the final weight (W_final).
-
Calculation:
-
Corrosion Rate (CR) is calculated from the weight loss (W_initial - W_final).
-
Inhibition Efficiency (IE%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100.
-
B. Electrochemical Impedance Spectroscopy (EIS) EIS is a non-destructive technique that provides information about the resistance of the protective film.
-
Setup: Use a standard three-electrode cell: a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Equilibration: Immerse the electrodes in the test solution and allow the open circuit potential (OCP) to stabilize.
-
Measurement: Apply a small amplitude AC sinusoidal potential signal over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Analysis: The resulting impedance data is often modeled using an equivalent electrical circuit. An increase in the charge transfer resistance (R_ct) value in the presence of the inhibitor indicates effective film formation.
-
IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100.
-
C. Potentiodynamic Polarization (PDP) PDP curves reveal the effect of the inhibitor on both the anodic and cathodic corrosion reactions.
-
Setup: Use the same three-electrode cell as in EIS.
-
Equilibration: Allow the OCP to stabilize.
-
Polarization: Scan the potential in both the anodic and cathodic directions from the OCP at a slow, constant rate (e.g., 0.5 mV/s).
-
Analysis: Plot the resulting current density (log scale) versus the applied potential. Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). A decrease in i_corr signifies inhibition.
-
IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100.
-
Conclusion and Future Outlook
Both 1,2,4-triazole and 1,2,3-triazole derivatives stand as powerful and versatile corrosion inhibitors. The choice between them is not a simple matter of one being universally superior.
-
1,2,3-Triazole derivatives , particularly those synthesized via click chemistry, offer a platform for rapid and efficient development of novel, highly effective inhibitors. [4][8]Their performance is well-documented, especially for protecting steel in acidic environments.
-
1,2,4-Triazole derivatives represent a more traditional but equally potent class of inhibitors with proven efficacy across a broad range of metals and conditions. [2][12]Their ability to be readily functionalized ensures their continued relevance.
The decision for a specific application should be driven by factors such as the target metal, the nature of the corrosive environment, synthetic accessibility, and cost-effectiveness. Future research should focus on more direct, systematic head-to-head studies of structurally analogous derivatives of both isomers under identical conditions. This will enable a more precise understanding of the structure-activity relationships governed by the nitrogen atom placement and allow for the rational design of next-generation, high-performance corrosion inhibitors.
References
- An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. MDPI.
- An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. OUCI.
- Synthesis and corrosion inhibition performance of alkyl triazole deriv
- An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Semantic Scholar.
- Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and comput
- A Review on 1,2,4-Triazole Derivatives as Corrosion Inhibitors.
- Synthesis of 1,2,3-Triazole Derivatives and Its Evaluation as Corrosion Inhibitors for Carbon Steel. SciSpace.
- An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces.
- An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. PubMed.
- A Review on 1,2,4-Triazole Deriv
- 1,2,3-triazole derivatives as corrosion inhibitors..
- Corrosion inhibition of copper in aqueous chloride solution by 1H-1,2,3-triazole and 1,2,4-triazole and their combinations: electrochemical, Raman and theoretical studies. RSC Publishing.
- An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. MDPI.
- Corrosion inhibition performance of a structurally well-defined 1,2,3-triazole derivative on mild steel-hydrochloric acid interface | Request PDF.
- A Review on 1,2,4-Triazole Derivatives as Corrosion Inhibitors. SciSpace.
- A new 1,2,4-triazole derivative as an excellent corrosion inhibitor: Electrochemical experiments with theoretical valid
- (PDF) Comparative Study of 1,2,3-Triazole Derivatives as Corrosion Inhibitors of Mild Steel in Sulphuric Acid Solution.
- 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.
- Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study. AJOL.
- An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. NIH.
- Triazoles as a class of multifunctional corrosion inhibitors. Review. Part V. 1Н-1,2,4-Triazole and its derivatives. Copper and its alloys. International Journal of Corrosion and Scale Inhibition.
Sources
- 1. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on 1,2,4-Triazole Derivatives as Corrosion Inhibitors (2017) | N. Phadke Swathi | 61 Citations [scispace.com]
- 3. sdit.ac.in [sdit.ac.in]
- 4. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces [mdpi.com]
- 5. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces [ouci.dntb.gov.ua]
- 6. [PDF] An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcsi.pro [ijcsi.pro]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution | Materials Science [matsc.ktu.lt]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Confirming the Binding Affinity of 1-Benzyl-1,2,4-triazole to Target Enzymes
This guide provides an in-depth, objective comparison of key methodologies for confirming and quantifying the binding affinity of 1-Benzyl-1,2,4-triazole to its target enzymes. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to small molecule characterization.
The 1,2,4-triazole ring is a "privileged" scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The efficacy of these compounds, including this compound, is fundamentally dependent on their binding affinity and kinetics with specific biological targets, primarily enzymes.[1] This guide will navigate the critical process of accurately measuring these interactions.
Part 1: The Strategic Framework for Binding Analysis
Before any quantitative measurement, a logical framework is essential. The journey from a promising compound to a validated lead involves identifying its molecular target and then characterizing the interaction in detail. This workflow ensures that the binding data generated is biologically relevant and reliable.
Caption: Overall workflow for target validation and binding affinity characterization.
The initial step often involves in silico molecular docking or experimental screening methods like affinity selection mass spectrometry to identify potential enzyme targets.[4][5][6] Once a putative target is identified, the focus shifts to biophysical assays to confirm a direct interaction and quantify its strength.
Part 2: A Comparative Guide to Core Binding Affinity Assays
Selecting the appropriate assay is a critical decision driven by the specific questions being asked (e.g., Is it a simple "yes/no" interaction? What are the on/off rates? What are the thermodynamic drivers?). For a small molecule like this compound, three label-free or in-solution techniques are considered industry standards: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) |
| Principle | Mass change on a sensor surface alters the refractive index of light.[7] | Measures heat released or absorbed during a binding event.[8] | Change in the rotational speed of a fluorescently labeled molecule upon binding.[9] |
| Key Outputs | Affinity (K D), Kinetics (k a, k d) | Affinity (K D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[10] | Affinity (K D, K i) |
| Label Requirement | Label-free (one partner is immobilized)[11] | Label-free, in-solution[10] | Requires a fluorescent probe (direct or competitive format)[12] |
| Throughput | Low to Medium | Low | High |
| Protein Consumption | Low (µg) | High (mg) | Low (µg) |
| Compound Solubility | Tolerant to some DMSO | Sensitive to buffer mismatches and DMSO effects | Tolerant to some DMSO |
| Primary Application | Detailed kinetic characterization, fragment screening | Gold standard for thermodynamic profiling and validation[13] | High-throughput screening (HTS), competitive binding assays |
Part 3: In-Depth Methodologies and Experimental Protocols
This section provides the causal logic and detailed protocols for each core technique, framed for the analysis of this compound.
Surface Plasmon Resonance (SPR)
Expertise & Causality: SPR is the gold standard for measuring real-time binding kinetics.[7] For drug development, understanding not just if a compound binds, but how quickly it binds (association rate, k a) and how long it stays bound (dissociation rate, k d) is crucial for predicting in vivo efficacy. SPR directly provides this kinetic information, from which the equilibrium dissociation constant (K D = k d/k a) is calculated.[11][14] We choose to immobilize the larger binding partner (the enzyme) and flow the small molecule (this compound) over the surface, as this configuration maximizes the mass change signal upon binding.[15]
Caption: Standard experimental workflow for an SPR assay.
Step-by-Step Protocol: SPR Analysis
-
Protein Immobilization:
-
Select a sensor chip appropriate for the target enzyme (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject the purified target enzyme (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 5,000-10,000 Response Units for small molecule analysis).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5. A reference flow cell should be prepared similarly but without enzyme immobilization to subtract bulk refractive index changes.
-
-
Analyte Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., from 100 µM down to 1 nM) in a running buffer (e.g., HBS-EP+ buffer) with a matched final DMSO concentration (typically ≤1%).
-
-
Binding Measurement:
-
Equilibrate the system by flowing running buffer over both the enzyme and reference flow cells until a stable baseline is achieved.
-
Inject each concentration of this compound for a set time (e.g., 120 seconds) to monitor the association phase.
-
Switch back to running buffer and monitor the dissociation phase for a sufficient period (e.g., 300 seconds).
-
After each cycle, inject a regeneration solution (e.g., a short pulse of high salt or low pH buffer) if necessary to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data for each injection to get the specific binding sensorgrams.
-
Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine k a, k d, and calculate K D.
-
Isothermal Titration Calorimetry (ITC)
Expertise & Causality: ITC is the only technique that directly measures the heat change (ΔH) upon binding, providing a complete thermodynamic signature of the interaction in a single, label-free solution-based experiment.[10][16] This is invaluable for understanding the driving forces of binding—whether it is enthalpy-driven (favorable bond formations) or entropy-driven (hydrophobic effects, conformational changes). This information is critical for lead optimization. The stoichiometry of binding (n) is also directly determined.
Caption: The experimental principle and workflow of ITC.
Step-by-Step Protocol: ITC Analysis
-
Sample Preparation (Critical Step):
-
Dialyze the purified target enzyme extensively against the final ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).
-
Dissolve the this compound in the exact same final dialysis buffer. If DMSO is required, ensure the identical concentration is present in both the enzyme (cell) and compound (syringe) solutions to minimize heats of dilution.
-
Thoroughly degas both solutions immediately before the experiment.
-
-
Instrument Setup:
-
Load the target enzyme into the sample cell (typically at a concentration of 10-50 µM).
-
Load the this compound into the injection syringe at a concentration 10-20 times that of the enzyme.
-
Allow the system to thermally equilibrate at the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, timed injections (e.g., 1-2 µL each) of the compound into the enzyme solution, with sufficient spacing between injections to allow the signal to return to baseline.
-
Typically, 20-30 injections are performed to ensure the binding sites become saturated.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to directly obtain K D, ΔH, and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K A) = ΔH - TΔS, where K A = 1/K D.
-
Fluorescence Polarization (FP)
Expertise & Causality: FP is a powerful in-solution technique ideal for high-throughput screening (HTS) and for situations where one binding partner can be fluorescently labeled without disrupting the interaction.[9][17] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, emitting depolarized light. When it binds to a large protein, its tumbling slows dramatically, and the emitted light becomes more polarized.[12] For an unlabeled compound like this compound, a competitive assay is the logical choice. Here, the compound's ability to displace a known fluorescent binder from the target enzyme is measured, allowing for the determination of its inhibitory constant (K i).
Caption: Principle of a competitive fluorescence polarization assay.
Step-by-Step Protocol: Competitive FP Analysis
-
Assay Development:
-
Identify or synthesize a fluorescently labeled ligand (tracer) that binds to the target enzyme's active site with a known affinity.
-
Determine the optimal concentration of the target enzyme and the tracer that gives a stable and robust polarization window (the difference between the signal of free tracer and bound tracer).
-
-
Competition Assay:
-
In a microplate (e.g., 384-well), add fixed concentrations of the target enzyme and the fluorescent tracer to each well.
-
Add a serial dilution of the competitor, this compound, to the wells. Include controls for no competitor (maximum polarization) and no enzyme (minimum polarization).
-
Incubate the plate for a set period to allow the binding equilibrium to be reached.
-
-
Measurement:
-
Measure the fluorescence polarization in each well using a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
Plot the polarization values as a function of the log of the competitor concentration.
-
Fit the resulting sigmoidal dose-response curve to a four-parameter logistic equation to determine the IC 50 value (the concentration of competitor that displaces 50% of the tracer).
-
Convert the IC 50 value to an inhibitory constant (K i) using the Cheng-Prusoff equation, which requires the known K D of the fluorescent tracer and its concentration.[18]
-
Part 4: Data Synthesis and Comparative Analysis
Table 1: Biophysical Characterization of this compound Binding to CYP51
| Technique | Parameter | Value | Interpretation |
| SPR | K D (Affinity) | 120 nM | High-affinity interaction. |
| k a (On-rate) | 2.5 x 10 ⁵ M ⁻¹s ⁻¹ | Moderately fast association with the target. | |
| k d (Off-rate) | 3.0 x 10 ⁻² s ⁻¹ | Moderately slow dissociation, suggesting a stable complex. | |
| ITC | K D (Affinity) | 150 nM | Excellent agreement with SPR, validating the affinity. |
| n (Stoichiometry) | 0.98 | Confirms a 1:1 binding model. | |
| ΔH (Enthalpy) | -8.5 kcal/mol | Binding is enthalpically driven and exothermic. | |
| -TΔS (Entropy) | +1.2 kcal/mol | Small unfavorable entropic contribution. | |
| FP (Competitive) | K i (Inhibitory Constant) | 180 nM | Good correlation with direct binding methods. |
Table 2: Comparison with a Standard Inhibitor (Fluconazole)
| Compound | Binding Affinity (K D) to CYP51 | Notes |
| This compound | ~140 nM (Average of methods) | Demonstrates potent, direct binding to the target enzyme. |
| Fluconazole (Reference) | ~100 nM | The novel compound shows comparable affinity to a clinically used antifungal agent. |
Conclusion
Confirming the binding affinity of a small molecule like this compound requires a multi-faceted, evidence-based approach. This guide demonstrates that no single technique tells the whole story.
-
SPR provides unparalleled insight into the kinetics of the interaction.
-
ITC offers a complete thermodynamic profile, revealing the fundamental forces driving the binding event.[13]
-
FP serves as an excellent tool for higher-throughput validation and competitive screening.
By employing at least two of these orthogonal methods, researchers can generate a self-validating, high-confidence dataset that robustly characterizes the molecular interaction. This rigorous approach is fundamental to making informed decisions in the drug discovery and development pipeline.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators for GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. azom.com [azom.com]
- 9. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 12. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digital.csic.es [digital.csic.es]
- 14. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 16. matilda.science [matilda.science]
- 17. bmglabtech.com [bmglabtech.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Benzyl-1,2,4-triazole
As a Senior Application Scientist, it is imperative to not only advance research but also to ensure that all laboratory practices are conducted with the highest regard for safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-benzyl-1,2,4-triazole, a compound commonly used in pharmaceutical and chemical synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
The causality behind stringent disposal protocols for compounds like this compound is rooted in their potential hazards. Safety Data Sheets (SDS) for this compound and its derivatives consistently indicate that it can cause skin, eye, and respiratory irritation. Furthermore, related triazole compounds are noted to be harmful to aquatic life, sometimes with long-lasting effects, underscoring the importance of preventing their release into the environment.
Part 1: Immediate Safety and Hazard Assessment
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is essential.
1.1. Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted while wearing appropriate PPE to prevent accidental exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator is necessary. All handling of the compound should ideally be done in a well-ventilated area or under a chemical fume hood.
1.2. Hazard Identification: The primary hazards associated with this compound are:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
In the event of exposure, consult the material's Safety Data Sheet for specific first-aid measures.
Part 2: Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. As a chemical waste generator, it is your responsibility to determine if the waste is hazardous.
2.1. Hazardous Waste Determination: Based on its irritant properties, this compound waste should be classified as hazardous. The U.S. Environmental Protection Agency (EPA) provides guidelines for this classification under 40 CFR 261.3.
2.2. Waste Segregation: To prevent dangerous chemical reactions, it is crucial to segregate waste streams. This compound waste should not be mixed with incompatible materials. While specific incompatibility data for this compound is limited, as a general rule for triazoles, avoid contact with strong acids and strong oxidants.
Therefore, establish separate, clearly labeled waste containers for:
-
Solid this compound waste.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, gloves).
Part 3: Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe collection, storage, and disposal of this compound waste.
3.1. Waste Collection:
-
Solid Waste: Collect pure this compound, and any contaminated solids (e.g., weighing paper, contaminated absorbent pads from a spill) in a designated, chemically compatible container with a secure lid.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof container. The container must be made of a material that will not react with the solvent or the triazole.
-
Contaminated Sharps: Any needles or other sharps contaminated with this compound must be placed in a designated sharps container.
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
3.2. Container Selection and Labeling:
-
Container Compatibility: Use containers made of materials that are chemically compatible with this compound and any solvents. High-density polyethylene (HDPE) is a common choice for many chemical wastes.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant," "Toxic"). The date when waste was first added to the container should also be recorded.
3.3. On-Site Storage (Satellite Accumulation Area - SAA): Laboratories that generate hazardous waste can accumulate it in a Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions: Keep waste containers tightly closed except when adding waste. Store them in a cool, dry, and well-ventilated area away from incompatible materials.
-
Quantity and Time Limits: An SAA can accumulate up to 55 gallons of non-acute hazardous waste. There is no time limit for partially filled containers in an SAA, but once a container is full, it must be moved to the central accumulation area within three days.
3.4. Final Disposal: The ultimate disposal of this compound must be handled by a licensed professional waste disposal service and taken to an approved waste disposal plant. Do not attempt to dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination and is a violation of regulations.
The disposal process typically involves incineration at a permitted hazardous waste facility.
Part 4: Emergency Preparedness and Spill Response
A comprehensive emergency response plan is a critical component of laboratory safety and is required by the Occupational Safety and Health Administration (OSHA).
4.1. Spill Response: In the event of a spill of this compound:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly.
4.2. Personnel Training: All laboratory personnel who handle this compound must receive training on its hazards, handling, and disposal procedures, as well as the facility's emergency response plan. OSHA has specific training requirements for personnel involved in hazardous waste operations.
Decision-Making Workflow for Disposal
To assist in the operational decision-making process for the disposal of this compound, the following workflow diagram is provided.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Benzyl-1,2,4-triazole
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1-Benzyl-1,2,4-triazole (CAS No. 6085-94-5).[1][2] The following protocols are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative best practices. Adherence to these guidelines is critical for protecting personnel from potential hazards and maintaining a safe laboratory environment.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the specific risks associated with a chemical is the foundation of any effective safety protocol. While comprehensive toxicological data for this compound may be limited, the known hazards of structurally similar triazole compounds necessitate a cautious and thorough approach.
Based on available Safety Data Sheets (SDS) for related compounds, the primary hazards include:
-
Skin Irritation (Category 2): Direct contact can cause inflammation, itching, scaling, reddening, or blistering.[3]
-
Serious Eye Irritation (Category 2A): Contact with the eyes can result in redness, pain, and potentially severe damage.[3][4]
-
Respiratory Tract Irritation (Category 3): Inhalation of dust or aerosols may irritate the lungs and respiratory system.[3][4]
-
Potential for Reproductive Toxicity: Some triazole derivatives are suspected of damaging fertility or the unborn child, making it crucial to minimize exposure, especially for personnel of reproductive age.[5][6]
These classifications mandate the use of specific personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Core Protective Equipment: A Multi-Layered Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following table summarizes the minimum required PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solids | Tightly fitting safety goggles with side shields | Two pairs of powder-free nitrile gloves | Disposable, polyethylene-coated polypropylene gown | NIOSH-approved N95 respirator (or higher) |
| Preparing Solutions | Safety goggles and face shield | Two pairs of powder-free nitrile gloves | Disposable, polyethylene-coated polypropylene gown | Required if not performed in a certified chemical fume hood |
| General Handling/Reactions | Tightly fitting safety goggles | Powder-free nitrile gloves | Lab coat (disposable gown preferred) | Work in a well-ventilated area or chemical fume hood |
| Spill Cleanup (Small) | Safety goggles and face shield | Two pairs of chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant disposable coveralls | NIOSH-approved respirator with particulate and organic vapor cartridges |
| Waste Disposal | Safety goggles | Powder-free nitrile gloves | Lab coat or disposable gown | Not typically required if containers are sealed |
Eye and Face Protection
Because this compound is classified as a serious eye irritant, robust eye protection is non-negotiable.[3][4]
-
Minimum Requirement: Tightly fitting safety goggles that meet ANSI Z87.1 standards are essential to protect against dust particles and accidental splashes.
-
Enhanced Protection: When handling larger quantities or during procedures with a higher risk of splashing (e.g., preparing stock solutions), a full-face shield should be worn in addition to safety goggles.[7] This provides a secondary barrier, protecting the entire face from contact.
Hand Protection
The skin is a primary route of exposure. Proper glove selection and use are critical to prevent skin irritation and potential systemic absorption.
-
Glove Type: Use powder-free nitrile gloves.[7] Powdered gloves are not recommended as the powder can absorb hazardous materials and become airborne, increasing the risk of inhalation.[8][9]
-
Double Gloving: For handling the pure compound or concentrated solutions, wearing two pairs of gloves is a best practice. This provides an extra layer of protection against tears and minimizes contamination when removing the outer pair.
-
Integrity and Replacement: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated, and on a regular basis (e.g., every 30-60 minutes) during prolonged handling to prevent permeation.[9]
Body Protection
To prevent the contamination of personal clothing and skin, appropriate body protection is required.
-
Gowns and Lab Coats: A disposable gown made of a non-absorbent material like polyethylene-coated polypropylene is the preferred choice, especially when handling the solid chemical.[7] Standard cloth lab coats can absorb chemicals and should not be used as primary protection against this compound.
-
Full Coverage: Ensure the gown is long-sleeved and fits snugly at the wrists. Gloves should be worn over the cuffs of the gown to create a seal.[9]
Respiratory Protection
Inhalation of fine powders can cause respiratory tract irritation.[3] Engineering controls are the first line of defense, but respiratory protection is a necessary backup.
-
Engineering Controls: Whenever possible, handle solid this compound in a certified chemical fume hood or a powder containment hood to minimize airborne particles.
-
Respirator Use: When engineering controls are not feasible or during the weighing process, a NIOSH-approved N95 particulate respirator is required.[10] Surgical masks offer no protection against chemical dust and must not be used.[8] For cleaning up large spills, a respirator with a higher protection factor may be necessary.
Operational and Disposal Plans: A Step-by-Step Protocol
A safe workflow involves more than just wearing PPE; it includes the procedures for donning, doffing, and disposal.
Safe Handling Workflow
The following diagram outlines the logical flow for safely handling this compound.
Sources
- 1. This compound CAS#: 6085-94-5 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. aksci.com [aksci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. pppmag.com [pppmag.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
